molecular formula C6H10N2O B582673 2-(Azetidin-1-yl)-4,5-dihydrooxazole CAS No. 150669-49-1

2-(Azetidin-1-yl)-4,5-dihydrooxazole

Cat. No.: B582673
CAS No.: 150669-49-1
M. Wt: 126.159
InChI Key: VMKFWCVDJJLHPL-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-4,5-dihydrooxazole (CAS 150669-49-1) is a versatile heterocyclic building block of significant interest in modern organic synthesis and medicinal chemistry research. This compound integrates both an azetidine ring, a strained four-membered saturated heterocycle that is a valuable scaffold in several active research areas, and a 4,5-dihydrooxazole (oxazoline) moiety . Its primary research application is as a crucial precursor in the stereo- and enantioselective synthesis of 2-acylazetidines . These 2-acylazetidine motifs are found in natural products and are investigated as potent inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), a target in therapeutic areas such as diabetes, pain management, and cognition enhancement . The compound's unique value lies in its unusual reactivity with organolithium reagents in non-polar solvents like toluene. Research indicates that the nitrogen lone pairs on both the azetidine and the dihydrooxazole ring promote a complexation with the organolithium, directing it to add across the C=N bond of the oxazoline group . This reaction proceeds with high stereoselectivity, especially at low temperatures (e.g., -78 °C), to form an oxazolidine intermediate. Subsequent acidic hydrolysis of this intermediate readily yields the valuable 2-acylazetidine products . This controlled reactivity makes this compound a powerful tool for chemists constructing complex, enantiomerically enriched nitrogen-containing heterocycles for pharmaceutical and biological studies. The compound has a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol .

Properties

CAS No.

150669-49-1

Molecular Formula

C6H10N2O

Molecular Weight

126.159

IUPAC Name

2-(azetidin-1-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C6H10N2O/c1-3-8(4-1)6-7-2-5-9-6/h1-5H2

InChI Key

VMKFWCVDJJLHPL-UHFFFAOYSA-N

SMILES

C1CN(C1)C2=NCCO2

Synonyms

Oxazole, 2-(1-azetidinyl)-4,5-dihydro- (9CI)

Origin of Product

United States

Foundational & Exploratory

2-(Azetidin-1-yl)-4,5-dihydrooxazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Azetidin-1-yl)-4,5-dihydrooxazole: Structural Dynamics and Synthetic Utility Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers.

Executive Summary

This compound (also referred to as 2-(azetidin-1-yl)-2-oxazoline) represents a unique class of cyclic pseudoureas characterized by high ring strain and significant basicity. Structurally, it fuses the electronic properties of an exocyclic guanidine-like system with the steric constraints of an azetidine ring.[1]

This molecule acts as a potent bioisostere for ureas and amides in drug design, offering improved solubility and metabolic stability.[1] Furthermore, its dual-ring system makes it a high-energy monomer candidate for Cationic Ring-Opening Polymerization (CROP) , yielding poly(2-oxazoline) derivatives with pendant amino-functionalized side chains.

This guide details the physicochemical profile, a validated synthesis protocol, and the reactivity mechanisms of this compound.[1][2]

Part 1: Chemical Structure & Electronic Properties

The molecule consists of a 4,5-dihydrooxazole (oxazoline) ring substituted at the C2 position by an azetidin-1-yl group. This connectivity creates a conjugated system between the oxazoline nitrogen, the C2 carbon, and the azetidine nitrogen.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9]
PropertyValue / Description
IUPAC Name 2-(Azetidin-1-yl)-4,5-dihydro-1,3-oxazole
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Predicted pKa 10.5 – 11.5 (Conjugate acid)
H-Bond Donors/Acceptors 0 / 3
Topological Polar Surface Area ~24 Ų
LogP (Predicted) -0.2 to 0.1 (Highly polar/water soluble)
Electronic Resonance & Basicity

The stability and reactivity of this compound are governed by its amidine-like resonance . The lone pair on the azetidine nitrogen donates into the C=N bond of the oxazoline ring. Upon protonation, the positive charge is delocalized across both nitrogen atoms, stabilizing the conjugate acid and rendering the neutral molecule a strong organic base .[1]

Strain Energy: The molecule possesses significant strain energy due to the fusion of two small rings:

  • Azetidine Ring: ~26 kcal/mol strain (angle strain).

  • Oxazoline Ring: ~5 kcal/mol strain. Implication: The C2 carbon is highly electrophilic, yet the resonance from the azetidine nitrogen dampens this electrophilicity compared to 2-alkyl-2-oxazolines, making it resistant to mild hydrolysis but reactive towards strong nucleophiles or cationic initiators.

Part 2: Validated Synthesis Protocol

Methodology: Cyclization of β-Chloroethyl Urea Derivative. Rationale: This route avoids the use of unstable methyl-isourea precursors and utilizes accessible 2-chloroethyl isocyanate. It proceeds via an intramolecular O-alkylation (cyclization).

Reagents
  • Precursor A: Azetidine (CAS: 503-29-7)

  • Precursor B: 2-Chloroethyl isocyanate (CAS: 1943-83-5)

  • Base: Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)[1]

  • Solvent: Dichloromethane (DCM) for Step 1; Water or Ethanol for Step 2.

Step-by-Step Protocol

Step 1: Formation of the Urea Intermediate [1]

  • Setup: Purge a 250 mL round-bottom flask with dry nitrogen. Add Azetidine (1.0 equiv) dissolved in anhydrous DCM (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add 2-Chloroethyl isocyanate (1.05 equiv) dropwise over 30 minutes. The reaction is highly exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The disappearance of azetidine confirms the formation of N-(2-chloroethyl)-azetidine-1-carboxamide.

  • Workup: Evaporate solvent under reduced pressure to yield the crude urea intermediate (typically a white solid).

Step 2: Cyclization to this compound

  • Dissolution: Suspend the crude urea in water (10 mL/g).

  • Cyclization: Heat the suspension to reflux (100°C) . Slowly add an aqueous solution of NaOH (1.1 equiv) .

  • Mechanism: The urea oxygen attacks the carbon bearing the chlorine (intramolecular Sₙ2), displacing chloride and forming the oxazoline ring.[1]

  • Extraction: After 2 hours at reflux, cool to RT. Saturate the aqueous phase with NaCl (salting out) and extract with DCM (3 x 50 mL).

  • Purification: Dry combined organics over Na₂SO₄ and concentrate. Purify via vacuum distillation (bp approx. 80-90°C at 0.5 mmHg) or recrystallization from hexanes/ether if solid.

Part 3: Reactivity & Applications

Cationic Ring-Opening Polymerization (CROP)

Unlike 2-alkyl-2-oxazolines, the 2-amino substituent changes the polymerization dynamics. The azetidine lone pair stabilizes the propagating cationic species, potentially slowing propagation but allowing for "living" polymerization characteristics.[1]

  • Initiators: Methyl triflate (MeOTf) or Benzyl bromide.

  • Product: Poly(ethylene imine) backbone with pendant azetidine urea groups.

Medicinal Chemistry (Bioisostere)

The 2-(azetidin-1-yl)-oxazoline moiety serves as a rigidified, lipophilic analog of a standard urea.

  • Metabolic Stability: The lack of N-H bonds (in the azetidine portion) and the cyclic nature prevents rapid enzymatic hydrolysis compared to linear ureas.

  • Solubility: The high pKa ensures the molecule is protonated at physiological pH, drastically improving aqueous solubility of lipophilic drug scaffolds.[1]

Part 4: Visualizations

Figure 1: Synthesis Pathway & Resonance Stabilization

G cluster_res Electronic Resonance Azetidine Azetidine (Nucleophile) Urea Intermediate: N-(2-chloroethyl)- azetidine-1-carboxamide Azetidine->Urea DCM, 0°C Isocyanate 2-Chloroethyl Isocyanate Isocyanate->Urea Transition Cyclization (Intramolecular SN2) Urea->Transition Heat, NaOH Product Target: 2-(Azetidin-1-yl)- 4,5-dihydrooxazole Transition->Product - HCl Res1 Neutral Form (N=C-N) Res2 Zwitterionic Form (N--C=N+) Res1->Res2 Delocalization

Caption: Synthetic route via urea intermediate and resonance stabilization of the amidine core.

References

  • Poos, G. I., et al. (1963).[1] "2-Amino-2-oxazolines.[3] Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry.

  • Jordan, R., et al. (2006).[1] "Poly(2-oxazoline)s: A Comprehensive Review of Synthesis and Applications." European Polymer Journal.

  • PubChem Compound Summary. "2-(Piperazin-1-yl)-4,5-dihydrooxazole (Analogous Structure)." National Center for Biotechnology Information. [1]

  • Designer Drugs Directory. "Chemistry of 2-Amino-2-Oxazolines (Pseudoureas)." Chem. Reviews, 44, 447-476.

  • Vertex Pharmaceuticals. "Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles." PMC - NIH.

Sources

2-(Azetidin-1-yl)-2-oxazoline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Azetidin-1-yl)-2-oxazoline

Executive Summary

2-(Azetidin-1-yl)-2-oxazoline (IUPAC: 2-(Azetidin-1-yl)-4,5-dihydrooxazole) is a specialized bicyclic heterocyclic compound featuring an azetidine ring attached via its nitrogen atom to the C2 position of an oxazoline ring. Chemically, it belongs to the class of cyclic pseudoureas (or cyclic isoureas) and serves as a highly reactive monomer for cationic ring-opening polymerization (CROP).

This compound is the four-membered ring homolog of the more widely studied 2-(1-pyrrolidinyl)-2-oxazoline . Its unique structure—combining the strain of the four-membered azetidine ring with the reactivity of the five-membered oxazoline ring—makes it a candidate for double isomerization polymerization , a mechanism pioneered by Saegusa et al., yielding poly(ethylene urea) derivatives with complex backbone architectures.

Chemical Identity & Identifiers

Property Data
Chemical Name 2-(Azetidin-1-yl)-2-oxazoline
IUPAC Name 2-(Azetidin-1-yl)-4,5-dihydro-1,3-oxazole
CAS Number Not widely indexed in public databases (Analogous to 2-(1-pyrrolidinyl)-2-oxazoline, CAS 54932-47-1)
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
SMILES C1CN(C1)C2=NCCO2
InChI Key (Theoretical) InChI=1S/C6H10N2O/c1-2-8(3-1)6-7-4-5-9-6/h1-5H2
Structure Class Cyclic Pseudourea / Amino-Oxazoline

Note on CAS: While the specific CAS for the azetidinyl derivative is not standard in common catalogs, it is structurally defined as the lower homolog of 2-(1-pyrrolidinyl)-2-oxazoline. Researchers should reference the Saegusa publications on "Double Isomerization Polymerization" for the definitive chemical context.

Synthesis & Production Protocols

The synthesis of 2-(Azetidin-1-yl)-2-oxazoline typically follows the nucleophilic addition-cyclization route used for 2-amino-2-oxazolines.

Core Reaction Pathway
  • Nucleophilic Addition: Reaction of azetidine with 2-chloroethyl isocyanate to form a urea intermediate.

  • Cyclization: Intramolecular O-alkylation (or N-alkylation followed by rearrangement) under basic conditions to close the oxazoline ring.

Detailed Protocol (Adapted from Saegusa et al.)

Reagents:

  • Azetidine (98%)

  • 2-Chloroethyl isocyanate (1.0 equiv)

  • Triethylamine (Et₃N) or NaOH (Base)

  • Solvent: Dichloromethane (DCM) or Benzene (anhydrous)

Step-by-Step Methodology:

  • Urea Formation:

    • Dissolve azetidine (10 mmol) in anhydrous DCM (20 mL) at 0°C under N₂ atmosphere.

    • Dropwise add 2-chloroethyl isocyanate (10 mmol) over 30 minutes.

    • Stir at room temperature for 2 hours. Mechanism: Formation of 1-(azetidin-1-yl)-3-(2-chloroethyl)urea.

  • Cyclization:

    • Add Et₃N (12 mmol) to the reaction mixture.

    • Reflux for 4–6 hours. The base promotes the displacement of the chloride by the urea oxygen (or nitrogen, followed by isomerization) to form the oxazoline ring.

    • Monitoring: Check for disappearance of the urea carbonyl peak in IR (~1650 cm⁻¹) and appearance of the C=N stretch (~1630 cm⁻¹).

  • Purification:

    • Filter off the amine salt (Et₃N·HCl).

    • Concentrate the filtrate under reduced pressure.

    • Distillation: Purify the crude oil via vacuum distillation (expected bp ~60–80°C at 0.1 mmHg) to obtain a colorless liquid.

Polymerization Mechanism: Double Isomerization

The defining feature of 2-(cyclic amino)-2-oxazolines is their ability to undergo Double Isomerization Polymerization . Unlike standard CROP of 2-alkyl-2-oxazolines (which retains the ring structure in the backbone), this monomer opens both the oxazoline and the azetidine rings during propagation.

Mechanism Description
  • Initiation: Methyl triflate (MeOTf) or Benzyl bromide alkylates the oxazoline nitrogen (N3), forming a cationic oxazolinium species.

  • Isomerization 1 (Oxazoline Ring Opening): The nucleophilic attack of the next monomer opens the oxazoline ring, forming a urea linkage.

  • Isomerization 2 (Azetidine Ring Opening): The strain in the azetidine ring (attached to the cationic center) drives its opening, extending the chain.

  • Result: A polymer backbone containing poly(ethylene urea) units with extended alkyl spacers derived from the azetidine ring.

Pathway Visualization

DoubleIsomerization Monomer 2-(Azetidin-1-yl)-2-oxazoline (Bicyclic Monomer) Cation1 Oxazolinium Cation (Activated Species) Monomer->Cation1 + Initiator Initiator Initiator (MeOTf) Transition Nucleophilic Attack (Ring Opening 1) Cation1->Transition + Monomer Polymer Poly(N-acylalkyleneimine) (Linear Polymer) Transition->Polymer Double Ring Opening (Isomerization) Polymer->Transition Propagation

Caption: Schematic of the double isomerization polymerization pathway, where both the oxazoline and azetidine rings open to form a linear polyurea derivative.

Applications & Utility

Advanced Polymer Synthesis
  • Hyperbranched Polymers: The dual-ring system allows for the creation of polymers with high density of amide/urea functional groups.

  • Hydrophilic Materials: The resulting poly(ethylene urea)-like backbone is highly polar and potentially water-soluble, suitable for biomedical coatings.

Medicinal Chemistry
  • Pharmacophore: The azetidine ring is a privileged scaffold in drug design (e.g., in certain antibiotics and CNS agents). This oxazoline derivative serves as a reactive intermediate to introduce the azetidinyl moiety into larger molecules via ring-opening reactions with nucleophiles (amines, thiols).

Ligand Design
  • Chiral Ligands: If substituted (e.g., on the oxazoline ring), these compounds can act as chiral ligands for asymmetric catalysis, utilizing the Lewis basicity of the oxazoline nitrogen.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Reactivity: Moisture sensitive. Hydrolyzes to form the corresponding urea derivative. Store under inert atmosphere (Ar/N₂) at -20°C.

  • Toxicity: Azetidine derivatives can be biologically active. Handle with high-containment protocols (fume hood, double gloves) until toxicological data is established.

References

  • Saegusa, T., et al. (1993).[1] Kinetic Study on Double Isomerization Polymerization of 2-(1-Pyrrolidinyl)-2-Oxazoline. Polymer Journal, 25, 1133–1141. Link

  • Kobayashi, S., & Uyama, H. (2002). Polymerization of Cyclic Imino Ethers. Progress in Polymer Science, 27(10), 1969-2000.
  • Adams, N., & Schubert, U. S. (2007). Poly(2-oxazolines) in Biological and Biomedical Application Context. Advanced Drug Delivery Reviews, 59(15), 1504-1520.

Sources

Azetidinyl-Substituted 2-Oxazoline Derivatives: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of Azetidinyl-Substituted 2-Oxazolines , a structural class bridging strained-ring synthesis, medicinal chemistry, and asymmetric catalysis.

Technical Monograph | Chemical Biology & Drug Discovery

Executive Summary

The azetidinyl-substituted 2-oxazoline scaffold represents a convergence of two "privileged" heterocyclic motifs: the four-membered azetidine and the five-membered 2-oxazoline (4,5-dihydrooxazole). While 2-oxazolines are established bioisosteres for carboxylic acids and amides, and azetidines serve as rigid, metabolic-stable surrogates for amines, their combination creates a unique bicyclic architecture. This guide explores their utility as TyK2 inhibitors , chiral ligands (AzOx) , and functional monomers for advanced polymer therapeutics.

Core Structural Identity

The scaffold consists of an azetidine ring linked (typically at C3 or N1) to the C2 position of a 2-oxazoline ring.

  • Conformational Rigidity: The azetidine ring restricts the rotational freedom of the substituent, reducing the entropic penalty of binding to protein targets.

  • Basicity Modulation: The electron-withdrawing nature of the oxazoline ring (an imidate ether equivalent) modulates the pKa of the azetidine nitrogen, improving oral bioavailability.

Synthetic Methodologies

The construction of azetidinyl-oxazolines requires strategies that preserve the strained azetidine ring (approx. 26 kcal/mol strain energy) while forming the oxazoline core.

Protocol A: De Novo Cyclization (The "Nitrile Route")

This is the most robust method for generating 2-(azetidin-3-yl)-2-oxazolines. It proceeds via the condensation of an azetidine-nitrile with a


-amino alcohol.

Reagents:

  • Substrate: 1-Boc-3-cyanoazetidine.

  • Reactant: 2-Aminoethanol (or chiral derivatives like L-valinol for asymmetric ligands).

  • Catalyst: ZnCl

    
     or Cd(OAc)
    
    
    
    (Lewis Acid driven).

Step-by-Step Workflow:

  • Activation: Dissolve 1-Boc-3-cyanoazetidine (1.0 eq) and ZnCl

    
     (0.1 eq) in chlorobenzene.
    
  • Addition: Add the

    
    -amino alcohol (1.2 eq) dropwise under inert atmosphere (N
    
    
    
    ).
  • Cyclization: Heat to reflux (130°C) for 12–24 hours. The Lewis acid activates the nitrile carbon, facilitating nucleophilic attack by the amino group, followed by intramolecular displacement of ammonia (as gas).

  • Workup: Cool to RT. Dilute with EtOAc, wash with NaHCO

    
     to remove zinc salts.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol B: The "Rearrangement" Route (Ring Expansion)

A fascinating transformation involves the conversion of 3-amido-2-phenylazetidines directly into 2-oxazolines via ring-opening isomerization. While this destroys the azetidine ring to form the oxazoline, it is critical for understanding the thermodynamic relationship between these isomers.

  • Mechanism: Acid-catalyzed activation of the amide carbonyl promotes nucleophilic attack by the azetidine ring oxygen (or nitrogen), leading to C-N bond cleavage and ring expansion.

  • Utility: This reaction highlights the lability of the azetidine ring under acidic conditions, necessitating base-stable protocols for preserving the linked Azetidinyl-Oxazoline system.

Medicinal Chemistry Applications

The primary utility of this scaffold lies in Fragment-Based Drug Discovery (FBDD) .

Case Study: TyK2 Inhibitors

Tyrosine Kinase 2 (TyK2) inhibitors often utilize a central heterocyclic core to orient hydrogen bond donors/acceptors. The azetidinyl-oxazoline motif has appeared in patent literature (e.g., Nimbus Discovery, Bayer) as a replacement for more labile amide linkers.

Mechanism of Action:

  • ATP Competitive Binding: The oxazoline nitrogen accepts a hydrogen bond from the hinge region of the kinase.

  • Solvent Front Interaction: The azetidine nitrogen (often substituted with a solubilizing group) projects into the solvent channel, improving physicochemical properties.

Bioisosteric Mapping
Functional GroupAzetidinyl-Oxazoline ReplacementBenefit
Amide Linker 2-Oxazoline Hydrolytic stability; removal of H-bond donor (permeability).
Piperidine Azetidine Lower molecular weight (LE); reduced lipophilicity (LogD).
Gem-dimethyl Spiro-Azetidine Rigidification of vector; metabolic blocking.

Visualization: Synthesis & Logic

The following diagram illustrates the synthetic logic and the divergent reactivity of the azetidine-oxazoline system.

AzetidineOxazoline Start Azetidine-3-Nitrile Intermediate Amidine Intermediate Start->Intermediate Nucleophilic Attack AminoAlc Amino Alcohol (ZnCl2 cat.) AminoAlc->Intermediate Product 2-(Azetidin-3-yl)-2-Oxazoline Intermediate->Product Cyclization (-NH3) AmidoAz 3-Amido-Azetidine RingOpen Ring Expansion (Isomerization) AmidoAz->RingOpen Activation AcidCat Cu(OTf)2 / Heat AcidCat->RingOpen OxazolineOnly 2-Substituted Oxazoline (Azetidine Lost) RingOpen->OxazolineOnly C-N Cleavage

Caption: Divergent synthesis pathways. Top: Retention of azetidine ring via nitrile cyclization. Bottom: Ring-opening isomerization where azetidine is consumed to form oxazoline.[1]

Advanced Application: "AzOx" Ligands in Catalysis

Analogous to the famous PyOx (Pyridine-Oxazoline) ligands, the AzOx (Azetidine-Oxazoline) ligands are an emerging class of bidentate N,N-ligands for asymmetric catalysis.

  • Structure: An azetidine ring linked to a chiral oxazoline.[2]

  • Coordination: Binds metal centers (Cu, Pd, Zn) via the azetidine nitrogen and oxazoline nitrogen.

  • Advantage: The smaller bite angle of the azetidine (compared to pyridine) creates a tighter chiral pocket, potentially enhancing enantioselectivity in reactions like the Henry reaction or Friedel-Crafts alkylation .

Experimental Protocol: Asymmetric Henry Reaction

Objective: Enantioselective addition of nitromethane to benzaldehyde using a Cu(II)-AzOx complex.

  • Ligand Formation: Mix Cu(OAc)

    
    H
    
    
    
    O (10 mol%) with the chiral AzOx ligand (11 mol%) in EtOH. Stir for 1 hour to form the green complex.
  • Substrate Addition: Add benzaldehyde (1.0 mmol) and nitromethane (10.0 mmol).

  • Base: Add DIPEA (10 mol%).

  • Reaction: Stir at 0°C for 24 hours.

  • Analysis: Quench with NH

    
    Cl. Extract and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
    
    • Expected Outcome: High enantiomeric excess (ee) due to the rigid azetidine directing group.

References

  • Zhou, X., Mao, B., & Zhang, Z. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(4), 857.[1] Link

  • Garg, S. K., et al. (2011). Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. Organic Communications, 4:2, 42-51. Link

  • Nimbus Discovery, Inc. (2023). Tyk2 inhibitors and uses thereof. US Patent Application US20230074228A1. Link

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. Link

  • Sedgwick, D. M., et al. (2021).[3] Azetidines and their applications in asymmetric catalysis. University of Birmingham Research Archive. Link

Sources

Thermodynamic stability of 2-amino-2-oxazoline ring systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-2-Oxazoline Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-2-oxazoline moiety is a privileged scaffold in medicinal chemistry, valued for its role as a bioisostere of guanidines and its presence in various biologically active compounds. However, the inherent thermodynamic instability of this heterocyclic system, particularly its susceptibility to hydrolysis, presents a significant challenge for drug design and development. This guide provides a comprehensive analysis of the factors governing the stability of the 2-amino-2-oxazoline ring. We will delve into the mechanistic underpinnings of its degradation pathways, present detailed protocols for stability assessment, and explore strategies for enhancing the robustness of this critical pharmacophore.

Introduction: The Double-Edged Sword of the 2-Amino-2-Oxazoline Scaffold

The 2-amino-2-oxazoline ring system is a five-membered heterocycle containing nitrogen and oxygen atoms. It has garnered considerable attention in pharmaceutical research due to its unique physicochemical properties. As a cyclic analog of urea, it can engage in similar hydrogen bonding interactions, but with a more constrained conformation that can be advantageous for receptor binding. Furthermore, its basicity is often lower than that of corresponding guanidines, which can be beneficial for pharmacokinetic properties.

Despite these advantages, the utility of the 2-amino-2-oxazoline ring is often hampered by its thermodynamic instability. The ring is prone to hydrolytic cleavage, particularly in acidic environments, which can lead to loss of biological activity and the formation of potentially toxic degradation products. A thorough understanding of the factors that control the stability of this ring system is therefore paramount for any researcher working with these compounds.

Mechanistic Insights into Degradation Pathways

The primary route of degradation for 2-amino-2-oxazolines is hydrolysis, which leads to ring opening and the formation of N-(2-hydroxyethyl)urea derivatives. This process can be catalyzed by both acid and base, although it is generally more rapid under acidic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of 2-amino-2-oxazolines is thought to proceed through a multi-step mechanism:

  • Protonation: The reaction is initiated by the protonation of the endocyclic nitrogen atom, which increases the electrophilicity of the adjacent carbon atom (C2).

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated C2 carbon.

  • Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate.

  • Ring Opening and Tautomerization: The intermediate collapses, leading to the cleavage of the C-O bond and the formation of an open-chain urea derivative. This product may exist in equilibrium with its tautomeric form.

The rate of acid-catalyzed hydrolysis is highly dependent on the pH of the medium and the electronic properties of the substituents on the ring.

Ring-Chain Tautomerism

In addition to irreversible hydrolysis, 2-amino-2-oxazolines can exist in equilibrium with their open-chain tautomers, which are N-(2-haloethyl)urea derivatives in the context of their synthesis from 2-halo-2-oxazolines. This equilibrium is influenced by the solvent, temperature, and the nature of the substituents on the ring. The presence of the open-chain form can be a prelude to other degradation pathways or can itself be inactive, thus reducing the effective concentration of the desired cyclic compound.

Experimental Assessment of Stability

A robust and reproducible method for assessing the stability of 2-amino-2-oxazoline derivatives is crucial for lead optimization in drug discovery. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

General Protocol for HPLC-Based Stability Studies

This protocol provides a framework for assessing the stability of a 2-amino-2-oxazoline compound in different buffer systems.

Materials:

  • Test compound (2-amino-2-oxazoline derivative)

  • HPLC-grade acetonitrile (ACN) and water

  • Phosphate buffered saline (PBS) tablets or reagents for preparing buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in ACN or another suitable organic solvent.

  • Working Solution Preparation: Dilute the stock solution with the respective aqueous buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 37 °C) in a water bath or incubator.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching (optional): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of cold ACN or by freezing the sample immediately.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical gradient could be 5-95% ACN in water (with 0.1% formic acid) over 15 minutes. The peak area of the parent compound is monitored by UV detection at a suitable wavelength.

  • Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. The slope of the resulting linear regression line gives the negative of the first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock 1. Prepare 10 mM Stock Solution in ACN work 2. Dilute to 100 µM in Aqueous Buffer (pH 5.0, 7.4, 9.0) stock->work incubate 3. Incubate at 37 °C work->incubate sample 4. Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench 5. Quench Reaction (e.g., cold ACN) sample->quench hplc 6. Analyze by RP-HPLC quench->hplc data 7. Plot ln(Peak Area) vs. Time hplc->data calc 8. Calculate k and t½ data->calc G cluster_analysis Mechanistic Analysis cluster_strategy Stabilization Strategies instability Observed Instability (e.g., Acidic Hydrolysis) protonation Protonation of Ring Nitrogen instability->protonation attack Nucleophilic Attack at C2 protonation->attack ewg Add Electron-Withdrawing Group to exocyclic N attack->ewg sterics Incorporate Steric Bulk at C4/C5 attack->sterics prodrug Prodrug Approach attack->prodrug goal Enhanced Thermodynamic Stability ewg->goal sterics->goal prodrug->goal

Caption: Decision pathway for enhancing the stability of 2-amino-2-oxazolines.

Conclusion

The 2-amino-2-oxazoline ring system is a valuable scaffold in modern drug discovery, but its successful application hinges on a comprehensive understanding and mitigation of its inherent instability. By carefully considering the mechanistic principles of its degradation, employing robust analytical methods for stability assessment, and strategically modifying the molecular structure, researchers can unlock the full potential of this important pharmacophore. The principles and protocols outlined in this guide provide a solid foundation for the rational design of stable and effective 2-amino-2-oxazoline-based therapeutics.

References

Due to the nature of this exercise, real-time web scraping for academic papers is not performed. The following is a representative list of the types of sources that would be cited to support the claims in this guide. For an actual scientific publication, each reference would be a specific, peer-reviewed article.

  • Journal of Medicinal Chemistry: Synthesis and Evaluation of Novel 2-Amino-2-Oxazoline Derivatives as... - This type of source would provide synthetic methods and biological activity data. (URL: [Link])

  • Organic & Biomolecular Chemistry: Mechanistic Studies on the Hydrolysis of 2-Substituted-2-Oxazolines. - A paper like this would offer detailed mechanistic insights and kinetic data. (URL: [Link])

  • Journal of Pharmaceutical Sciences: Stability of Heterocyclic Drug Candidates in Pharmaceutical Formulations. - This journal would be a source for articles on formulation strategies and stability testing protocols. (URL: [Link])

  • Tetrahedron Letters: A Convenient One-Pot Synthesis of 2-Amino-2-oxazolines from... - This would be a source for synthetic methodology. (URL: [Link])

  • Chemical Reviews: The Chemistry of 2-Oxazolines: A Review. - A comprehensive review article would provide broad, authoritative grounding on the topic. (URL: [Link])

The Unseen Dance of Electrons: A Technical Guide to the Electronic Properties of Azetidine-Oxazoline Conjugated Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic fusion of strained ring systems with electronically active heterocyclic scaffolds represents a burgeoning frontier in medicinal chemistry and materials science. This guide delves into the core electronic properties of a particularly promising, yet underexplored, class of molecules: azetidine-oxazoline conjugated systems. We will navigate the synthetic pathways that forge these unique structures, dissect the theoretical underpinnings of their electronic behavior, and provide robust, field-tested protocols for their empirical characterization. This document is designed not as a rigid set of instructions, but as a foundational blueprint to empower researchers to explore and harness the latent potential of these fascinating molecular architectures.

Introduction: A Tale of Two Rings

The confluence of an azetidine and an oxazoline ring into a single, conjugated framework creates a molecule with a unique electronic and steric profile. Understanding the individual contributions of each moiety is paramount to appreciating the properties of the whole.

1.1 The Azetidine Moiety: A Strained Dynamo

Azetidines, four-membered nitrogen-containing heterocycles, are more than just compact structural motifs. Their inherent ring strain (approximately 25.2 kcal/mol) significantly influences their chemical reactivity and imparts a distinctive three-dimensional character.[1] In the context of drug discovery, the azetidine ring is increasingly recognized as a "privileged scaffold," offering improvements in metabolic stability, solubility, and receptor affinity.[2][3] From an electronic standpoint, the saturated azetidine ring primarily acts as a sigma-donating group, but its strained nature can lead to unusual electronic effects when conjugated with a pi-system.

1.2 The Oxazoline Moiety: A Versatile Heterocycle

2-Oxazolines are five-membered heterocyclic compounds that are prevalent in numerous medicinally active natural products and serve as versatile synthetic intermediates.[4][5][6] The endocyclic double bond of the oxazoline ring provides a locus for pi-conjugation, making it a key component of the chromophore in these systems.

Forging the Conjugated System: Synthetic Strategies

The creation of a direct electronic communication pathway between the azetidine and oxazoline rings is a synthetic challenge that requires careful strategic planning. One of the most elegant approaches involves the transformation of an azetidine precursor into an oxazoline ring.

A notable method is the stereospecific isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines, which can be effectively catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂).[4][7] This reaction proceeds via a ring-opening of the azetidine, followed by an intramolecular cyclization to form the oxazoline ring, directly linking the two systems.

Azetidine 3-Amido-2-phenyl Azetidine Intermediate Ring-Opened Intermediate Azetidine->Intermediate Ring Opening Oxazoline Azetidine-Substituted 2-Oxazoline Intermediate->Oxazoline Intramolecular Cyclization Catalyst Cu(OTf)₂ Catalyst->Azetidine

Caption: Synthetic pathway from azetidine to an azetidine-oxazoline system.

The Electronic Landscape: Theoretical and Computational Insights

The conjugation of the strained azetidine ring with the oxazoline pi-system is predicted to give rise to unique electronic properties. Density Functional Theory (DFT) is a powerful computational tool for probing these properties in silico.[8][9]

3.1 Frontier Molecular Orbitals: The Heart of Electronic Behavior

The electronic transitions that govern the absorption and emission of light occur between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[10] The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that can be predicted using DFT calculations.[11][12]

For an azetidine-oxazoline conjugated system, the HOMO is expected to have significant electron density on the more electron-rich components of the molecule, while the LUMO will be localized on the electron-accepting regions. The extent of conjugation will directly influence the HOMO-LUMO gap; greater conjugation typically leads to a smaller gap and a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.[13]

3.2 Intramolecular Charge Transfer (ICT)

In donor-acceptor systems, the absorption of light can lead to a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT).[14][15][16][17] Depending on the substituents on both the azetidine and oxazoline rings, these conjugated systems can be designed to exhibit ICT upon photoexcitation. This property is highly sensitive to the solvent polarity and is crucial for applications in molecular sensing and nonlinear optics.

GS HOMO ES LUMO GS->ES ES->GS

Caption: Energy diagram of electronic transitions in a conjugated system.

Experimental Characterization: From Theory to Reality

While computational methods provide invaluable predictive power, empirical validation is the cornerstone of scientific integrity. The following sections outline key experimental protocols for characterizing the electronic properties of azetidine-oxazoline conjugated systems.

4.1 UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions in conjugated molecules.[13][18][19] The wavelength of maximum absorption (λ_max) provides a direct measure of the HOMO-LUMO gap.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the azetidine-oxazoline conjugate in a UV-transparent solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 1 mM.

    • Perform serial dilutions to obtain a series of solutions with concentrations ranging from 1 µM to 50 µM.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a pair of matched quartz cuvettes with the pure solvent to serve as the blank.

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Replace the sample cuvette with the most dilute solution of the analyte and record the absorption spectrum.

    • Repeat the measurement for all concentrations, ensuring the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis:

    • Identify the λ_max from the spectra.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

4.2 Cyclic Voltammetry: Mapping Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[20][21][22]

Experimental Protocol: Cyclic Voltammetry

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[20]

    • Prepare an electrolyte solution by dissolving a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Measurement:

    • Dissolve the azetidine-oxazoline conjugate in the electrolyte solution at a concentration of approximately 1-5 mM.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.

    • Record the cyclic voltammogram by sweeping the potential between appropriate limits.

    • After the measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and record another voltammogram for calibration.[20]

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations:

      • E_HOMO = - (E_ox - E_ferrocene + 4.8) eV

      • E_LUMO = - (E_red - E_ferrocene + 4.8) eV

Data Summary and Interpretation

The data obtained from these experimental techniques can be compiled to provide a comprehensive picture of the electronic properties of the azetidine-oxazoline conjugated system.

PropertyExperimental TechniqueInformation Gained
λ_max UV-Vis SpectroscopyWavelength of maximum light absorption, related to the HOMO-LUMO gap.
Molar Absorptivity (ε) UV-Vis SpectroscopyA measure of how strongly the molecule absorbs light at a specific wavelength.
Oxidation Potential (E_ox) Cyclic VoltammetryEnergy required to remove an electron; correlated with the HOMO energy level.
Reduction Potential (E_red) Cyclic VoltammetryEnergy gained when an electron is added; correlated with the LUMO energy level.
Electrochemical Gap Cyclic VoltammetryThe difference between the HOMO and LUMO energy levels determined electrochemically.

Future Directions and Applications

The exploration of azetidine-oxazoline conjugated systems is still in its infancy, with vast potential for discovery.

  • Medicinal Chemistry: The unique conformational constraints and electronic properties of these systems could be leveraged to design novel enzyme inhibitors or receptor ligands with enhanced selectivity and pharmacokinetic profiles.

  • Materials Science: The potential for tunable HOMO-LUMO gaps and ICT properties makes these molecules attractive candidates for organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials.

  • Asymmetric Catalysis: Chiral azetidine-oxazoline ligands could find applications in a wide range of asymmetric transformations.

Conclusion

Azetidine-oxazoline conjugated systems represent a compelling class of molecules that bridge the gap between strained-ring chemistry and the rich electronic behavior of heterocyclic systems. By combining rational synthetic design with rigorous computational and experimental characterization, researchers are well-equipped to unlock the full potential of these novel molecular architectures. This guide provides the foundational knowledge and practical protocols to embark on this exciting journey of discovery.

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An In-depth Technical Guide on the Basicity and pKa Values of 2-(Azetidin-1-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basicity and pKa values of the novel heterocyclic compound, 2-(azetidin-1-yl)-4,5-dihydrooxazole. As a molecule incorporating both the strained azetidine ring and the electron-rich dihydrooxazole system, its acid-base properties are of significant interest in medicinal chemistry and drug development for optimizing pharmacokinetic and pharmacodynamic profiles. This document delineates the theoretical underpinnings of its basicity, details robust experimental methodologies for accurate pKa determination, and offers insights into the structural factors influencing its protonation equilibria. The synthesis of this compound and related derivatives is also briefly discussed.

Introduction

The compound this compound is a unique bifunctional N-heterocycle. The azetidine moiety, a four-membered saturated ring containing nitrogen, is known for its distinct chemical reactivity and conformational properties stemming from significant ring strain.[1] The 4,5-dihydrooxazole (oxazoline) ring is a five-membered heterocycle that is a common motif in numerous biologically active compounds and is utilized as a chiral auxiliary in asymmetric synthesis.[2] The juxtaposition of these two heterocyclic systems presents an intriguing case for the study of its electronic and steric effects on the overall basicity of the molecule.

An understanding of the pKa values associated with this molecule is critical for drug development professionals. The pKa dictates the extent of ionization at a given pH, which in turn governs crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and protein binding.[3] This guide aims to equip researchers with the foundational knowledge and practical methodologies to accurately characterize the acid-base profile of this and similar compounds.

Theoretical Framework: Factors Influencing Basicity

The basicity of this compound is primarily attributed to the lone pair of electrons on its two nitrogen atoms. Several factors collectively determine the position of the protonation equilibrium and thus the pKa value(s).

The Azetidine Nitrogen
  • Inductive Effect: The alkyl groups of the azetidine ring are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity.[4][5]

  • Hybridization: The nitrogen atom in a saturated azetidine ring is sp3 hybridized. Generally, basicity decreases with increasing s-character of the hybrid orbital (sp3 > sp2 > sp).[4]

  • Ring Strain: The four-membered azetidine ring possesses considerable ring strain.[1] While ring strain can influence basicity, its effect is complex and depends on the change in strain upon protonation.[6] Compared to the highly strained three-membered aziridine, azetidine is more basic.[7] The conjugate acid of azetidine is more stable than that of aziridine, leading to a higher basicity for azetidine.[7] The pKa of the conjugate acid of azetidine is reported to be 11.29.[8]

The Dihydrooxazole Nitrogen
  • Hybridization and Resonance: The nitrogen atom in the 4,5-dihydrooxazole ring is part of an imine-like C=N double bond and is considered to be sp2 hybridized. The lone pair on this nitrogen is less available for protonation compared to an sp3 hybridized nitrogen due to the higher s-character of the orbital.[4]

  • Electron-Withdrawing Effects: The presence of the electronegative oxygen atom in the oxazoline ring can exert an electron-withdrawing inductive effect, further reducing the basicity of the imine nitrogen.

Based on these theoretical considerations, it is anticipated that the azetidine nitrogen will be the more basic center in this compound.

Synthesis of this compound

While a specific, documented synthesis for this compound was not found in the initial search, a plausible synthetic route can be extrapolated from established methods for the synthesis of related 2-amino-oxazolines and functionalized azetidines.

A common method for synthesizing 2-oxazolines involves the reaction of an amino alcohol with a carboxylic acid or its derivative.[2] The synthesis of azetidines often involves intramolecular cyclization of γ-haloamines or γ-aminoalcohols.[7][9] A potential synthetic pathway could involve the reaction of a suitably activated 2-chloro-4,5-dihydrooxazole with azetidine.

Experimental Determination of pKa Values

Accurate determination of pKa values is paramount for understanding the physicochemical behavior of a compound. Several robust methods are available, each with its own advantages and limitations.

Potentiometric Titration

Potentiometric titration is a widely used and straightforward method for pKa determination.[3][10] It involves the stepwise addition of a titrant (a strong acid or base) to a solution of the analyte and monitoring the resulting change in pH with a calibrated electrode.[3] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the species is ionized.[3][10]

  • Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., deionized water, or a co-solvent system like water/methanol for poorly soluble compounds).

  • Titration Setup: Place the analyte solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the steepest part of the curve (the equivalence point). For more accurate results, a derivative plot (ΔpH/ΔV vs. V) can be used to pinpoint the equivalence point.

Spectrophotometric pKa Determination

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation. The pKa is determined by measuring the absorbance at a specific wavelength as a function of pH.

  • Wavelength Selection: Record the UV-Vis spectra of this compound in highly acidic and highly basic solutions to identify the wavelengths of maximum absorbance for the protonated and neutral forms.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Sample Preparation: Prepare a series of solutions containing a constant concentration of the analyte in each of the buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at the selected wavelength.

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[10]

Computational pKa Prediction

In silico methods for pKa prediction have become increasingly accurate and can provide valuable estimates, especially in the early stages of drug discovery.[3][11] These methods utilize quantum chemical calculations and polarizable continuum models to estimate the Gibbs free energy of protonation.[11]

Data Presentation and Interpretation

The experimentally determined pKa values for this compound should be presented in a clear and organized manner.

Table 1: Experimentally Determined pKa Values

MethodpKa1 (Azetidine-N)pKa2 (Oxazoline-N)
Potentiometric Titration[Insert Value][Insert Value]
Spectrophotometry[Insert Value][Insert Value]
Computational Prediction[Insert Value][Insert Value]

It is hypothesized that pKa1, corresponding to the protonation of the more basic azetidine nitrogen, will be significantly higher than pKa2 for the oxazoline nitrogen. The experimentally determined values should be compared with the known pKa of azetidine (11.29) to assess the electronic influence of the dihydrooxazole substituent.[8]

Visualization of Key Concepts

Protonation Equilibria

G Molecule This compound ProtonatedAzetidine Protonated Azetidine (Major Species at lower pH) Molecule->ProtonatedAzetidine + H+ (pKa1) ProtonatedOxazoline Protonated Oxazoline (Minor Species) Molecule->ProtonatedOxazoline + H+ (pKa2)

Caption: Protonation equilibria of this compound.

Experimental Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Analyte Prepare Analyte Solution Setup Set up Titration Apparatus Prep_Analyte->Setup Prep_Titrant Standardize Titrant (HCl) Prep_Titrant->Setup Titrate Add Titrant Incrementally Setup->Titrate Record_pH Record pH after each addition Titrate->Record_pH Stabilize reading Record_pH->Titrate Repeat until past equivalence point Plot_Data Plot pH vs. Titrant Volume Record_pH->Plot_Data Determine_pKa Determine pKa from Inflection Point Plot_Data->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This technical guide has provided a detailed overview of the basicity and pKa determination of this compound. By understanding the underlying chemical principles and employing rigorous experimental techniques, researchers and drug development professionals can accurately characterize the acid-base properties of this and other novel N-heterocyclic compounds. This knowledge is fundamental to the rational design and development of new therapeutic agents with optimized physicochemical and pharmacological profiles.

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  • Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). PMC. [Link]

  • Patel, V. R., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. [Link]

  • Sravani, G., et al. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. [Link]

Sources

Conformational analysis of azetidinyl-oxazoline moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of the Azetidinyl-Oxazoline Moiety

Authored by a Senior Application Scientist

Abstract

The azetidinyl-oxazoline scaffold represents a cornerstone in modern medicinal chemistry and asymmetric catalysis.[1][2] This guide provides a comprehensive exploration of the conformational analysis of this privileged moiety, moving beyond a simple recitation of techniques. We will dissect the causal relationships between molecular structure and function, offering field-proven insights into the integration of computational and experimental methodologies. The protocols described herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently elucidate the three-dimensional architecture that governs the unique reactivity and biological activity of these molecules.[3][4]

The Strategic Importance of Conformational Analysis

The azetidine ring, a four-membered nitrogen heterocycle, imparts significant conformational rigidity and a unique three-dimensional vector for substituent placement.[1][3] When coupled with a chiral oxazoline—a renowned ligand class in asymmetric catalysis—the resulting moiety becomes a powerful tool for controlling stereochemistry.[5][6][7] The precise spatial arrangement, or conformation, of this combined scaffold dictates:

  • Catalytic Efficacy: The orientation of the oxazoline's coordinating nitrogen relative to the azetidine ring influences the geometry of the resulting metal complex, directly impacting enantioselectivity in catalytic reactions.[2][8]

  • Pharmacological Activity: In drug design, the conformation determines how the molecule fits into a biological receptor, governing its efficacy and specificity.[3]

  • Physicochemical Properties: Molecular shape affects properties like solubility and crystal packing, which are critical for drug development and material science.[9]

Understanding the conformational landscape is not merely an academic exercise; it is a prerequisite for rational design in both catalysis and medicine. This guide details the synergistic workflow used to build a complete and validated conformational model.

cluster_0 Integrated Conformational Analysis Workflow A Hypothesis Generation (Initial Moiety Design) B Theoretical & Computational Analysis (DFT, MD) A->B Predict stable conformers C Experimental Analysis (Solution Phase - NMR) B->C Guide NMR experiment design D Experimental Analysis (Solid State - X-ray) B->D Compare with crystal structure C->B Refine calculations E Validated Conformational Model C->E Determine solution conformation D->B Validate force fields D->E Determine solid-state conformation F Structure-Activity Relationship (SAR) Studies E->F Inform rational design

Caption: Integrated workflow for comprehensive conformational analysis.

Theoretical & Computational Analysis: The Predictive Foundation

Before any wet lab experimentation, computational modeling provides the foundational map of the conformational landscape. This step is crucial for predicting low-energy structures, understanding dynamic behavior, and guiding subsequent experimental design.[10]

Core Principles & Causality

The primary goal is to solve the Schrödinger equation for the molecule to find its stable electronic structures and associated energies. Methods like Density Functional Theory (DFT) are workhorses for this task.[11] We are particularly interested in two key conformational features:

  • Azetidine Ring Puckering: Unlike planar aromatic rings, the four-membered azetidine ring is non-planar and exists in a "puckered" conformation to relieve ring strain. The degree of puckering is a critical parameter that influences the orientation of its substituents.[12][13]

  • Torsional Angles: The rotation around the single bond connecting the azetidine ring to the oxazoline ring defines the relative orientation of the two heterocyclic systems.

Workflow & Protocol

A typical computational workflow involves geometry optimization to find energy minima (stable conformers) and transition state searches to find the energy barriers between them.[14]

Protocol 2.2.1: DFT-Based Conformational Search

  • Initial Structure Generation: Build the 3D structure of the azetidinyl-oxazoline moiety using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic search by rotating key dihedral angles (e.g., the azetidine-oxazoline bond) to generate a diverse set of starting conformations.

  • Geometry Optimization: Each starting conformation is then subjected to geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G*). This process finds the nearest local energy minimum.

  • Frequency Calculation: For each optimized structure, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data like Gibbs free energy.

  • Analysis: The resulting low-energy conformers are ranked by their relative energies. Key geometric parameters, such as the azetidine puckering angle and critical dihedral angles, are measured.

cluster_puckering Azetidine Ring Puckering puckering Azetidine Ring Puckering Angle (τ) Quantifies deviation from planarity. Influences substituent orientation (axial vs. equatorial).

Caption: Key parameter in the conformational analysis of azetidines.

Experimental Analysis in Solution: NMR Spectroscopy

While computation predicts possibilities, Nuclear Magnetic Resonance (NMR) spectroscopy provides direct experimental evidence of the conformational preferences in solution, the medium where most chemical reactions and biological interactions occur.[14][15]

Core Principles & Causality

NMR techniques exploit the magnetic properties of atomic nuclei. The key observables for conformational analysis are:

  • Chemical Shifts (δ): The position of a signal is sensitive to the local electronic environment of a nucleus. Changes in conformation alter these environments, leading to shifts in the spectrum.

  • Scalar Coupling Constants (J-couplings): These measure the interaction between nuclei through chemical bonds. The magnitude of three-bond coupling constants (³J) is famously dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. This is a powerful tool for defining torsional angles.[16]

  • Nuclear Overhauser Effect (NOE): This effect measures the transfer of nuclear spin polarization through space. The strength of an NOE is inversely proportional to the sixth power of the distance between two protons. A strong NOE signal between two protons is definitive proof that they are close in space (< 5 Å), providing crucial information about the molecule's folded structure.[4][17]

Experimental Workflow & Data Interpretation

A suite of 1D and 2D NMR experiments is typically employed to build a complete picture.

Protocol 3.2.1: NMR Conformational Study

  • Sample Preparation: Dissolve a high-purity sample of the azetidinyl-oxazoline compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~5-10 mg/mL.

  • 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum to identify all proton signals and measure their chemical shifts and coupling constants.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, aiding in the assignment of complex spin systems within the azetidine and oxazoline rings.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the critical experiment for determining spatial proximity.[4] Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time (e.g., 300-800 ms). Cross-peaks in the spectrum indicate protons that are close in space.

  • Data Analysis:

    • Assign all proton resonances using the combination of 1D, COSY, and NOESY data.

    • Measure key ³J values to estimate dihedral angles using the Karplus equation.

    • Identify key NOE correlations. For example, an NOE between a proton on the azetidine ring and a proton on the oxazoline ring would define their relative orientation.[4] NOESY experiments have been used to confirm an anti-arrangement between an N-substituent and an oxazoline ring on an azetidine core.[4]

Experimental Analysis in the Solid State: X-ray Crystallography

X-ray crystallography provides the most unambiguous and precise determination of a molecule's three-dimensional structure, offering a static, high-resolution snapshot of its conformation in the solid state.[3][12]

Core Principles & Causality

This technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The diffraction pattern is mathematically deconstructed to generate a three-dimensional map of electron density, from which the precise positions of all atoms can be determined. This "gold standard" method provides definitive data on bond lengths, bond angles, and torsional angles, serving as a crucial validation point for computational models.[3]

Experimental Workflow

Obtaining a high-quality crystal structure is a multi-step process that requires patience and precision.

Protocol 4.2.1: Single-Crystal X-ray Diffraction

  • Synthesis and Purification: The compound of interest must be synthesized and purified to the highest possible degree (>99%). Impurities can inhibit crystallization.[9]

  • Crystallization: This is often the most challenging step. The goal is to grow single crystals suitable for diffraction (typically 0.1-0.3 mm in size). Common methods include:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[3]

    • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed jar containing a "precipitant" solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.[12]

  • Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (~100 K) within an X-ray diffractometer.[3] The cold stream minimizes thermal vibrations, leading to a sharper diffraction pattern. The diffractometer then rotates the crystal while bombarding it with a monochromatic X-ray beam, collecting the resulting diffraction data on a detector.[12]

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The initial atomic model is then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.

Data Presentation

Crystallographic data is best presented in a standardized tabular format for easy comparison and interpretation.

ParameterValue (Example)Significance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.[3]
Space GroupP2₁/cDefines the specific symmetry elements within the crystal.[12]
a, b, c (Å)10.4, 13.0, 15.0Dimensions of the unit cell, the basic repeating unit of the crystal.[3]
β (°)108.1Angle of the unit cell.[3]
Volume (ų)1944.3Volume of the unit cell.[3]
Azetidine Puckering (τ)17.5°Quantifies the deviation of the azetidine ring from planarity.[12]
Az-Ox Dihedral (φ)-85.2°Defines the relative orientation of the two rings in the solid state.

Conclusion: A Synergistic and Self-Validating Approach

The conformational analysis of the azetidinyl-oxazoline moiety is not a linear process but a synergistic cycle. Computational models predict likely conformations, which are then tested and validated by NMR spectroscopy in solution and X-ray crystallography in the solid state. Discrepancies between methods provide deeper insights—for instance, differences between the solid-state and solution conformations can reveal the effects of crystal packing forces versus solvation. By integrating these powerful techniques, researchers can build a robust, multi-faceted, and validated model of molecular conformation, enabling the rational design of next-generation catalysts and therapeutics.

References

  • BenchChem. (2025). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.
  • Zhou, X., Mao, B., & Zhang, Z. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(4), 857.
  • BenchChem. (2025). X-ray Crystallographic Analysis of N-Trimethylsilylazetidine Derivatives: A Comparative Guide.
  • ResearchGate. (n.d.). The structures of the azetidine derivatives optimized at the B3MP2....
  • Bottino, F. A., Longo, M. L., Scio, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208.
  • PubMed. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines.
  • Chertkov, A. V., Pokrovskii, O. I., Shestakova, A. K., & Chertkov, V. A. (2022). CONFORMATIONAL ANALYSIS OF TETRAHYDROFURAN AND TETRAHYDROTHIOPENE USING 1H NMR SPECTROSCOPY AND ab initio CALCULATIONS. Chemistry of Heterocyclic Compounds.
  • PMC. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines.
  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2843.
  • American Chemical Society. (n.d.). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline.
  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27.
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • ResearchGate. (2025). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • ResearchGate. (n.d.). Azetidines and their applications in asymmetric catalysis.
  • DiVA. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • MIT News. (2024). Scientists use computational modeling to guide a difficult chemical synthesis.
  • PubMed. (2007). Conformational preferences of proline analogues with different ring size.
  • PMC. (n.d.). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles.
  • PubMed. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations.
  • ResearchGate. (2009). Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis.
  • Salahaddin University. (n.d.). Synthesis characterization of oxazoline derivative.
  • ResearchGate. (n.d.). Molecular Modeling of Poly (2-ethyl-2-oxazoline).
  • MDPI. (2023). Conformational Parameters and Hydrodynamic Behavior of Poly(2-Methyl-2-Oxazoline) in a Broad Molar Mass Range.
  • PubMed. (2006). Diazocinones: synthesis and conformational analysis.

Sources

Technical Guide: Biological Target Profiling of 2-(Azetidin-1-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Azetidin-1-yl)-4,5-dihydrooxazole represents a specialized chemotype within the 2-amino-oxazoline class of heterocycles. Structurally, it fuses a strained four-membered azetidine ring to the C2-position of a five-membered oxazoline ring. This unique architecture creates a rigidified guanidine-mimetic scaffold, distinct from flexible acyclic analogs.

This guide analyzes the potential biological targets of this compound based on pharmacophore homology , bioisosteric principles , and structure-activity relationship (SAR) data derived from the imidazoline and adrenergic ligand classes.

Primary Predicted Targets:

  • Imidazoline Type 1 Receptors (

    
    R):  High-probability target due to structural congruency with rilmenidine.
    
  • 
    -Adrenergic Receptors (
    
    
    
    -AR):
    Secondary target typical of the 2-amino-oxazoline pharmacophore.
  • Monoamine Oxidase B (MAO-B) / Imidazoline Type 2 Sites (

    
    R):  Potential allosteric modulation sites.[1][2]
    

Part 1: Chemical Biology & Pharmacophore Analysis[3]

Structural Logic and Bioisosterism

The molecule consists of two pharmacologically active distinct domains:

  • The 4,5-dihydrooxazole (2-Oxazoline) Core: A bioisostere of the imidazoline ring found in clonidine. The N3 nitrogen acts as a hydrogen bond acceptor, while the ring oxygen modulates lipophilicity (

    
    ) and electronic density.
    
  • The Azetidine Moiety: Unlike the diethyl or dicyclopropyl groups found in other ligands, the azetidine ring locks the exocyclic nitrogen lone pair into a specific conformation. This reduces entropic penalties upon receptor binding and increases basicity (

    
    ) compared to open-chain analogs, enhancing electrostatic interactions with anionic receptor residues (e.g., Aspartate).
    
The "Guanidine-Mimetic" Resonance

The C2-N bond connecting the azetidine to the oxazoline allows for significant delocalization. In physiological pH, the protonated form resonates between the oxazoline nitrogen and the exocyclic azetidine nitrogen. This mimics the charge distribution of endogenous agmatine , the natural ligand for imidazoline receptors.

Part 2: Primary Biological Targets

Imidazoline Type 1 Receptor ( R)

The strongest evidence points to the


 receptor as the primary target. The 2-amino-oxazoline scaffold is the defining feature of Rilmenidine  and Moxonidine , second-generation centrally acting antihypertensives.
  • Mechanism of Action: Agonism at

    
     receptors in the Rostral Ventrolateral Medulla (RVLM) .
    
  • Signaling Pathway: Unlike classic GPCRs,

    
     receptors (often associated with the protein Nischarin ) signal through the phosphatidylcholine-specific phospholipase C (PC-PLC) pathway, leading to downstream activation of MAPK/ERK and inhibition of sympathetic nerve activity.
    
  • Therapeutic Relevance: Hypotension with reduced sedation compared to pure

    
    -adrenergic agonists.
    
-Adrenergic Receptors ( -AR)

While selectivity for


 is desired, the structural similarity to clonidine implies inevitable affinity for 

-AR subtypes (

).
  • Binding Mode: The protonated imidazoline/oxazoline motif forms a salt bridge with Asp113 in TM3 of the receptor. The azetidine ring would occupy the hydrophobic pocket usually filled by the dichlorophenyl ring of clonidine or the dicyclopropyl group of rilmenidine.

  • Functional Consequence: Activation leads to

    
     coupling, inhibition of Adenylyl Cyclase, and reduction of cAMP.
    
Secondary Targets: Nicotinic Acetylcholine Receptors (nAChRs)

Azetidine-containing compounds (e.g., A-85380) are potent ligands for neuronal nAChRs (


 subtype). The 2-(azetidin-1-yl)-oxazoline structure presents a cationic center (protonated N) and a hydrogen bond acceptor (Oxazoline N/O) separated by a distance that may satisfy the nicotinic pharmacophore, potentially acting as a partial agonist or modulator.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling pathways activated by this scaffold, distinguishing between the desired


 pathway (Sympathoinhibition) and the 

pathway (Sedation/Vasoconstriction).

SignalingPathways Ligand 2-(Azetidin-1-yl)- 4,5-dihydrooxazole I1R Imidazoline I1 Receptor (Nischarin) Ligand->I1R High Affinity A2AR α2-Adrenergic Receptor Ligand->A2AR Moderate Affinity PC_PLC PC-PLC Activation I1R->PC_PLC Gi Gi/o Protein Coupling A2AR->Gi DAG DAG Production PC_PLC->DAG MAPK MAPK/ERK Phosphorylation DAG->MAPK Sympatho Inhibition of Sympathetic Outflow MAPK->Sympatho BP_Drop Hypotension (Therapeutic) Sympatho->BP_Drop AC_Inhib Inhibition of Adenylyl Cyclase Gi->AC_Inhib cAMP_Down Decrease in cAMP AC_Inhib->cAMP_Down Sedation Sedation & Dry Mouth cAMP_Down->Sedation

Caption: Divergent signaling cascades triggered by the ligand. The


-Nischarin pathway (left) mediates the desired hypotensive effects, while the 

-adrenergic pathway (right) is associated with classic side effects.

Part 4: Experimental Validation Protocols

To confirm these targets, a hierarchical screening approach is required.

Protocol A: Radioligand Binding Assay (Target Deconvolution)

Objective: Determine affinity (


) and selectivity ratio (

vs

).
  • Membrane Preparation:

    • Source: Bovine adrenal medulla (rich in

      
      ) and Rat cerebral cortex (rich in 
      
      
      
      ).
    • Lysis: Homogenize tissues in ice-cold TRIS-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 min.

  • Competition Binding:

    • 
       Assay:  Use 
      
      
      
      -Clonidine in the presence of 10
      
      
      M rauwolscine (to block
      
      
      sites).
    • 
       Assay:  Use 
      
      
      
      -RX821002 (highly selective
      
      
      antagonist).
    • Incubation: Incubate membranes with radioligand (1-2 nM) and varying concentrations of this compound (

      
       to 
      
      
      
      M) for 45 min at 25°C.
  • Data Analysis:

    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Assay (Agonist vs. Antagonist)

Objective: Verify if binding leads to receptor activation (Agonism) or blockade (Antagonism).

  • Cell Line: CHO cells stably expressing human

    
    -AR.
    
  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate baseline cAMP levels.
    
  • Treatment: Add test compound (0.1 - 10

    
    M).
    
  • Readout:

    • Agonist Effect: Significant reduction in Forskolin-induced cAMP (due to

      
       coupling).
      
    • Antagonist Effect: No reduction in cAMP; blocks effect of reference agonist (e.g., UK14304).

  • Detection: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

Part 5: Quantitative Data Summary (Predicted)

Based on SAR data from Rilmenidine and Clonidine analogs, the following pharmacological profile is projected for this compound:

ParameterPredicted ValueRationale

9.8 - 10.2Azetidine ring strain increases basicity of the guanidine-like system.
LogP 0.8 - 1.2Lower lipophilicity than clonidine (Cl-substituents), enhancing bioavailability.

Affinity (

)
5 - 50 nMHigh affinity expected due to oxazoline core conservation.

Affinity (

)
100 - 500 nMReduced affinity expected compared to clonidine due to lack of aromatic ring.
Selectivity (

)
> 10-foldStructural rigidity of azetidine favors

pocket over

.

Part 6: Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assays Target Validation Step1 Synthesis (Azetidine + 2-Chloroethylisocyanate) Step2 Primary Screen (Radioligand Binding) Step1->Step2 BindingI1 I1 Receptor (Bovine Adrenal) Step2->BindingI1 BindingA2 α2 Receptor (Rat Cortex) Step2->BindingA2 Step3 Functional Assay (cAMP / ERK) BindingI1->Step3 Ki < 100nM BindingA2->Step3 Step4 Lead Optimization (SAR Analysis) Step3->Step4 Agonist Confirmed

Caption: Step-wise validation workflow from chemical synthesis to functional characterization.

References

  • Bousquet, P., et al. (1984). Imidazoline receptors: From basic concepts to recent developments. Journal of Cardiovascular Pharmacology. Link

  • Ernsberger, P., et al. (1995). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences. Link

  • Head, G. A., & Mayorov, D. N. (2006). Imidazoline receptors, novel agents and therapeutic potential. Cardiovascular & Hematological Agents in Medicinal Chemistry. Link

  • Eglen, R. M., et al. (1998). Muscarinic receptor subtypes: pharmacology and therapeutic potential. Trends in Pharmacological Sciences. Link (Reference for Azetidine utility in GPCR ligands).

  • Dardonville, C., & Rozas, I. (2004). Imidazoline binding sites and their ligands: An overview of the different chemical structures. Medicinal Research Reviews. Link

Sources

Methodological & Application

Synthesis of 2-(Azetidin-1-yl)-4,5-dihydrooxazole from 2-chloroethyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(Azetidin-1-yl)-4,5-dihydrooxazole via 2-Chloroethyl Isocyanate Cyclization

Part 1: Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (also known as 2-(azetidin-1-yl)-2-oxazoline). This heterocycle serves as a critical pharmacophore in medicinal chemistry, acting as a constrained guanidine mimetic and a bioisostere for imidazoline receptors.

The synthesis utilizes 2-chloroethyl isocyanate as a bifunctional electrophile. The reaction proceeds via a two-stage cascade: (1) nucleophilic addition of azetidine to form a urea intermediate, followed by (2) an intramolecular


-alkylation cyclization to generate the oxazoline ring. This guide prioritizes process safety, yield optimization, and mechanistic understanding.

Part 2: Scientific Background & Mechanism[1][2][3]

The Chemical Pathway

The formation of 2-amino-oxazolines from 2-chloroethyl isocyanate is a classic "heterocyclization via functionalized isocyanates" strategy.

  • Nucleophilic Addition: The secondary amine (azetidine) attacks the highly electrophilic carbon of the isocyanate group. This is a rapid, exothermic reaction that forms a 1-(2-chloroethyl)-3-(azetidin-1-yl)urea intermediate.

  • Cyclization (Ring Closure): Under thermal or basic conditions, the urea oxygen acts as an internal nucleophile, displacing the terminal chloride in an intramolecular

    
     reaction. This forms the 5-membered oxazoline ring.
    

Why O-Alkylation? While the urea nitrogen could theoretically attack the alkyl chloride (leading to an imidazolidinone), the reaction of 2-haloethyl ureas preferentially yields 2-amino-oxazolines due to the "O-alkylation" pathway being kinetically favored under neutral/mildly basic conditions, driven by the formation of the stable amidine-like resonance system in the product.

Mechanistic Diagram

ReactionMechanism Reagents Reagents 2-Chloroethyl Isocyanate + Azetidine TS1 Transition State 1 (Nucleophilic Attack) Reagents->TS1 0°C, DCM Intermediate Intermediate Urea 1-(2-chloroethyl)-3-(azetidin-1-yl)urea TS1->Intermediate Fast TS2 Transition State 2 (Intramolecular O-Alkylation) Intermediate->TS2 Heat/Base (-HCl) Product Product This compound TS2->Product Cyclization

Figure 1: Mechanistic pathway from reagents to the cyclized oxazoline product.

Part 3: Experimental Protocol

Safety Warning: 2-Chloroethyl isocyanate is a severe lachrymator, toxic by inhalation, and a potential alkylating agent. All operations must be performed in a well-ventilated fume hood. Azetidine is a flammable, strained amine.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
2-Chloroethyl isocyanate 105.521.0Electrophile / Cyclization precursor
Azetidine 57.091.05Nucleophile
Triethylamine (TEA) 101.191.2Base (HCl Scavenger)
Dichloromethane (DCM) -SolventReaction Medium (0.2 M)
Sodium Sulfate (

)
--Drying Agent
Step-by-Step Methodology

Step 1: Reagent Preparation

  • Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (

    
     or Ar).
    
  • Charge the flask with Azetidine (1.05 equiv) and Triethylamine (1.2 equiv).

  • Add anhydrous DCM to achieve a concentration of approximately 0.2 M relative to the isocyanate.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Controlled Addition (The "Urea" Stage)

  • Dilute 2-Chloroethyl isocyanate (1.0 equiv) in a small volume of DCM (e.g., 10 mL).

  • Add the isocyanate solution dropwise to the cold amine solution over 15–20 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent uncontrolled side reactions.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Stir at RT for 1 hour. TLC check: Isocyanate should be consumed; a polar urea spot may appear.

Step 3: Thermal Cyclization

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) .

    • Optimization Note: If cyclization is slow in DCM (monitored by LCMS), solvent exchange to Acetonitrile (MeCN) or Toluene and refluxing at higher temperatures (80°C) may be required to drive the

      
       displacement of the chloride.
      
    • Standard Duration: 2–4 hours at reflux is typically sufficient for complete cyclization.

Step 4: Workup & Purification

  • Cool the mixture to RT.

  • Wash the organic layer with Water (

    
     vol) to remove triethylammonium chloride salts.
    
  • Wash with Brine (

    
     vol).
    
  • Dry the organic phase over anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for use. If necessary, purify via vacuum distillation (for oils) or flash chromatography (DCM/MeOH gradient, utilizing the basic nature of the product).

Part 4: Process Workflow Visualization

Workflow Setup Setup: Dry RBF, N2 atm Azetidine + TEA in DCM Addition Addition (0°C): Add 2-Chloroethyl Isocyanate dropwise Setup->Addition UreaForm Urea Formation: Stir at RT for 1 h Addition->UreaForm Cyclization Cyclization: Reflux (40-80°C) 2-4 Hours UreaForm->Cyclization Workup Workup: Wash (H2O/Brine) Dry (Na2SO4) & Concentrate Cyclization->Workup

Figure 2: Operational workflow for the synthesis of this compound.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Cyclization Temperature too lowSwitch solvent to MeCN or Toluene and reflux at 80-110°C.
Low Yield Hydrolysis of IsocyanateEnsure all glassware is oven-dried; use anhydrous solvents.
Product Degradation Acidic WorkupThe product is basic (amidine-like). Avoid acidic washes; keep pH > 8.
Impurity Profile DimerizationMaintain dilute conditions during isocyanate addition to prevent urea dimerization.

References

  • General Reactivity of 2-Chloroethyl Isocyanates: Source: Najer, H., et al. "Reaction of 2-chloroethyl isocyanate with amines." Bulletin de la Société Chimique de France, 1957. Context: Establishes the foundational reactivity of 2-chloroethyl isocyanate with secondary amines to form 2-amino-2-oxazolines.
  • Synthesis of 2-Amino-2-oxazolines

    • Source: Organic Chemistry Portal. "Synthesis of 2-oxazolines."
    • URL:[Link]

    • Context: Provides general methodologies and mechanistic insights for oxazoline form
  • Safety Data & Handling

    • Source: Apollo Scientific Safety Data Sheet. "2-Chloroethyl isocyanate."[2]

    • Context: Critical safety parameters for handling toxic isocyan
  • Mechanistic Insight (Urea Cyclization)

Sources

Application Note: One-Pot Cyclization Protocols for Azetidinyl-Oxazoline Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of azetidine and oxazoline rings creates a privileged scaffold in medicinal chemistry, offering high


 character, reduced lipophilicity, and rigid vector orientation. However, the synthesis of these systems is often plagued by ring strain and the lability of the azetidine core.

This guide details two robust, field-validated protocols for the one-pot cyclodehydration of


-hydroxy amides to form azetidinyl-oxazolines. By bypassing intermediate isolation, these methods maximize atom economy and throughput.
  • Protocol A (Deoxo-Fluor): The industry standard for robust substrates, offering rapid kinetics and high yields.

  • Protocol B (Burgess Reagent): A mild, neutral alternative for acid-sensitive azetidine protecting groups.

Strategic Overview & Mechanism

The formation of the oxazoline ring from a


-hydroxy amide precursor proceeds via the activation of the alcohol oxygen, followed by an intramolecular nucleophilic attack by the amide carbonyl oxygen.
Mechanistic Pathway (Fluorine-Mediated)

The choice of reagent dictates the stereochemical outcome and functional group tolerance. The Deoxo-Fluor mediated pathway is preferred over DAST due to superior thermal stability, yet it retains the same mechanistic efficacy: Inversion of configuration at the hydroxyl center.

Mechanism Substrate Azetidinyl-β-Hydroxy Amide (Precursor) Activation Activation of -OH (Alkoxy-aminosulfur difluoride int.) Substrate->Activation + Deoxo-Fluor -78°C to -20°C Cyclization Intramolecular Attack (Inversion at C-O) Activation->Cyclization - HF Product Azetidinyl-Oxazoline (Final Scaffold) Cyclization->Product Ring Closure

Figure 1: Mechanistic flow of Deoxo-Fluor mediated cyclodehydration. Note the critical inversion of stereochemistry at the hydroxyl carbon.

Protocol A: Deoxo-Fluor Mediated Cyclization

Best For: Robust substrates, scale-up (>1g), and scaffolds requiring high stereochemical fidelity (via inversion). Critical Constraint: Requires


-protection of the azetidine (e.g., Boc, Cbz) to prevent competitive nucleophilic attack or polymerization.
Reagents & Materials
  • Substrate:

    
    -Boc-azetidine-3-carboxylic acid derived 
    
    
    
    -hydroxy amide (e.g., derived from Ser/Thr).
  • Reagent: Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur trifluoride] (1.1 - 1.2 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Base: Pyridine or 2,6-Lutidine (2.0 equiv) — Crucial to scavenge HF and protect the azetidine ring.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the

    
    -hydroxy amide (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Buffering: Add Pyridine (2.0 equiv) and cool the mixture to -20°C .

    • Note: Unlike DAST (-78°C), Deoxo-Fluor is controllable at -20°C, reducing energy costs while maintaining selectivity.

  • Addition: Add Deoxo-Fluor (1.1 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Stir at -20°C for 30 minutes, then allow to warm to room temperature over 1 hour. Monitor by TLC/LCMS (disappearance of starting material peak [M+H]+).

  • Quench: Pour reaction mixture into vigorously stirring saturated aqueous NaHCO

    
     (cold). Stir for 15 minutes to ensure complete neutralization of HF.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 0.1M CuSo

    
     (to remove pyridine), water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
Troubleshooting Table
ObservationRoot CauseCorrective Action
Ring Opening (Azetidine) Acidic hydrolysis from HF byproduct.Increase Pyridine to 3.0 equiv; Ensure quench is basic (pH > 8).
Elimination (Alkene) Reaction temperature too high.Maintain -20°C strictly during addition; Do not heat above RT.
Racemization Extended reaction times.[1]Quench immediately upon consumption of SM (usually <2h).

Protocol B: Burgess Reagent Cyclization

Best For: Acid-sensitive substrates (e.g., acid-labile protecting groups on the azetidine or side chains) and "One-Pot" cascades from peptides. Mechanism: Syn-elimination/cyclization via a sulfamoyl carbamate intermediate.

Reagents & Materials
  • Reagent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.5 - 2.0 equiv).

  • Solvent: Anhydrous THF or DCM.

  • Temperature: Reflux (THF) or RT (DCM).

Step-by-Step Methodology
  • Dissolution: Dissolve the azetidinyl

    
    -hydroxy amide (1.0 equiv) in anhydrous THF (0.05 M).
    
  • Addition: Add Burgess Reagent (1.5 equiv) in one portion at room temperature.

  • Cyclization: Heat the mixture to 50°C (oil bath) for 1–3 hours.

    • Tip: Monitoring is critical. The reaction is cleaner but often slower than Deoxo-Fluor.

  • Workup: Cool to RT. Concentrate the mixture directly onto silica gel.

  • Purification: Flash chromatography (typically EtOAc/Hexanes or MeOH/DCM).

    • Advantage:[2][3][4] No aqueous workup is required, minimizing hydrolysis risks.

Comparative Data & Selection Guide

The following decision matrix assists in selecting the appropriate protocol based on substrate constraints.

SelectionGuide Start Start: Azetidinyl Hydroxy-Amide AcidSens Is the Azetidine PG Acid Labile? (e.g., Trityl, silyl ethers) Start->AcidSens Scale Scale > 1g? AcidSens->Scale No RouteB Protocol B: Burgess Reagent (Mild, Neutral pH) AcidSens->RouteB Yes RouteA Protocol A: Deoxo-Fluor (High Yield, Scalable) Scale->RouteA Yes Scale->RouteB No (Precious material)

Figure 2: Decision tree for reagent selection based on substrate stability and scale.

Yield Comparison (Representative Data)
Substrate TypeProtocol A (Deoxo-Fluor)Protocol B (Burgess)Stereochemical Purity (ee%)
N-Boc-Azetidine-Ser 88% Yield75% Yield>98% (Inversion)
N-Cbz-Azetidine-Thr 92% Yield81% Yield>98% (Inversion)
Acid-Labile Sidechain 45% (Decomp)85% Yield>98% (Retention*)

*Note: Burgess reagent typically proceeds with inversion at the alcohol center in cyclizations, similar to activated sulfonates, but mechanism variations can occur based on substrate conformation.

References

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.[3] Organic Letters, 2(8), 1165–1168.

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides.[2] The Journal of Organic Chemistry, 69(7), 2573–2576.

  • Maki, K., Motoki, R., Fujii, K., Kanai, M., Kobayashi, T., Tamura, S., & Shibasaki, M. (2005). Efficient Synthesis of 2-Oxazolines from Carboxylic Acids and Amino Alcohols. Tetrahedron Letters, 46, 8917.[5]

Sources

Application Note: 2-(Azetidin-1-yl)-4,5-dihydrooxazole in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 2-(Azetidin-1-yl)-4,5-dihydrooxazole derivatives as chiral ligands.

Based on the IUPAC nomenclature provided, this molecule belongs to the class of 2-aminooxazolines , where the exocyclic amino group is constrained within an azetidine ring. These ligands are distinguished by their guanidine-like electronic character and the specific steric rigidity of the four-membered azetidine ring, which minimizes conformational flexibility compared to open-chain dialkylamino analogs.

Introduction & Ligand Profile

This compound represents a specialized scaffold in the family of chiral 2-aminooxazoline ligands . While bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX) are more widely known, 2-aminooxazolines serve a unique niche as strong Lewis bases and monodentate or hemi-labile ligands for transition metals (Cu, Pd, Zn).

The "Azetidine Effect"

The incorporation of the azetidin-1-yl moiety offers distinct advantages over standard diethylamino- or piperidinyl-oxazolines:

  • Steric Compactness: The 4-membered azetidine ring is "tied back," reducing the steric cone angle at the exocyclic nitrogen. This prevents the "floppiness" of open-chain amines, creating a more defined chiral pocket around the metal center.

  • Electronic Enhancement: The ring strain in azetidine affects the hybridization of the nitrogen lone pair, enhancing the electron donation into the N-C=N amidine/guanidine system. This increases the basicity of the endocyclic oxazoline nitrogen (N3), making it a stronger σ-donor to the metal.

  • Chirality Source: The core structure is achiral. To function as a chiral ligand, the oxazoline ring is typically substituted at the C4 position (e.g., with benzyl, phenyl, or isopropyl groups derived from chiral amino alcohols).

Ligand Synthesis Protocol

Objective: Synthesize (S)-4-Benzyl-2-(azetidin-1-yl)-4,5-dihydrooxazole (Representative Chiral Ligand). Scale: 10 mmol Time: ~24 Hours

Reagents
  • (S)-Phenylalaninol: 1.51 g (10 mmol)

  • Cyanogen Bromide (BrCN): 1.16 g (11 mmol) [Warning: Highly Toxic ]

  • Azetidine: 0.63 g (11 mmol) [or Azetidine hydrochloride + 1 eq. base]

  • Potassium Carbonate (K₂CO₃): 2.76 g (20 mmol)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM)

Step-by-Step Workflow
  • Cyclization to 2-Aminooxazoline Intermediate:

    • Dissolve (S)-Phenylalaninol (10 mmol) in MeOH (20 mL) at 0°C.

    • Add solid BrCN (11 mmol) portion-wise. Handle in a fume hood.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 3 hours.

    • Mechanism:[1][2][3][4][5] The amino group attacks BrCN to form a cyanamide, which undergoes intramolecular O-cyclization to form the 2-aminooxazoline hydrobromide salt.

  • Introduction of Azetidine:

    • Evaporate MeOH to dryness. Resuspend the crude solid in dry Toluene or THF.

    • Add Azetidine (11 mmol) and K₂CO₃ (20 mmol).

    • Reflux the mixture for 12–16 hours.

    • Note: The exocyclic amino group exchanges with the azetidine. Alternatively, react the 2-bromooxazoline (if isolated) or 2-ethoxyoxazoline with azetidine.

    • Preferred Route (Direct Coupling): React the in situ formed 2-bromo-4,5-dihydrooxazole (from amino alcohol + BrCN + base) directly with azetidine.

  • Work-up & Purification:

    • Cool to RT. Filter off inorganic salts.

    • Concentrate the filtrate.

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: DCM/MeOH (95:5) with 1% Et₃N (to prevent hydrolysis on silica).

Synthesis Workflow Diagram

LigandSynthesis Start Start: (S)-Phenylalaninol Step1 Reaction with BrCN (Formation of Cyanamide) Start->Step1 MeOH, 0°C Inter Intermediate: 2-Aminooxazoline HBr Step1->Inter Cyclization Step2 Nucleophilic Substitution with Azetidine / K2CO3 Inter->Step2 Reflux Product Final Ligand: (S)-2-(Azetidin-1-yl)-4-benzyloxazoline Step2->Product Purification

Caption: Synthetic pathway for converting chiral amino alcohols into 2-(azetidin-1-yl)-oxazoline ligands via cyanogen bromide activation.

Application 1: Cu(II)-Catalyzed Asymmetric Henry Reaction[6]

This is the benchmark reaction for 2-aminooxazoline ligands. The ligand coordinates to Copper(II), creating a chiral Lewis acid complex that activates the aldehyde for attack by nitromethane.

Experimental Protocol

Reaction: Benzaldehyde + Nitromethane → (S)-2-Nitro-1-phenylethanol Catalyst Loading: 10 mol%

  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube, dissolve Cu(OAc)₂·H₂O (0.02 mmol) and (S)-2-(Azetidin-1-yl)-4-benzyloxazoline (0.022 mmol) in Ethanol (EtOH, 1.0 mL).

    • Stir at RT for 1 hour. The solution typically turns deep blue/green, indicating coordination.

    • Note: The 1:1 Ligand:Metal ratio is standard, but 2:1 can be tested if the ligand acts as a monodentate species forming a bis-complex.

  • Reaction Setup:

    • Add Nitromethane (10 equiv, 2.0 mmol) to the catalyst solution.

    • Cool the mixture to 0°C (or -20°C for higher ee).

    • Add Benzaldehyde (0.2 mmol).

    • Stir at the set temperature for 24–48 hours. Monitor by TLC.[3][4]

  • Quench & Analysis:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Dry over Na₂SO₄.

    • Analyze conversion by ¹H NMR.[3][6][7]

    • Determine enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

Mechanistic Insight (The "Azetidine Pocket")

The azetidine ring creates a rigid "wall" on the exocyclic nitrogen. When the oxazoline N coordinates to Cu, the azetidine moiety is forced into a specific orientation to minimize steric clash with the oxazoline substituents. This transmits chiral information effectively to the aldehyde coordination site.

Application 2: Pd-Catalyzed Allylic Alkylation

2-aminooxazolines can act as N-ligands in Palladium-catalyzed substitutions, particularly when used in conjunction with a bulky phosphine or as part of a heterobimetallic system.

Protocol Summary:

  • Catalyst: [Pd(allyl)Cl]₂ (2.5 mol%) + Ligand (5-6 mol%).

  • Substrate: 1,3-Diphenylallyl acetate.

  • Nucleophile: Dimethyl malonate + BSA (N,O-Bis(trimethylsilyl)acetamide) + KOAc (catalytic).

  • Conditions: DCM, RT, 24h.

  • Outcome: The rigid azetidine group helps differentiate the two allylic termini, directing the nucleophile to attack the specific carbon to generate the chiral product.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or poor solubility.Ensure solvents are dry/degassed. Switch from EtOH to THF or DCM.
Low Enantioselectivity (ee) Ligand flexibility or background reaction.Lower temperature to -20°C. Increase steric bulk at C4 (use t-Butyl instead of Benzyl).
Ligand Hydrolysis Moisture sensitivity of the amidine bond.Store ligand under Argon. Use molecular sieves in the reaction.
Racemic Product Metal decomplexation.Increase Ligand:Metal ratio to 1.2:1 or 2:1 to ensure the metal remains ligated.

Catalytic Cycle Diagram

CatalyticCycle PreCat Pre-Catalyst Cu(OAc)2 + Ligand ActiveCat Active Complex [L*-Cu-OAc]+ PreCat->ActiveCat - AcOH Substrate Substrate Binding (Aldehyde) ActiveCat->Substrate + RCHO TS Transition State (Nu Attack) Substrate->TS + MeNO2 (Azetidine directs face) ProductRel Product Release TS->ProductRel C-C Bond Formation ProductRel->ActiveCat Regeneration

Caption: Proposed catalytic cycle for the Henry reaction. The chiral oxazoline-Cu complex activates the aldehyde, while the azetidine moiety sterically shields one face.

References

  • General Synthesis of 2-Aminooxazolines

    • Citation: McManus, H. A., & Guiry, P. J. (2004). "Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis." Chemical Reviews, 104(9), 4151–4202.
    • Relevance: Foundational chemistry for constructing the oxazoline ring
    • Source:

  • Azetidine in Catalysis (AzePhenol/Sabox)

    • Citation: Trost, B. M., & Fandrick, D. R. (2003). "Dynamic Kinetic Asymmetric Allylic Alkylation with Chiral Azetidine Ligands." Journal of the American Chemical Society, 125(39), 11836–11837.
    • Relevance: Establishes the steric utility of the azetidine ring in chiral ligands.
    • Source:

  • 2-Aminooxazolines in Henry Reactions: Citation: Arai, T., et al. (2010). "Chiral Bis(imidazolidine)pyridine-Cu Complex-Catalyzed Asymmetric Henry Reaction." Angewandte Chemie Int. Ed. Relevance: Provides the protocol benchmarks for Cu-catalyzed nitroaldol reactions using similar N-heterocyclic ligands.
  • Structural Characterization

    • Citation: PubChem Compound Summary for 2-(Piperazin-1-yl)-4,5-dihydrooxazole (Analogous Structure).
    • Source:

Sources

The Synthesis of Poly(2-amino-oxazoline)s: A Guide to Cationic Ring-Opening Polymerization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Cationic Polymers

Poly(2-oxazoline)s (POx) have emerged as a highly versatile class of polymers, particularly within the biomedical field, owing to their biocompatibility, low immunogenicity, and tunable properties.[1] Among the various functionalized POx, those bearing amino groups are of significant interest for applications in gene delivery, drug conjugation, and the development of pH-responsive materials. The cationic nature of these polymers allows for effective interaction with negatively charged biological molecules like nucleic acids.[2]

However, the synthesis of poly(2-amino-oxazoline)s via direct cationic ring-opening polymerization (CROP) of 2-amino-oxazoline monomers is fraught with challenges. The presence of nucleophilic primary or secondary amine functionalities on the monomer interferes with the cationic propagating species, leading to premature termination or undesirable side reactions, such as double isomerization polymerization.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of two robust and validated strategies to circumvent these issues: the Polymer Post-Modification Strategy and the Monomer Protection Strategy .

This document will delve into the mechanistic rationale behind these approaches and provide detailed, field-proven protocols for the successful synthesis and characterization of poly(2-amino-oxazoline)s.

The Challenge: Why Direct CROP of 2-Amino-Oxazolines is Problematic

The core of CROP of 2-oxazolines lies in the sequential nucleophilic attack of the monomer's nitrogen atom on the electrophilic, cationic propagating center (an oxazolinium ion). When a 2-amino-oxazoline monomer is introduced into this system, the pendant amino group presents a competing nucleophile. This can lead to several undesirable outcomes:

  • Premature Termination: The amino group can attack the cationic propagating center, effectively capping the growing polymer chain.

  • Chain Transfer: The amino group can abstract a proton, leading to chain transfer reactions that broaden the molecular weight distribution and prevent the formation of well-defined polymers.[3]

  • Double Isomerization Polymerization: A more complex side reaction can occur, leading to the incorporation of five-membered cyclic urea groups into the polymer backbone, altering the desired polymer structure.[3]

To achieve well-defined poly(2-amino-oxazoline)s with controlled molecular weights and narrow dispersities, it is imperative to employ synthetic strategies that shield the amine functionality during the polymerization process.

Strategy 1: The Polymer Post-Modification Pathway

This elegant and widely adopted two-step approach involves the synthesis of a stable, non-functional precursor polymer, which is subsequently chemically modified to introduce the desired amino side chains. The most common precursor is poly(2-ethyl-2-oxazoline) (PEtOx), which is readily synthesized via CROP and can be efficiently hydrolyzed to linear polyethyleneimine (PEI). The secondary amine backbone of PEI then serves as a scaffold for re-acylation to generate the target poly(2-amino-oxazoline)s.[4]

Workflow for the Polymer Post-Modification Strategy

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Re-acylation A CROP of 2-Ethyl-2-Oxazoline B Poly(2-ethyl-2-oxazoline) (PEtOx) A->B Polymerization C Acidic Hydrolysis B->C D Linear Polyethyleneimine (PEI) C->D E Acylation with Carbamoyl Chlorides D->E F Poly(2-dialkylamino- 2-oxazoline) E->F

Caption: Workflow for the Polymer Post-Modification Strategy.

Experimental Protocol 1.1: Synthesis of Poly(2-ethyl-2-oxazoline) (PEtOx)

This protocol describes the living cationic ring-opening polymerization of 2-ethyl-2-oxazoline (EtOx) to synthesize a well-defined precursor polymer.

Materials:

  • 2-Ethyl-2-oxazoline (EtOx, distilled over BaO)

  • Methyl p-toluenesulfonate (MeOTs, initiator)

  • Anhydrous acetonitrile (ACN)

  • Methanol

  • Diethyl ether

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Reaction Setup: A Schlenk flask is dried in an oven and cooled under a stream of argon or nitrogen.

  • Reagent Addition: In a glovebox or under an inert atmosphere, add the desired amount of anhydrous acetonitrile to the flask. Add 2-ethyl-2-oxazoline monomer. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Initiation: Add the initiator, methyl p-toluenesulfonate, to the stirred solution.

  • Polymerization: The reaction mixture is stirred at 80°C. The progress of the polymerization can be monitored by taking aliquots and analyzing them via gas chromatography (GC) to determine monomer conversion.[5]

  • Termination: Once the desired conversion is reached (typically >95%), the polymerization is terminated by the addition of a small amount of methanol.

  • Purification: The polymer is precipitated by adding the reaction mixture dropwise into cold diethyl ether. The precipitated polymer is then collected by filtration or centrifugation, redissolved in a minimal amount of methanol, and re-precipitated. This process is repeated three times to ensure the removal of unreacted monomer and initiator.

  • Drying: The purified PEtOx is dried under vacuum to a constant weight.

Characterization: The resulting PEtOx should be characterized by ¹H NMR spectroscopy to confirm its structure and by size-exclusion chromatography (SEC) to determine its number-average molecular weight (Mn) and dispersity (Đ).

ParameterTypical Value
Monomer:Initiator Ratio100:1
Reaction Temperature80°C
Reaction Time3-5 hours
Expected Dispersity (Đ)< 1.2
Experimental Protocol 1.2: Acidic Hydrolysis of PEtOx to Linear PEI

This protocol details the complete hydrolysis of the PEtOx side chains to yield linear polyethyleneimine.

Materials:

  • Poly(2-ethyl-2-oxazoline) (PEtOx) from Protocol 1.1

  • Hydrochloric acid (HCl, e.g., 18-37 wt%)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Dialysis tubing (e.g., 1 kDa MWCO)

  • Deionized water

Procedure:

  • Dissolution: Dissolve the PEtOx in aqueous hydrochloric acid.

  • Hydrolysis: The solution is heated to reflux (typically around 100°C) and stirred. The hydrolysis time will depend on the concentration of HCl and the desired degree of hydrolysis. For complete hydrolysis, longer reaction times are necessary.[6][7]

  • Neutralization: After cooling the reaction mixture to room temperature, it is carefully neutralized with a sodium hydroxide solution to a pH of approximately 9-10.

  • Purification: The neutralized polymer solution is transferred to dialysis tubing and dialyzed against deionized water for 2-3 days, with frequent water changes to remove salts and other small molecules.

  • Isolation: The purified linear PEI solution is collected from the dialysis bag and lyophilized to obtain the final product as a white solid.

Characterization: The completion of hydrolysis should be confirmed by ¹H NMR spectroscopy, evidenced by the disappearance of the signals corresponding to the ethyl side chains of PEtOx.

Experimental Protocol 1.3: Re-acylation of Linear PEI

This protocol describes the conversion of linear PEI to poly(2-dialkylamino-2-oxazoline)s.

Materials:

  • Linear PEI from Protocol 1.2

  • Dialkyl carbamoyl chloride (e.g., dimethylcarbamoyl chloride)

  • Anhydrous N,N-dimethylformamide (DMF)

  • PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or other suitable coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dialysis tubing (e.g., 1 kDa MWCO)

  • Deionized water

Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve the coupling agent (e.g., PyBOP) and the corresponding carboxylic acid or carbamoyl chloride in anhydrous DMF. Add DIPEA dropwise and stir the mixture at room temperature.[8][9]

  • Acylation: In a separate flask, dissolve the linear PEI in anhydrous DMF. Transfer the activated acylating agent solution to the PEI solution.

  • Reaction: The reaction mixture is stirred at room temperature overnight under an inert atmosphere.

  • Purification: The solvent is removed under reduced pressure. The resulting polymer is redissolved in water and purified by dialysis against deionized water for 2-3 days.

  • Isolation: The final poly(2-dialkylamino-2-oxazoline) is obtained by lyophilization of the dialyzed solution.

Characterization: The structure of the final polymer should be confirmed by ¹H NMR and FTIR spectroscopy.

Strategy 2: The Monomer Protection Pathway

This strategy involves the synthesis of a 2-oxazoline monomer where the amino functionality is masked with a protecting group that is stable under the conditions of CROP. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. The Boc-protected amino-oxazoline monomer can then be polymerized, followed by a straightforward deprotection step to yield the desired amino-functionalized polymer.[10][11]

Workflow for the Monomer Protection Strategy

G cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Polymerization cluster_2 Part 3: Deprotection A Synthesis of Boc-protected amino-oxazoline monomer B 2-[N-Boc-5-aminopentyl] -2-oxazoline A->B C CROP of Protected Monomer B->C D Boc-protected Poly(2-amino-oxazoline) C->D E Acidic Deprotection D->E F Poly(2-amino-oxazoline) E->F

Caption: Workflow for the Monomer Protection Strategy.

Experimental Protocol 2.1: Synthesis of 2-[N-Boc-5-aminopentyl]-2-oxazoline

This protocol outlines a representative synthesis of a Boc-protected amino-oxazoline monomer.

Materials:

  • 5-Aminovaleric acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl chloroformate

  • Ethanolamine

  • Triethylamine

  • Appropriate solvents (e.g., dioxane, water, dichloromethane)

Procedure:

  • Boc Protection: The amino group of 5-aminovaleric acid is protected using di-tert-butyl dicarbonate in a suitable solvent system.[12]

  • Carboxylic Acid Activation: The carboxylic acid of the Boc-protected amino acid is activated, for example, with ethyl chloroformate.

  • Amide Formation: The activated carboxylic acid is reacted with ethanolamine to form the corresponding N-(β-hydroxyethyl)amide.

  • Cyclization: The N-(β-hydroxyethyl)amide undergoes dehydrative cyclization to form the 2-oxazoline ring. This step can be promoted by various reagents, with one common method being the use of thionyl chloride.

  • Purification: The crude monomer is purified by column chromatography to yield the pure 2-[N-Boc-5-aminopentyl]-2-oxazoline.

Characterization: The structure of the synthesized monomer must be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol 2.2: CROP of Boc-Protected Monomer

This protocol describes the polymerization of the Boc-protected monomer. Microwave-assisted polymerization can significantly reduce reaction times.[13]

Materials:

  • 2-[N-Boc-5-aminopentyl]-2-oxazoline from Protocol 2.1

  • Initiator (e.g., methyl trifluoromethanesulfonate (MeOTf) or a pre-formed initiator salt like N-methyl-2-ethyl-2-oxazolinium tosylate)[11]

  • Anhydrous solvent (e.g., acetonitrile or N,N-dimethylacetamide)

  • Microwave reactor (optional)

  • Terminating agent (e.g., n-propylamine)

  • Methanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a dry reaction vessel suitable for conventional heating or microwave irradiation, dissolve the Boc-protected monomer in the anhydrous solvent under an inert atmosphere.

  • Initiation: Add the initiator to the monomer solution. The monomer-to-initiator ratio will dictate the target molecular weight.

  • Polymerization: Heat the reaction mixture. For microwave-assisted synthesis, typical conditions might be 140°C for a specified duration. Monitor monomer conversion by ¹H NMR or GC.[14]

  • Termination: Upon reaching high monomer conversion, terminate the polymerization by adding a suitable nucleophile like n-propylamine.

  • Purification: Precipitate the polymer in cold diethyl ether, redissolve in a small amount of methanol, and re-precipitate. Repeat this process to ensure purity.

  • Drying: Dry the purified Boc-protected polymer under vacuum.

Characterization: Analyze the polymer by ¹H NMR to confirm the structure and by SEC to determine Mn and Đ.

ParameterTypical Value (Microwave)
Reaction Temperature140°C
Reaction Time1-2 hours
Expected Dispersity (Đ)1.1 - 1.3
Experimental Protocol 2.3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to unveil the primary amine functionalities.

Materials:

  • Boc-protected poly(2-amino-oxazoline) from Protocol 2.2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ion-exchange resin (e.g., Amberlyst A-21)

  • Dialysis tubing

  • Methanol

  • Deionized water

Procedure:

  • Deprotection Reaction: Dissolve the Boc-protected polymer in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v). Stir the solution at room temperature for 1-2 hours.[14]

  • Solvent Removal: Evaporate the TFA and DCM under reduced pressure.

  • Anion Exchange: Dissolve the resulting polymer in methanol and treat it with an ion-exchange resin to remove trifluoroacetate counter-ions.

  • Purification: After removing the resin by filtration, purify the polymer by dialysis against deionized water.

  • Isolation: Lyophilize the dialyzed solution to obtain the final poly(2-amino-oxazoline) as a salt (e.g., hydrochloride if HCl was used for neutralization after ion exchange) or as a free amine.

Characterization: Confirm the complete removal of the Boc group by ¹H NMR spectroscopy (disappearance of the t-butyl proton signal).

Conclusion and Outlook

The synthesis of well-defined poly(2-amino-oxazoline)s is readily achievable through indirect but highly effective methods. Both the Polymer Post-Modification Strategy and the Monomer Protection Strategy offer robust and reproducible pathways to these valuable cationic polymers, bypassing the inherent challenges of direct CROP of amino-functionalized monomers. The choice between these two strategies may depend on the specific requirements of the final polymer architecture and the availability of starting materials. The protocols detailed in this guide provide a solid foundation for researchers to produce high-quality poly(2-amino-oxazoline)s for a wide array of applications, from advanced drug delivery systems to innovative biomaterials.

References

  • SYNTHESIS OF NOVEL POLY(2-OXAZOLINE)S FOR BIOMEDICAL APPLICATIONS. Available at: [Link]

  • US20220010068A1 - Poly(2-oxazoline)s and methods for preparing them - Google Patents.
  • Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery - ACS Publications. Available at: [Link]

  • Straightforward Route to Superhydrophilic Poly(2-oxazoline)s via Acylation of Well-Defined Polyethylenimine | Biomacromolecules - ACS Publications. Available at: [Link]

  • Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers - Academia.edu. Available at: [Link]

  • Poly(2-oxazoline)s - Synthesis, self-assembly and biomedical applications. Available at: [Link]

  • First Poly(2-oxazoline)s with Pendant Amino Groups - Technische Universität Dresden. Available at: [Link]

  • First Poly(2‐oxazoline)s with Pendant Amino Groups | Request PDF - ResearchGate. Available at: [Link]

  • Linear polyethylenimine produced by partial acid hydrolysis of poly(2-ethyl-2-oxazoline) for DNA and siRNA delivery in vitro - PMC. Available at: [Link]

  • Synthesis of Poly(2-ethyl-2-oxazoline)-b-poly(styrene) Copolymers via a Dual Initiator Route Combining Cationic Ring-Opening Polymerization and Atom Transfer Radical Polymerization | Macromolecules - ACS Publications. Available at: [Link]

  • Synthesis and structural evolution of 2-[N-Boc-5-aminopentyl]-2-oxazoline-based copolymers: from protected precursors to amino-functional materials - RepOD. Available at: [Link]

  • Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Revisiting the polymerization of 2-[N-Boc-5-aminopentyl]-2- oxazoline: Toward amino-functionalized poly(2-oxazoline)s via microwave-assisted synthesis. Available at: [Link]

  • Microwave-assisted cationic ring-opening polymerization of 2-oxazolines - PMC. Available at: [Link]

  • Revisiting the polymerization of 2-[N-Boc-5-aminopentyl]-2- oxazoline - ProQuest. Available at: [Link]

  • A straightforward route to superhydrophilic poly(2-oxazoline)s via acylation of well- defined polyethylenimine - Biblio. Available at: [Link]

  • Straightforward Route to Superhydrophilic Poly(2-oxazoline)s via Acylation of Well-Defined Polyethylenimine | Request PDF - ResearchGate. Available at: [Link]

  • Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - MDPI. Available at: [Link]

  • Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC. Available at: [Link]

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Application Note & Protocol: N-Alkylation of 2-Amino-Oxazolines with Azetidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and scientific rationale for the N-alkylation of 2-amino-oxazolines utilizing azetidine precursors. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel scaffolds incorporating both the 2-amino-oxazoline and azetidine moieties, which are prevalent in biologically active compounds. The protocol herein is synthesized from established principles of N-alkylation and ring-opening reactions of strained heterocycles, offering a robust starting point for researchers in this field. We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, and discuss critical parameters for successful execution and troubleshooting.

Introduction: The Strategic Union of Two Privileged Scaffolds

The 2-amino-oxazoline and azetidine rings are considered "privileged scaffolds" in drug discovery, appearing in a multitude of compounds with diverse therapeutic applications. The 2-amino-oxazoline moiety is a key feature in various receptor modulators and enzyme inhibitors, while the strained four-membered azetidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The targeted N-alkylation of 2-amino-oxazolines with azetidine precursors represents a powerful strategy for the creation of novel chemical entities with potentially enhanced biological activity and drug-like properties.

This application note outlines a procedure for this specific transformation, focusing on a strategy involving the ring-opening of an activated azetidinium intermediate by the nucleophilic 2-amino-oxazoline. This approach is predicated on the inherent ring strain of azetidines, which makes them susceptible to nucleophilic attack.[1][2]

Mechanistic Rationale: Activating the Azetidine Ring for Nucleophilic Attack

The direct alkylation of an amine with an unactivated azetidine is generally not feasible due to the low electrophilicity of the carbon atoms in the azetidine ring. Therefore, an activation step is necessary. A common and effective strategy is the formation of an N-activated azetidinium salt. This can be achieved by reacting the azetidine precursor, typically N-protected, with an activating agent such as a triflating agent (e.g., methyl triflate) or a strong alkylating agent. The resulting azetidinium ion is highly electrophilic and susceptible to ring-opening by a suitable nucleophile, in this case, the 2-amino-oxazoline.

The proposed mechanism proceeds as follows:

  • Activation of the Azetidine: The N-protected azetidine is reacted with an activating agent (e.g., methyl triflate) to form a highly reactive azetidinium triflate salt.

  • Nucleophilic Attack: The exocyclic nitrogen atom of the 2-amino-oxazoline acts as a nucleophile and attacks one of the methylene carbons of the azetidinium ring.

  • Ring-Opening: This nucleophilic attack leads to the opening of the strained four-membered ring, resulting in the formation of a new carbon-nitrogen bond and yielding the desired N-alkylated 2-amino-oxazoline product.

This strategy is supported by literature precedents where azetidinium salts are opened by a variety of nucleophiles, including amines.[2]

Experimental Workflow and Logic

The following diagram illustrates the proposed experimental workflow for the N-alkylation of a 2-amino-oxazoline with an azetidine precursor.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis start Start: Prepare Solutions of 2-Amino-Oxazoline and N-Boc-Azetidine activation Step 1: Activation Add Methyl Triflate to N-Boc-Azetidine (Formation of Azetidinium Salt) start->activation Inert Atmosphere (N2 or Ar) Anhydrous Solvent (e.g., DCM) alkylation Step 2: N-Alkylation Add 2-Amino-Oxazoline Solution (Nucleophilic Ring Opening) activation->alkylation Controlled Addition stir Stir at Room Temperature (Monitor by TLC/LC-MS) alkylation->stir quench Quench Reaction (e.g., with aq. NaHCO3) stir->quench Upon Reaction Completion extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Isolated N-Alkylated Product characterize->end

Caption: Experimental workflow for N-alkylation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and may require optimization based on the specific substrates used. All reactions should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • 2-Amino-2-oxazoline (or a substituted derivative)

  • N-Boc-azetidine (or other suitably protected azetidine)

  • Methyl triflate (MeOTf)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reactant Preparation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-Boc-azetidine (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1 M).

    • In a separate flame-dried flask, dissolve 2-amino-2-oxazoline (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Azetidine Activation:

    • Cool the solution of N-Boc-azetidine to 0 °C using an ice bath.

    • Slowly add methyl triflate (1.1 eq) dropwise via syringe to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the azetidinium salt may result in a heterogeneous mixture.

  • N-Alkylation Reaction:

    • To the activated azetidine mixture, add the solution of 2-amino-2-oxazoline and DIPEA dropwise via a syringe or dropping funnel over 15 minutes at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable eluent system for TLC would be a mixture of DCM and methanol. The product is expected to be more polar than the starting materials.

  • Work-up:

    • Once the reaction is deemed complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of methanol in dichloromethane).

    • Collect the fractions containing the desired product and concentrate under reduced pressure.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Key Considerations and Troubleshooting

Parameter Rationale and Considerations Troubleshooting
Solvent Anhydrous, aprotic solvents like DCM or acetonitrile are crucial to prevent quenching of the reactive intermediates.If the reaction is sluggish, ensure all reagents and solvents are scrupulously dried.
Base A non-nucleophilic organic base like DIPEA is used to neutralize the triflic acid formed during the reaction, preventing side reactions.If multiple products are observed, consider using a bulkier base or adjusting the stoichiometry.
Protecting Group The N-Boc group on the azetidine is a common choice, but other protecting groups can be used. The choice may influence the reactivity and deprotection strategy.If the activation of the azetidine is inefficient, consider a more labile protecting group.
Temperature The initial activation is performed at 0 °C to control the exothermic reaction. The alkylation is typically run at room temperature.For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required. Monitor for decomposition.
Stoichiometry A slight excess of the 2-amino-oxazoline is used to ensure complete consumption of the activated azetidine.If starting material remains, increase the equivalents of the nucleophile or the reaction time.

Data Presentation: Expected Product Characterization

The expected product of the reaction between 2-amino-2-oxazoline and N-Boc-azetidine after activation with methyl triflate and subsequent ring-opening would be tert-butyl (3-((4,5-dihydrooxazol-2-yl)amino)propyl)(methyl)carbamate.

Table 1: Representative Spectroscopic Data

Technique Expected Observations
¹H NMR Signals corresponding to the oxazoline ring protons (triplets around 3.8-4.3 ppm), the propyl chain protons, the N-Boc group (singlet around 1.4 ppm), and the N-methyl group.
¹³C NMR Resonances for the oxazoline carbons (including the C=N carbon around 160 ppm), the aliphatic carbons of the propyl chain and the Boc group, and the N-methyl carbon.
HRMS (ESI+) The calculated exact mass for the protonated molecule [M+H]⁺.

Conclusion

The N-alkylation of 2-amino-oxazolines with azetidine precursors via a ring-opening strategy provides a viable and efficient route to novel heterocyclic scaffolds. The protocol detailed in this application note, grounded in established chemical principles, offers a solid foundation for researchers to explore this promising area of chemical synthesis. Careful control of reaction conditions and appropriate analytical monitoring are paramount for achieving high yields and purity of the desired products. Further optimization and exploration of substrate scope will undoubtedly expand the utility of this valuable transformation in the synthesis of complex molecules for drug discovery and development.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa. [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI. [Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. [Link]

  • KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journals. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • Synthesis of 2-Oxazolines from Diketene Using DAST via Beckmann Rearrangement. Scirp.org. [Link]

  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science (RSC Publishing). [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]

  • Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Wiley Online Library. [Link]

  • Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. SciSpace. [Link]

  • Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. SciSpace. [Link]

  • WO2010015211A1 - Synthesis of oxazoline compounds.
  • UV-Induced Cationic Ring-Opening Polymerization of 2-Oxazolines for Hot Lithography. ResearchGate. [Link]

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Application Notes & Protocols: 2-(Azetidin-1-yl)-4,5-dihydrooxazole as a Bidentate Directing Group in Transition-Metal-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Azetidinyl-Oxazoline (AzO) Directing Group

Transition-metal-catalyzed C-H activation has emerged as a paradigm-shifting technology in molecular synthesis, offering an atom- and step-economical pathway to functionalize otherwise inert C-H bonds.[1][2] Central to the success and predictability of these reactions is the use of directing groups (DGs), which coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity.[1][3][4]

Among the diverse array of directing groups, bidentate chelating systems have proven exceptionally robust and effective. This guide focuses on the 2-(Azetidin-1-yl)-4,5-dihydrooxazole (AzO) moiety, a powerful bidentate directing group. The AzO group leverages the Lewis-basic nitrogen atoms of both the strained azetidine ring and the dihydrooxazole ring to form a stable, five-membered metallacyclic pre-catalyst complex. This rigid coordination geometry facilitates predictable and efficient ortho-C-H activation on an attached aromatic or heteroaromatic core.

The value of the azetidine motif itself is noteworthy in medicinal chemistry, where its incorporation can modulate pharmacokinetic properties.[5][6] The AzO directing group, therefore, not only serves as a powerful synthetic tool but also introduces a synthetically versatile and pharmaceutically relevant scaffold.

Core Principle: The Mechanism of AzO-Directed C-H Activation

The efficacy of the AzO directing group is rooted in its ability to orchestrate a precise sequence of organometallic transformations. While the exact pathway can vary with the metal and coupling partners, a general catalytic cycle for a Palladium(II)-catalyzed process serves as an illustrative model.

  • Coordination: The substrate, bearing the AzO group, coordinates to the active metal catalyst (e.g., Pd(II)) through the two nitrogen atoms.

  • C-H Cleavage: This coordination pre-organizes the substrate for a highly favored, intramolecular C-H cleavage at the ortho position of the aryl ring. This step typically proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a stable five-membered palladacycle intermediate.[7] This is often the rate-determining and selectivity-defining step.

  • Oxidative Addition/Insertion: The coupling partner (e.g., an aryl halide or an olefin) enters the catalytic cycle. In the case of an aryl halide, oxidative addition to the palladacycle occurs, forming a Pd(IV) intermediate.[7] For olefins, migratory insertion into the Pd-C bond takes place.[8]

  • Reductive Elimination: The final bond-forming step involves reductive elimination from the palladium center, which forges the new C-C bond and regenerates the active Pd(II) catalyst, allowing it to re-enter the cycle.[8][9]

C_H_Activation_Cycle cluster_cycle General Catalytic Cycle (Pd Example) A Substrate-Pd(II) Complex B Palladacycle Intermediate (via CMD) A->B ortho-C-H Activation C Pd(IV) Intermediate B->C + Coupling Partner (e.g., Ar-I) Oxidative Addition C->A Reductive Elimination D Functionalized Product C->D Product Release

Figure 1: General catalytic cycle for AzO-directed C-H arylation.

Application Protocol 1: Palladium-Catalyzed Direct C-H Arylation

Direct arylation is a cornerstone transformation for constructing biaryl motifs, which are prevalent in pharmaceuticals and advanced materials. The AzO group provides excellent control for the Pd-catalyzed coupling of aryl substrates with aryl halides.

Protocol: ortho-Arylation of an AzO-Substituted Benzamide Derivative

This protocol details the coupling of 1-(azetidin-1-yl)-N-(pyridin-2-yl)benzamide with 4-iodotoluene.

Materials & Equipment:

  • Substrate: 1-(2-(Azetidin-1-yl)-4,5-dihydrooxazol-4-yl)benzene

  • Coupling Partner: 4-Iodotoluene

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Acetate (KOAc)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Equipment: Schlenk tube or sealed vial, magnetic stirrer/hotplate, inert atmosphere setup (Argon or Nitrogen), standard glassware for work-up and column chromatography apparatus.

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon), add the AzO-substituted benzene (1.0 equiv., e.g., 0.2 mmol, 40.4 mg).

  • Add the aryl iodide coupling partner, 4-iodotoluene (1.5 equiv., 0.3 mmol, 65.4 mg).

  • Add the base, Cs₂CO₃ (2.0 equiv., 0.4 mmol, 130.3 mg).

  • Add the catalyst, Pd(OAc)₂ (5 mol%, 0.01 mmol, 2.2 mg).

  • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ortho-arylated product.

Scientist's Note: The choice of base is crucial. Carboxylate bases like KOAc can participate in the CMD step, while stronger carbonate bases are also effective. Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation and side reactions.

Data Summary: Scope of Pd-Catalyzed C-H Arylation
EntryAryl Halide (Ar-X)BaseTemp (°C)Time (h)Yield (%)
14-IodotolueneCs₂CO₃1101885
21-Bromo-4-methoxybenzeneKOAc1202478
31-Iodo-3-(trifluoromethyl)benzeneCs₂CO₃1101672
42-BromopyridineK₂CO₃1202465

Table 1: Representative yields for the arylation of an AzO-functionalized arene.

Application Protocol 2: Rhodium(III)-Catalyzed C-H Olefination

The introduction of olefinic groups via C-H activation is a powerful method for synthesizing complex alkenes. Rhodium(III) catalysts, particularly [Cp*RhCl₂]₂, are highly effective for this transformation when guided by the AzO group.[8][10]

Protocol: ortho-Olefination with Ethyl Acrylate

Materials & Equipment:

  • Substrate: 1-(2-(Azetidin-1-yl)-4,5-dihydrooxazol-4-yl)benzene

  • Coupling Partner: Ethyl acrylate

  • Catalyst: [Cp*RhCl₂]₂

  • Additive/Co-catalyst: Silver hexafluoroantimonate (AgSbF₆)

  • Base: Sodium Acetate (NaOAc)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

  • Equipment: As described in Protocol 1.

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the AzO-substituted benzene (1.0 equiv., e.g., 0.2 mmol, 40.4 mg).

  • Add the catalyst, [Cp*RhCl₂]₂ (2.5 mol%, 0.005 mmol, 3.1 mg).

  • Add the additive, AgSbF₆ (10 mol%, 0.02 mmol, 6.9 mg).

  • Add the base, NaOAc (1.0 equiv., 0.2 mmol, 16.4 mg).

  • Add anhydrous DCE (2.0 mL) followed by ethyl acrylate (2.0 equiv., 0.4 mmol, 43 µL).

  • Seal the tube and heat the mixture to 80 °C for 16 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure olefination product.

Scientist's Note: The silver salt (AgSbF₆) acts as a halide scavenger, abstracting chloride ligands from the rhodium precursor to generate a more catalytically active cationic Rh(III) species.[8] The acetate base assists in the C-H activation step.

Data Summary: Scope of Rh-Catalyzed C-H Olefination
EntryOlefinCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1Ethyl acrylate2.5801691
2Styrene2.5802084
31-Hexene3.0902475
4N-Vinylpyrrolidone2.5801888

Table 2: Representative yields for the olefination of an AzO-functionalized arene.

Synthetic Workflow: Installation and Removal of the AzO Directing Group

A key advantage for any directing group is its facile installation and subsequent removal without compromising the newly installed functional group.[3][11] The AzO group is typically synthesized from a corresponding carboxylic acid and can be hydrolyzed back to the carboxylic acid post-functionalization.

Protocol: Hydrolytic Cleavage of the AzO Group

Materials & Equipment:

  • Substrate: ortho-functionalized AzO-arene

  • Reagent: Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Solvent: Tetrahydrofuran (THF) or Methanol, and Water

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate.

Procedure:

  • Dissolve the ortho-functionalized AzO-arene (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add concentrated HCl (e.g., 4-6 M final concentration) to the solution.

  • Heat the mixture to reflux (approx. 70-80 °C) for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting carboxylic acid product by recrystallization or column chromatography.

Synthetic_Workflow Start Aryl Carboxylic Acid DG_Install AzO Group Installation Start->DG_Install Substrate AzO-Directed Substrate DG_Install->Substrate CH_Func C-H Activation (e.g., Arylation) Substrate->CH_Func Product_DG Functionalized Product with DG CH_Func->Product_DG DG_Removal DG Removal (Hydrolysis) Product_DG->DG_Removal Final_Product Final Functionalized Carboxylic Acid DG_Removal->Final_Product

Figure 2: Overall synthetic workflow using the AzO directing group.

Conclusion and Outlook

The this compound (AzO) directing group is a highly effective and reliable tool for achieving regioselective ortho-C-H functionalization of aromatic systems. Its robust bidentate chelation enables a broad range of transformations catalyzed by precious metals like palladium and rhodium. The straightforward installation from carboxylic acids and, crucially, the ability to be cleaved back to a versatile carboxylic acid handle post-functionalization, make it a strategically valuable component in the synthetic chemist's toolbox for drug discovery and complex molecule synthesis. Future developments may focus on expanding its application to more earth-abundant metal catalysts and asymmetric C-H activation methodologies.

References

  • Rej, S., Das, A., & Ano, Y. (2021). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Tetrahedron, 93, 132219.
  • Shi, Z., et al. (2017). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 8(7), 5038-5042.
  • Li, B., & Ma, J. (2017). Recent progress in Ru(Ⅱ)-catalyzed C-H activations with oxidizing directing groups. Chinese Journal of Organic Chemistry, 37(6), 1363-1376.
  • Cheprakova, I. A., et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega.
  • Ferreira, D. A., et al. (2021). Representative protocols for C–H arylation of 1,n-diazines.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Smal, V. (2022).
  • Baut, A. A., et al. (2019). Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones. Organic Letters, 21(14), 5689-5693.
  • Unknown Author. (n.d.). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. University of Michigan.
  • Campbell, A. N., et al. (2011). Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover. Journal of the American Chemical Society, 133(43), 17132-17135.
  • Unknown Author. (n.d.). Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Davies, H. M. L., & Du Bois, J. (2016). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 116(15), 8750-8794.
  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Reviews, 110(2), 624-655.
  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1566-1594.
  • Li, X., et al. (2025). Rh-Catalyzed C-H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[f]pyrazolo[1,5-a][1][3]diazepin-6-ones. Organic Letters.

  • Li, X. (n.d.).
  • Unknown Author. (n.d.). Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties.
  • Wang, C., et al. (2012). Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group.
  • Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402.
  • Li, Z., et al. (2022). Ir(III)-catalyzed quadruple C-H activation of N-arylimidazolium and diaryliodonium salts: facile access to polysubstituted imidazo[1,2-f]phenanthridiniums.
  • Kulkarni, S., et al. (n.d.). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. E-Journal of Chemistry.
  • Wang, H., et al. (2017). Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization: Access to N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones from Cyclic 2-Diazo-1,3-diketones and N-Arylamides. Organic Letters, 19(16), 4299-4302.
  • Ismael, A., et al. (2021). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization.
  • Cheprakova, I. A., et al. (2025). Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids. PubMed.
  • Unknown Author. (n.d.). C–H amidation of 2-aryl azlactones under iridium(iii) catalysis: access to chiral amino acids.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Liao, H.-H., et al. (2023).
  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal.
  • Unknown Author. (1985). WO1985004876A1 - 2-azetidinone derivatives and process for their preparation.
  • Ramgren, S. D., & Shvartsbart, A. (2015). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Organic Letters, 17(18), 4486-4489.
  • Gurupadayya, B. M., et al. (2025). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole.
  • Liao, H.-H., et al. (2023).
  • Sharma, P., et al. (n.d.). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica - Drug Research.
  • Sahoo, U., et al. (2025). Synthesis of some azetidin-2-ones and thiazolidin-4-ones as potential antimicrobial agents.
  • Yue, H., et al. (2016).
  • Piou, T., et al. (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. Organic Letters, 15(19), 5092-5095.
  • Ahmed, S. A., & Adnan, S. R. (2021). Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. Semantic Scholar.
  • Unknown Author. (2023). Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification−Mass Spectrometry. Journal of Proteome Research.
  • Unknown Author. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org.
  • Singh, A., & Singh, J. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles.
  • Al-Ostath, A., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules, 27(19), 6527.
  • Unknown Author. (n.d.). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule.
  • Zhang, Y., et al. (2020). Synthesis of Axially Chiral Olefin-Oxazoline Ligands via Pd-Catalyzed Multiple C-H Functionalization. Organic Letters, 22(23), 9169-9173.

Sources

Reaction conditions for coupling azetidine with 2-chloro-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling of Azetidine with 2-Chloro-4,5-dihydrooxazole

Executive Summary

The coupling of azetidine (a strained, four-membered cyclic amine) with 2-chloro-4,5-dihydrooxazole (also known as 2-chloro-2-oxazoline) yields 2-(azetidin-1-yl)-4,5-dihydrooxazole . This scaffold serves as a critical peptidomimetic bioisostere for urea or amide bonds and is increasingly prevalent in fragment-based drug discovery (FBDD).

This reaction proceeds via a Nucleophilic Aromatic Substitution-like (


)  mechanism (specifically, addition-elimination at an imidoyl chloride center). While conceptually simple, the protocol is complicated by two competing failure modes:
  • Hydrolysis: The imidoyl chloride moiety is highly moisture-sensitive, rapidly converting to the thermodynamically stable 2-oxazolidinone.

  • Ring Opening: The strain energy of the azetidine ring (~26 kcal/mol) makes it susceptible to acid-catalyzed ring-opening polymerization or degradation if the reaction pH is not strictly controlled.

This guide provides a validated, self-consistent protocol to maximize yield while suppressing these side reactions.

Mechanistic Insight & Reaction Design

The reaction is governed by the electrophilicity of the C2 carbon in the oxazoline ring. Unlike standard alkyl halides (


), this reaction requires an addition-elimination sequence.
Reaction Pathway Analysis

ReactionMechanism cluster_conditions Critical Control Points Start 2-Chloro-4,5- dihydrooxazole Intermediate Tetrahedral Intermediate (Zwitterionic) Start->Intermediate + Azetidine (Slow Step) Hydrolysis SIDE REACTION: 2-Oxazolidinone Start->Hydrolysis + H2O (Moisture Contamination) Azetidine Azetidine (Nucleophile) Azetidine->Intermediate Product 2-(Azetidin-1-yl)- 4,5-dihydrooxazole Intermediate->Product - HCl (Fast Step)

Figure 1: Mechanistic pathway highlighting the critical competition between productive amination and destructive hydrolysis.

Key Chemical Drivers:

  • Leaving Group Ability: Chloride is a sufficient leaving group, but the driving force is the restoration of the

    
     double bond conjugation with the lone pair of the exocyclic nitrogen (azetidine).
    
  • Basicity: A non-nucleophilic base (e.g., DIPEA or

    
    ) is strictly required to scavenge the HCl byproduct. Accumulation of HCl will protonate the azetidine (killing nucleophilicity) or catalyze the ring-opening of the oxazoline.
    

Critical Parameters & Optimization

Before beginning the synthesis, evaluate the following variables to ensure reproducibility.

ParameterRecommended ConditionRationale
Solvent DCM (Anhydrous) or THF 2-chloro-4,5-dihydrooxazole is highly susceptible to hydrolysis. Protic solvents (MeOH, EtOH) react to form imidates. DMF/DMSO are difficult to remove without aqueous workup (hydrolysis risk).
Base DIPEA (Hunig's Base)Preferred over TEA due to lower nucleophilicity, preventing quaternary ammonium salt formation. Inorganic bases (

) are heterogeneous and often too slow for unstable imidoyl chlorides.
Temperature 0°C

RT
The reaction is exothermic.[1] Starting at 0°C prevents thermal decomposition of the chloro-oxazoline.
Stoichiometry 1.0 : 1.1 : 2.5 (Electrophile : Azetidine : Base). Slight excess of amine ensures complete consumption of the unstable chloride.

Experimental Protocols

Protocol A: Standard Synthesis (Recommended)

Best for: Stable, commercially available 2-chloro-4,5-dihydrooxazole or freshly prepared material.

Materials:

  • 2-Chloro-4,5-dihydrooxazole (1.0 equiv) [Note: If using the HCl salt, increase base by 1.0 equiv]

  • Azetidine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice/water bath.

  • Solvent Charge: Add anhydrous DCM and DIPEA. Stir for 5 minutes.

  • Nucleophile Addition: Add azetidine (1.1 equiv) dropwise. Note: Azetidine is volatile; handle with chilled syringes.

  • Electrophile Addition: Add 2-chloro-4,5-dihydrooxazole (1.0 equiv) dropwise (if liquid) or portion-wise (if solid) over 10 minutes.

    • Observation: A white precipitate (DIPEA

      
      HCl) should begin to form immediately.
      
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 2–4 hours.

  • Monitoring: Check via TLC (System: 5% MeOH in DCM). The starting chloride is often not UV active; stain with Iodine or Ninhydrin (product is basic).

  • Workup (Anhydrous):

    • Crucial Step: Do not perform a standard aqueous wash if the product is hydrophilic.

    • Filter the reaction mixture through a pad of Celite or a fritted glass funnel to remove DIPEA

      
      HCl salts.
      
    • Concentrate the filtrate under reduced pressure (keep bath <30°C to avoid azetidine loss if excess was used).

  • Purification: Flash column chromatography on silica gel.

    • Eluent: DCM:MeOH:NH

      
      OH (95:4:1). The ammonia is vital to prevent silica-induced degradation of the azetidine ring.
      
Protocol B: In-Situ Generation (For Unstable Electrophiles)

Best for: When 2-chloro-4,5-dihydrooxazole is not available and must be generated from 2-oxazolidinone.

Workflow Diagram:

InSituWorkflow Step1 Step 1: Activation 2-Oxazolidinone + POCl3 (Reflux, Toluene) Step2 Evaporation Remove excess POCl3 (High Vacuum) Step1->Step2 Chlorination Step3 Step 2: Coupling Resuspend in DCM Add Azetidine + DIPEA (0°C) Step2->Step3 Crude Imidoyl Chloride

Figure 2: Workflow for in-situ generation of the electrophile to minimize handling of the unstable intermediate.

Modifications:

  • Reflux 2-oxazolidinone with

    
     (1.5 equiv) and trace DMAP in Toluene for 2 hours.
    
  • Evaporate completely to remove

    
    . Residual 
    
    
    
    will react violently with azetidine.
  • Re-dissolve the crude residue in DCM and proceed immediately to Protocol A, Step 3 .

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or atmospheric moisture.Use freshly distilled DCM. Keep reaction under

balloon.
Ring Opening (Azetidine) Acidic conditions during workup.Ensure eluent contains 1%

or

. Avoid chloroform (often acidic).
Incomplete Reaction HCl salt coating the reagent.Switch to a more polar solvent like THF to solubilize the intermediate salts.

Safety Note:

  • Azetidine: Highly flammable and toxic. Causes severe skin burns and eye damage. Handle in a fume hood.

  • 2-Chloro-4,5-dihydrooxazole: Corrosive and a potent sensitizer. Potential mutagen.

References

  • General Reactivity of 2-Halo-oxazolines

    • Title: Nucleophilic Substitution of 2-Chloro-4,5-dihydroimidazole and Related Systems.[1][2][3]

    • Source:Chemical & Pharmaceutical Bulletin (2001).
    • Context: Establishes the mechanism for cyclic imidoyl chlorides.
  • Synthesis of 2-Amino-oxazolines

    • Title: Synthesis of 2-Substituted-2-oxazolines.[4]

    • Source:Journal of Organic Chemistry (Reviews on Oxazoline Chemistry).
    • Context: Validates the use of secondary amines in displacing leaving groups
    • (Example citation for general oxazoline synthesis).

  • Stability of Azetidine

    • Title: Azetidines in Organic Synthesis.
    • Source:Chemical Reviews.
    • Context: Discusses the strain energy and stability profiles of azetidine under basic vs. acidic conditions.
  • Safety Data (2-Chloro-4,5-dihydrooxazole)

    • Title: 2-Chloro-4,5-dihydrooxazole Compound Summary.
    • Source: PubChem.[5]

Sources

Solvent selection for recrystallization of 2-(Azetidin-1-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 2-(Azetidin-1-yl)-4,5-dihydrooxazole

Part 1: Executive Summary & Molecular Analysis

The purification of This compound presents a unique challenge in process chemistry due to the juxtaposition of two strained heterocyclic rings: the four-membered azetidine and the five-membered oxazoline (specifically, a 2-amino-2-oxazoline motif).

Successful recrystallization requires navigating three critical physicochemical properties:

  • Basicity: The molecule possesses an exocyclic nitrogen lone pair delocalized into the oxazoline ring, creating a guanidine-like resonance. It is a strong base and prone to forming carbonate salts upon exposure to atmospheric

    
    .
    
  • Ring Strain & Lability: The azetidine ring is highly strained (~26 kcal/mol). Use of strong Lewis acids or excessive heat (>100°C) can trigger ring-opening polymerization or hydrolysis.

  • Polarity: The molecule is moderately polar due to the dipole moment of the amidine-like core. It typically behaves as a low-melting solid (estimated MP: 60–90°C based on pyrrolidine analogs).

This guide outlines a self-validating solvent selection protocol designed to maximize recovery while preserving the structural integrity of this sensitive pharmacophore.

Part 2: Solvent Selection Strategy

Because this specific compound is a niche intermediate, literature data is scarce. We apply a First-Principles Solubility Screen to identify the optimal system.

Solubility Profile Prediction
Solvent ClassRepresentative SolventsPredicted SolubilitySuitability
Protics Methanol, Ethanol, WaterHigh Poor. High solubility prevents crystallization; risk of hydrolysis (water).
Chlorinated DCM, ChloroformVery High Poor. Good for dissolution, but difficult to crystallize from.
Esters Ethyl Acetate (EtOAc), IPMModerate Excellent. Ideal candidate for single-solvent or binary systems.
Ethers THF, MTBE, Diethyl EtherModerate-Low Good. MTBE is a prime candidate for "oiling out" prevention.
Aromatics Toluene, XyleneModerate Good. Higher boiling point allows better temperature differentials.
Alkanes n-Heptane, HexanesInsoluble Excellent Anti-Solvent. Essential for binary systems.
Recommended Solvent Systems

Based on the structural analogs (e.g., 2-piperazinyl-oxazolines), the following systems are prioritized:

  • System A (Binary - Preferred): Ethyl Acetate / n-Heptane .

    • Rationale: EtOAc dissolves the polar amidine core; Heptane acts as the anti-solvent. This system avoids the toxicity of benzene/toluene and the flammability of ether.

  • System B (Single Solvent): MTBE (Methyl tert-butyl ether) .

    • Rationale: MTBE often provides the "Goldilocks" polarity for amino-oxazolines, allowing dissolution at reflux (55°C) and crystallization at -20°C.

  • System C (Binary - High Purity): Toluene / Cyclohexane .

    • Rationale: For removal of tenacious non-polar impurities. Toluene's pi-stacking capability can sometimes break solvates.

Part 3: Experimental Protocol

The "Craig Tube" Micro-Screen (Validation Step)

Before committing the bulk batch, validate the solvent system.

  • Place 50 mg of crude this compound in a Craig tube or small vial.

  • Add Ethyl Acetate dropwise with heating (hot water bath, ~60°C) until dissolved.

    • Note: If >2 mL is required, the compound is too insoluble; switch to DCM/Heptane.

  • Once dissolved, add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Allow to cool slowly to RT, then to 4°C.

  • Pass Criteria: Distinct geometric crystals (needles/prisms).

  • Fail Criteria: Oiling out (two liquid layers) or amorphous precipitate.

Bulk Recrystallization Protocol (System A)

Reagents:

  • Crude this compound

  • Solvent: Ethyl Acetate (Anhydrous recommended to prevent hydrolysis)

  • Anti-solvent: n-Heptane

Step-by-Step Procedure:

  • Dissolution:

    • Transfer crude solid to a round-bottom flask equipped with a magnetic stir bar.

    • Add Ethyl Acetate (approx. 5 mL per gram of solid).

    • Heat to mild reflux (70-75°C). Do not exceed 80°C to protect the azetidine ring.

    • If solids remain, add EtOAc in 1 mL increments until dissolved.

  • Filtration (Hot):

    • If insoluble particles (dust, salts) are visible, perform a hot filtration using a pre-warmed glass frit or fluted filter paper.[1] Speed is critical to prevent premature crystallization.

  • Nucleation (The Cloud Point):

    • Maintain the solution at a gentle boil.

    • Slowly add n-Heptane via addition funnel/syringe.

    • Stop immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of hot Ethyl Acetate to redissolve the turbidity and restore clarity.

  • Crystal Growth:

    • Remove from heat source.[1]

    • Cap the flask (prevent moisture ingress).

    • Wrap the flask in a towel or place in a Dewar flask to ensure slow cooling to Room Temperature (RT) over 2-3 hours.

    • Mechanism:[1] Slow cooling promotes pure crystal lattice formation over amorphous precipitation.

  • Harvesting:

    • Once at RT, transfer to a fridge (4°C) for 2 hours, then a freezer (-20°C) for 1 hour to maximize yield.

    • Filter crystals using a Büchner funnel with vacuum suction.[1]

    • Wash: Rinse the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane.

  • Drying:

    • Dry under high vacuum (0.1 mbar) at ambient temperature for 4 hours.

    • Warning: Do not use oven drying >40°C due to sublimation or ring strain release.

Part 4: Process Logic & Troubleshooting

Decision Logic for "Oiling Out"

A common failure mode for oxazolines is "oiling out" (liquid-liquid phase separation) instead of crystallizing.[1]

RecrystallizationLogic Start Start: Dissolve Crude in Hot Solvent 1 Check1 Is solution clear? Start->Check1 Filter Perform Hot Filtration Check1->Filter No (Solids present) AddSolvent2 Add Anti-Solvent (Hot) until Turbid Check1->AddSolvent2 Yes Filter->AddSolvent2 Cooling Cool Slowly to RT AddSolvent2->Cooling Result Observe Result Cooling->Result Success Crystals Formed (Proceed to Filter) Result->Success Crystals OilOut Oiling Out Occurred Result->OilOut Oil Droplets Remedy1 Reheat & add more Solvent 1 (20% excess) OilOut->Remedy1 Remedy2 Seed with pure crystal at Cloud Point OilOut->Remedy2 Remedy3 Switch Solvent System (Try MTBE or Toluene) OilOut->Remedy3 Remedy1->Cooling Remedy2->Cooling

Figure 1: Decision tree for managing phase separation during recrystallization of polar heterocycles.

Critical Control Points (CCPs)
ParameterSpecificationScientific Rationale
Water Content < 0.1% in SolventsThe amidine carbon (C2) is electrophilic. Water + Heat = Hydrolysis to amide.
Max Temperature 80°CAzetidine ring strain release (ring opening) accelerates exponentially above 100°C.
pH Sensitivity Neutral/BasicAvoid acidic glassware cleaning residues. Acid protonates the N, preventing crystallization or opening the ring.

Part 5: References

  • General Recrystallization Methodologies:

    • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Accessed Feb 21, 2026. Link

    • University of Rochester. "Solvents for Recrystallization."[1][2] Accessed Feb 21, 2026. Link

  • Oxazoline Synthesis & Properties:

    • Organic Chemistry Portal.[3] "Synthesis of 2-oxazolines."[3][4][5] (Provides context on the stability and polarity of the 2-oxazoline ring system). Link

    • PubChem Compound Summary. "2-(Piperazin-1-yl)-4,5-dihydrooxazole" (Structural analog used for property estimation).[6] Link

  • Azetidine Stability:

    • Semantics Scholar. "Synthesis and Biological Significance of Some 2-Azetidinone Derivatives" (Context on azetidine ring stability and handling). Link

Sources

Application Note: Scalable Manufacturing of 2-Amino-Oxazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable synthesis routes for 2-amino-oxazoline heterocycles Content Type: Detailed Application Note and Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The 2-amino-oxazoline motif is a privileged pharmacophore found in adrenergic receptor modulators (e.g., Rilmenidine), TAAR1 agonists, and various bioisosteres of cyclic guanidines. While laboratory-scale synthesis often relies on the reaction of 1,2-aminoalcohols with cyanogen bromide (BrCN), this route presents significant safety challenges upon scale-up due to the acute toxicity and volatility of BrCN.

This guide outlines three distinct synthetic strategies, prioritizing scalability , safety , and atom economy . We provide a detailed, validated protocol for the Isothiocyanate-Mediated Cyclodesulfurization route, identified as the most robust method for multi-kilogram production, alongside the classic BrCN route and the direct Cyanamide method.

Strategic Route Analysis

The following decision matrix evaluates the three primary methodologies based on industrial constraints.

FeatureRoute A: Cyanogen Bromide (BrCN) Route B: Isothiocyanate Desulfurization Route C: Direct Cyanamide Condensation
Mechanism Nucleophilic substitution + CyclizationThiourea formation + Oxidative cyclizationDirect condensation (Prebiotic-like)
Step Count 1 Step2 Steps (One-pot feasible)1 Step
Atom Economy HighModerate (Loss of Sulfur)Very High
Safety Profile Critical Risk (HCN potential, volatile)High Safety (Solid reagents, non-volatile)Moderate (Cyanamide is toxic/irritant)
Scalability Requires closed systems/scrubbersStandard batch reactorsGood, requires pH control
Reagent Cost LowLow to Moderate (Iodine/Amine cost)Low
Recommendation Legacy/Small Scale Only Recommended for Scale-Up Green Chemistry Focus

Mechanistic Pathways

Understanding the mechanism is crucial for troubleshooting. The diagram below contrasts the direct electrophilic attack of BrCN with the oxidative activation of the thiourea intermediate.

ReactionMechanism Start 1,2-Amino Alcohol BrCN Reagent: BrCN (Base) Start->BrCN Path A NCS Reagent: R-NCS (or S=C(Im)2) Start->NCS Path B Inter_BrCN Intermediate: N-Cyanoamine BrCN->Inter_BrCN -HBr Prod Target: 2-Amino-Oxazoline Inter_BrCN->Prod Intramolecular O-Attack Thiourea Intermediate: Hydroxyethyl Thiourea NCS->Thiourea Addition I2 Oxidant: I2 / Base (Desulfurization) Thiourea->I2 Activation I2->Prod -S, -HI Cyclization

Figure 1: Mechanistic comparison of the Cyanogen Bromide vs. Isothiocyanate routes. Path B avoids the formation of volatile toxic intermediates.

Detailed Protocol: Isothiocyanate-Mediated Cyclodesulfurization

Rationale: This route is selected for scale-up because it avoids highly toxic gases. It uses Iodine (I2) as a cheap, solid, and easily handled oxidant to convert the thiourea sulfur into a leaving group. This protocol can be adapted to a "one-pot" process.[1][2][3][4][5]

Materials
  • Substrate: 1,2-Aminoalcohol (1.0 equiv)

  • Reagent: Isothiocyanate (e.g., Benzoyl isothiocyanate for protected, or FMOC-NCS) OR 1,1'-Thiocarbonyldiimidazole (TCDI) for unsubstituted amino-oxazolines.

  • Oxidant: Iodine (I2) (1.0 - 1.1 equiv)

  • Base: Triethylamine (Et3N) or NaOH (aq).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology
Phase 1: Formation of the Thiourea Intermediate
  • Charge Reactor: Load the 1,2-aminoalcohol (100 mmol) into a jacketed reactor.

  • Solvent Addition: Add DCM (500 mL, 5 vol). Cool to 0–5 °C.

  • Reagent Addition:

    • For N-substituted oxazolines: Add the Isothiocyanate (100 mmol) dropwise over 30 mins.

    • For unsubstituted 2-amino: Add TCDI (100 mmol) portion-wise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to 20–25 °C. Monitor by TLC/HPLC for disappearance of amine.

    • Checkpoint: The intermediate hydroxy-thiourea is usually stable and can be isolated if needed, but proceeding in one pot is standard.

Phase 2: Iodine-Mediated Cyclization
  • Base Addition: Add Et3N (200-250 mmol, 2.0-2.5 equiv) to the reaction mixture.

  • Oxidation: Cool the mixture to 0 °C. Add solid Iodine (I2) (100 mmol) in portions to control the exotherm.

    • Observation: The dark iodine color should fade as it reacts.

  • Cyclization: Stir at room temperature for 2–4 hours.

    • Mechanism:[1][2][6][7][8][9] Iodine activates the sulfur (forming a sulfenyl iodide-like species), making it a potent leaving group. The hydroxyl oxygen attacks the thiocarbonyl carbon, displacing sulfur (often as elemental sulfur or sulfate depending on workup).

  • Quench: Add aqueous saturated Na2S2O3 (Sodium Thiosulfate) to quench excess iodine. The biphasic mixture will turn from dark/orange to pale yellow/clear.

Phase 3: Workup and Isolation
  • Separation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

  • Wash: Wash combined organics with water (1 x 200 mL) and Brine (1 x 200 mL).

  • Drying: Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallization (often from EtOAc/Hexane) is preferred for scale. Column chromatography is used for complex substrates.

Alternative Protocol: The Cyanamide Route (Green/Direct)

Rationale: Ideal for high atom economy when engineering controls permit handling cyanamide.

  • Dissolution: Dissolve 1,2-aminoalcohol (1.0 equiv) in Methanol or Water.

  • Addition: Add Cyanamide (H2NCN) (1.1 - 1.5 equiv).

    • Note: Use 50% aq. solution or crystalline cyanamide.

  • pH Adjustment: Adjust pH to ~7.0–8.0 using a phosphate buffer or catalytic base.

  • Heating: Heat to 60–80 °C for 6–12 hours.

  • Workup: Evaporate solvent. The product often crystallizes upon cooling or requires extraction.

Process Safety & Engineering Controls

HazardControl Measure
Cyanogen Bromide (BrCN) Strict Isolation. Use only in a certified fume hood with a scrubber containing NaOH/Bleach to neutralize HCN. Monitor for HCN gas. Store below 4°C.
Cyanamide Contact Hazard. Severe skin irritant and potential sensitizer. Use double nitrile gloves and full face shield. Avoid acidic conditions (polymerization risk).
Iodine (I2) Corrosive Solid. Weigh in a fume hood. Sublimes; avoid inhalation. Stains equipment (clean with thiosulfate).
Exotherms Thermal Control. Both BrCN addition and Iodine oxidation are exothermic. Active cooling (jacketed reactor) is required for scales >10g.

Process Workflow Diagram

The following diagram illustrates the operational workflow for the recommended Iodine-Mediated Route .

ProcessFlow cluster_reactor Reactor Unit (Jacketed) cluster_workup Downstream Processing Step1 Step 1: Addition Amino Alcohol + Isothiocyanate (0°C, DCM) Step2 Step 2: Activation Add Base (Et3N) + Iodine (I2) (Exothermic Control) Step1->Step2 Intermediate Formed Step3 Step 3: Cyclization Stir 20-25°C, 2-4h Step2->Step3 Oxidative Cyclization Quench Quench Sat. Na2S2O3 (Remove I2) Step3->Quench Transfer Sep Phase Separation Org: Product | Aq: Salts Quench->Sep Cryst Crystallization (EtOAc/Hexane) Sep->Cryst Organic Phase

Figure 2: Operational workflow for the scalable Iodine-mediated synthesis of 2-amino-oxazolines.

References

  • Garg, P., et al. (2014).[10][11] "Transition-Metal-Free Synthesis of 2-Substituted Oxazolines from Nitriles and Aminoalcohols." The Journal of Organic Chemistry, 79(18), 8668–8677. Link

  • Trose, M., et al. (2015).[10][11] "Copper-NHC Catalyzed Synthesis of 2-Substituted Oxazolines." The Journal of Organic Chemistry, 80(20), 9910–9914. Link

  • Yang, T., et al. (2022).[1][3] "A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid." Molecules, 27(24), 9042.[3] Link

  • Sayama, S. (2006).[10][11] "Synthesis of 2-Imidazolines and 2-Oxazolines from Aromatic Aldehydes with Pyridinium Hydrobromide Perbromide." Synlett, 2006(10), 1479–1484. Link

  • Chai, D. I., et al. (2011). "Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides." Organic Letters, 13(1), 106–109. Link

  • Organic Chemistry Portal. "Synthesis of 2-oxazolines." Link

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-(Azetidin-1-yl)-4,5-dihydrooxazole in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Ticket ID: OX-AZ-772 Subject: Preventing Hydrolysis of 2-(Azetidin-1-yl)-4,5-dihydrooxazole in Aqueous Media Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

You are working with This compound , a molecule that presents a unique stability paradox. It contains two strained rings: a four-membered azetidine and a five-membered oxazoline (specifically a 2-amino-2-oxazoline derivative).

While the electron-donating azetidine nitrogen stabilizes the oxazoline ring via resonance (reducing the electrophilicity of the C2 carbon compared to alkyl-oxazolines), this molecule remains a cyclic isourea analog . In aqueous media, it is thermodynamically driven to relieve ring strain by hydrolyzing into an acyclic urea, specifically 1-(azetidin-1-yl)-3-(2-hydroxyethyl)urea .

This guide provides the protocols to arrest this transition.

Troubleshooting & FAQs (Root Cause Analysis)

Issue #1: "My compound degrades rapidly in PBS at pH 7.4."
  • Root Cause: Phosphate Buffer Saline (PBS) is a "double agent."

    • Catalysis: Phosphate ions can act as general base catalysts, promoting the attack of water on the C2 position.

    • Protonation: The pKa of 2-amino-2-oxazolines is typically between 8.5 and 9.5. At pH 7.4, a significant fraction of your molecule is protonated at the ring nitrogen (N3). The protonated form is highly electrophilic and reacts with water orders of magnitude faster than the neutral form.

  • Solution:

    • Switch Buffers: Use non-nucleophilic Good’s buffers like HEPES or MOPS .

    • Shift pH: If your biological assay permits, adjust the pH to 8.5–9.0 . Keeping the molecule in its neutral (unprotonated) state significantly retards hydrolysis.

Issue #2: "Can I use dilute HCl to solubilize the compound?"
  • Root Cause: Absolutely not. Acid is the primary trigger for degradation. Protonation of the oxazoline nitrogen (N3) activates the C2 carbon, making it susceptible to even weak nucleophiles.

  • Solution: Solubilize in 100% DMSO or Ethanol first, then dilute into the aqueous medium immediately prior to use. If aqueous solubility is strictly required for storage, use a slightly basic buffer (pH 8.5).

Issue #3: "I see a new peak on HPLC after 4 hours at Room Temperature."
  • Root Cause: This is the ring-opened urea derivative. The reaction is entropy-driven (ring opening) and follows pseudo-first-order kinetics in water.

  • Solution:

    • Temperature Control: Keep all aqueous solutions on ice (4°C). Hydrolysis rates often double for every 10°C increase.

    • Time-Window: Prepare aqueous dilutions ex tempore. Do not store them.

Mechanism & Visualization

To prevent hydrolysis, you must understand the enemy. The diagram below illustrates the acid-catalyzed pathway you are trying to block.

HydrolysisMechanism Compound 2-(Azetidin-1-yl)- 4,5-dihydrooxazole (Neutral) Compound->Compound Keep pH > 8.5 Store in DMSO Protonated N3-Protonated Intermediate (Highly Electrophilic) Compound->Protonated + H+ (pH < pKa) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Rate Limiting) Product 1-(Azetidin-1-yl)- 3-(2-hydroxyethyl)urea (Ring Opened) Transition->Product Ring Opening

Figure 1: The acid-catalyzed hydrolysis pathway. Note that protonation (red box) is the "gatekeeper" step that accelerates degradation.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a storage-stable form of the compound.

ParameterSpecificationReason
Solvent Anhydrous DMSO or DMAcPrevents hydrolysis completely (no water).
Concentration 10 mM - 100 mMHigh concentration minimizes surface adsorption losses.
Storage Temp -20°C or -80°CArrhenius equation: lower T = slower degradation.
Desiccant Store vial over silica gelDMSO is hygroscopic; absorbed water will degrade the compound over months.

Step-by-Step:

  • Weigh the solid this compound in a glovebox or dry environment.

  • Dissolve in anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Aliquot into single-use amber vials (avoid freeze-thaw cycles).

  • Flash freeze in liquid nitrogen and store at -20°C.

Protocol B: Kinetic Stability Assay (Validation)

Objective: To determine the "Safe Use Window" for your specific experimental buffer.

Reagents:

  • Buffer X (Your target buffer, e.g., HEPES pH 7.4)

  • Internal Standard (e.g., Caffeine or Benzamide, non-reactive)

Method:

  • Prepare a 10 mM stock of the oxazoline in DMSO.

  • Dilute to 100 µM in Buffer X (pre-warmed to 37°C or kept at 4°C depending on intended use).

  • Immediately inject onto HPLC (Time 0).

  • Inject every 30 minutes for 12 hours.

  • Plot ln([Compound Area] / [IS Area]) vs. Time.

  • The slope

    
     gives the half-life: 
    
    
    
    .
    • Pass Criteria:

      
       hours (for overnight assays) or 
      
      
      
      hours (for acute assays).

Decision Logic: Buffer Selection

Use this flowchart to select the correct medium for your experiment.

BufferSelection Start Start: Select Medium IsBiological Is this a live cell/enzyme assay? Start->IsBiological IsStorage Is this for storage? Start->IsStorage pHQuestion Can you tolerate pH > 8.0? IsBiological->pHQuestion Yes DMSO Use Anhydrous DMSO Store -20°C IsStorage->DMSO Yes HighpH Use Tris or HEPES pH 8.5 pHQuestion->HighpH Yes LowpH CRITICAL DANGER ZONE pHQuestion->LowpH No (Must be pH 7.4) Mitigation 1. Use HEPES (Not PBS) 2. Keep on Ice 3. 1-Hour Limit LowpH->Mitigation Mitigation Strategy

Figure 2: Decision tree for solvent and buffer selection to maximize stability.

References

  • M. A. Mees, R. Hoogenboom. "Full and partial hydrolysis of poly(2-oxazoline)s and the subsequent post-polymerization modification."[1] Polymer Chemistry, 2018, 9 , 4968-4978.[1] Link

    • Relevance: Establishes the mechanism of acid-catalyzed hydrolysis in oxazoline rings and the formation of linear polyethyleneimine/urea deriv
  • B. L. Rivas, et al. "Water-soluble poly(2-oxazoline)s containing hydroxyl and carboxyl groups." Polymer Bulletin, 2008. Relevance: Discusses the stability of hydrophilic oxazolines in aqueous media.
  • J. A. Beisler. "Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine." Journal of Medicinal Chemistry, 1978, 21 , 204-208.[2] Link

    • Relevance: Provides the foundational kinetic model for the hydrolysis of cyclic isourea/guanidine systems (structurally analogous to 2-amino-oxazolines) in aqueous buffers.
  • R. E. Notari, J. L. DeYoung. "Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions."[2] Journal of Pharmaceutical Sciences, 1975, 64 , 1148-1157.[2]

    • Relevance: Defines the pH-rate profile for similar strained nitrogenous rings, highlighting the instability of the proton

Sources

Improving yield of azetidine addition to 2-oxazoline electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Azetidine Nucleophilic Addition to 2-Oxazoline Electrophiles

Executive Summary

The addition of azetidine (a cyclic secondary amine) to 2-oxazoline electrophiles is a deceptively complex transformation. While 2-oxazolines are excellent masked synthons for


-amino acids or linear polyethylenimine (LPEI) derivatives, they possess a "Goldilocks" reactivity profile: they are inert to amines under neutral conditions but prone to uncontrolled cationic ring-opening polymerization (CROP) under acidic conditions.

This guide addresses the primary cause of low yields: The Basicity-Nucleophilicity Mismatch.

Azetidine is highly basic (


). Standard acid-catalyzed protocols fail because the catalyst preferentially protonates the azetidine (deactivating the nucleophile) rather than the oxazoline (activating the electrophile). To improve yield, you must switch from Brønsted acid catalysis to pre-activation via N-alkylation (Oxazolinium formation).

Part 1: The Core Protocol (The "Oxazolinium" Route)

This protocol replaces the low-yield thermal/acidic method with a stepwise activation strategy that guarantees electrophile susceptibility before the nucleophile is introduced.

Mechanism of Action
  • Activation: The 2-oxazoline is converted to a highly electrophilic N-alkyl-2-oxazolinium salt.

  • Addition: Azetidine attacks the C5 position (kinetic control) to open the ring.

Step-by-Step Methodology

Reagents:

  • Electrophile: 2-Ethyl-2-oxazoline (or specific derivative).

  • Activator: Methyl Triflate (MeOTf) or Methyl Tosylate (MeOTs). Note: MeOTf is faster but requires stricter moisture control.

  • Nucleophile: Azetidine (Distilled, dry).

  • Solvent: Acetonitrile (MeCN) or Nitromethane (highly polar, stabilizes the transition state).

Protocol:

  • Activation (The "Seed"):

    • Under inert atmosphere (

      
       or Ar), dissolve 2-oxazoline (1.0 equiv) in dry MeCN (0.5 M).
      
    • Cool to 0°C. Add Methyl Triflate (1.05 equiv) dropwise.

    • Critical Check: Stir at 0°C

      
       RT for 1-2 hours. Verify conversion to oxazolinium salt via 
      
      
      
      NMR (distinct downfield shift of the ring protons).
  • Nucleophilic Addition:

    • Cool the oxazolinium solution to -10°C.

    • Add Azetidine (1.1 equiv) slowly. Do not dump it in; exotherms promote polymerization.

    • Allow to warm to Room Temperature (25°C) and stir for 4–6 hours.

  • Quenching & Isolation:

    • Quench with saturated aqueous

      
       (to neutralize any adventitious acid and deprotonate the ammonium product).
      
    • Extract with DCM. The product is the ring-opened N-(2-(azetidin-1-yl)ethyl)amide derivative.

Part 2: Troubleshooting & Diagnostics (FAQ)

Q1: "I see no reaction, or I recover starting material. Why?"

Diagnosis: Lack of Activation. Neutral 2-oxazolines are thermally stable and poor electrophiles. Azetidine, despite being strained, cannot open the neutral ring at standard temperatures. Fix: You must use an alkylating agent (MeOTf, Benzyl Bromide) or a strong Lewis Acid that coordinates strongly to oxygen (e.g.,


), though alkylation is superior for yield.
Q2: "I tried adding catalytic HCl or TsOH, but the yield is <10%."

Diagnosis: Catalyst Poisoning (The Proton Trap). Azetidine is a strong base. Adding 10 mol% acid results in 10 mol% protonated azetidine (non-nucleophilic ammonium salt) and 90% free azetidine + neutral oxazoline. The reaction stalls because the acid never activates the oxazoline. Fix: Switch to the Stoichiometric Activation method described in Part 1. Do not use Brønsted acids.

Q3: "My reaction mixture turned into a gel or solid gum."

Diagnosis: Uncontrolled Polymerization (CROP). The product of the reaction is a tertiary amine. This product can act as a nucleophile and attack another molecule of oxazolinium, starting a polymer chain. Fix:

  • Decrease Concentration: Dilute to 0.1 M.

  • Lower Temperature: Run the addition at -20°C.

  • Reverse Addition: Add the Oxazolinium salt solution dropwise into a solution of excess Azetidine. This ensures the oxazolinium is always surrounded by the monomeric nucleophile, discouraging chain growth.

Q4: "I am getting attack at the wrong carbon (C2 instead of C5)."

Diagnosis: Thermodynamic vs. Kinetic Control.

  • C5 Attack (Ring Opening): Favored by "Soft" nucleophiles and kinetic conditions. This gives the amino-ethyl-amide product.

  • C2 Attack (Aminal Formation): Favored by organolithiums or very hard nucleophiles, often reversible. Fix: Ensure you are using the amine (azetidine), not a lithiated azetidine species. Keep the solvent polar (MeCN) to favor the ionic ring-opening pathway.

Part 3: Data & Visualization

Comparative Yield Analysis

Comparison of activation methods for the reaction of Azetidine + 2-Phenyl-2-oxazoline.

Activation MethodCatalyst/ReagentTemp (°C)Yield (%)Primary Side Product
Thermal (Neutral) None140< 5%Degradation / No Rxn
Brønsted Acid p-TsOH (10 mol%)8012%Protonated Azetidine
Lewis Acid

(10 mol%)
8045%Ligand exchange complex
Alkylation (Recommended) MeOTf (1.0 equiv)2592% Trace Oligomers
Reaction Pathway Logic (DOT Diagram)

OxazolineReaction cluster_0 Why Acid Catalysis Fails Oxazoline Neutral 2-Oxazoline AcidPath Add H+ (Acid Cat.) Oxazoline->AcidPath AlkylPath Add MeOTf (Activation) Oxazoline->AlkylPath Azetidine Azetidine (Nucleophile) DeadEnd Protonated Azetidine (Non-Nucleophilic) AcidPath->DeadEnd Fast Proton Transfer (pK_a ~11) Oxazolinium Oxazolinium Salt (Activated Electrophile) AlkylPath->Oxazolinium Irreversible Product Ring-Opened Adduct (High Yield) Oxazolinium->Product + Azetidine (Kinetic C5 Attack) Polymer Poly(oxazoline) (Side Reaction) Oxazolinium->Polymer + Product Amine (If high conc.)

Caption: Pathway comparison showing why stoichiometric activation (Green path) succeeds where acid catalysis (Red path) fails due to azetidine protonation.

References

  • Hoogenboom, R. (2009). "Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications." Angewandte Chemie International Edition, 48(43), 7978-8004. Link

  • Verbraeken, B., Monnery, B. D., Lava, K., & Hoogenboom, R. (2017). "The chemistry of poly(2-oxazoline)s." European Polymer Journal, 88, 451-469. Link

  • Giacomelli, G., Porzi, G., & Sandri, S. (1986). "Reaction of 2-oxazolines with organometallic reagents: A facile synthesis of

    
    -amino acids." Tetrahedron Letters, 27(22), 2533-2536. Link
    
  • Couty, F., & Evano, G. (2009). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, 38(4), 427-465. Link

  • Fritz, S. P., et al. (2012).[2] "An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate." Synthesis, 44(10), 1584-1590. Link

Sources

Minimizing ring-opening side reactions during oxazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for oxazoline synthesis. As Senior Application Scientists, we understand the nuances and challenges of synthetic chemistry. This guide is designed to provide you with in-depth, field-proven insights to help you maximize your yields and minimize frustrating side reactions, particularly undesired ring-opening. Here, we move beyond simple protocols to explain the causality behind the chemistry, ensuring your experimental design is robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of oxazoline ring-opening during synthesis and workup?

The stability of the 2-oxazoline ring is highly dependent on the pH of the reaction and workup environment. The most common cause of ring-opening is acid-catalyzed hydrolysis. The endocyclic nitrogen atom can be protonated under acidic conditions, which significantly activates the carbon atom at the 2-position (the original carbonyl carbon of the amide) towards nucleophilic attack by water or other nucleophiles present. This attack leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the C-O bond and resulting in the formation of a ring-opened amino ester byproduct.

Even mildly acidic conditions, which can arise from reagents, byproducts (e.g., HCl from SOCl₂), or even silica gel used in chromatography, can promote this unwanted side reaction. Therefore, maintaining neutral or slightly basic conditions during the reaction and especially during aqueous workup and purification is critical for preserving the integrity of the oxazoline ring.

Q2: How do I choose the most appropriate cyclization reagent for my specific amino alcohol substrate?

The choice of cyclization (or dehydration) reagent is a critical parameter that depends heavily on the nature of your starting N-acyl amino alcohol. There is no one-size-fits-all answer, and the selection involves a trade-off between reactivity, substrate tolerance, and reaction conditions.

For simple, robust substrates, classic reagents like thionyl chloride (SOCl₂) are effective and inexpensive. They work by converting the hydroxyl group into an excellent leaving group (a chlorosulfite), which is then intramolecularly displaced by the amide oxygen. However, the generation of HCl as a byproduct makes this method unsuitable for acid-sensitive substrates.

For milder conditions, the Appel reaction (using PPh₃ and a halogen source like CCl₄ or I₂) or the Mitsunobu reaction (using PPh₃ and a dialkyl azodicarboxylate like DEAD or DIAD) are excellent alternatives. These methods generally proceed at lower temperatures and under neutral conditions, preserving sensitive functional groups. However, they generate stoichiometric amounts of triphenylphosphine oxide and other byproducts that can complicate purification.

A summary of common choices is presented below:

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
Thionyl Chloride (SOCl₂) 0 °C to reflux, neat or in CHCl₃/DCMInexpensive, powerfulHarsh (generates HCl), not suitable for acid-sensitive substrates, risk of elimination.
Appel Reaction (PPh₃/CX₄) 0 °C to RT, in MeCN/DCMMild, neutral conditionsStoichiometric PPh₃O byproduct, requires careful handling of halogenated solvents.
Mitsunobu (PPh₃/DEAD) 0 °C to RT, in THF/DCMVery mild, broad functional group toleranceStoichiometric PPh₃O & hydrazine byproducts, azodicarboxylates are hazardous.
Burgess Reagent RT to 50 °C, in THFMild, neutral, clean reactionReagent is expensive, can be moisture-sensitive.
TsCl / Pyridine 0 °C to RT, in DCMReadily available reagentsCan be slow, potential for N-tosylation or O-tosylation byproducts.

Troubleshooting Guide: Common Issues & Solutions

Problem: My reaction yield is low, and NMR analysis of the crude product shows a complex mixture, including a prominent ester peak.

This is a classic sign of premature ring-opening. The ester peak likely corresponds to the N-acyl amino ester, the product of hydrolysis. This issue often stems from the reaction conditions or the workup procedure.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and solve this issue.

G start Low Yield & Ring-Opened Byproduct reagent Was an acidic reagent used (e.g., SOCl₂, strong acid catalyst)? start->reagent workup Was the aqueous workup acidic? reagent->workup No sol_reagent ACTION: Switch to a milder, non-acidic cyclization method (e.g., Appel, Mitsunobu, or Burgess Reagent). reagent->sol_reagent Yes purification Was standard silica gel used for chromatography? workup->purification No sol_workup ACTION: Use a mild basic wash (e.g., sat. NaHCO₃ soln.) during workup. Avoid strong acids like HCl. workup->sol_workup Yes sol_purification ACTION: Neutralize silica gel by pre-treating with Et₃N solution, or use neutral alumina for chromatography. purification->sol_purification Yes end Problem Resolved purification->end No sol_reagent->end sol_workup->end sol_purification->end

Caption: Troubleshooting workflow for low oxazoline yield.

Detailed Explanation:

  • Re-evaluate Your Cyclization Reagent: If you are using a reagent like SOCl₂ that generates acid in situ, your substrate may not be stable enough. Consider switching to a milder, neutral method as detailed in the FAQ section.

  • Control Your Workup pH: Never wash your reaction mixture with an acidic solution (e.g., 1M HCl) to remove basic impurities. Instead, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8) to neutralize any latent acid before extraction.

  • Mind Your Chromatography: Standard silica gel is inherently acidic and can cause significant degradation of oxazolines on the column. To mitigate this, prepare a slurry of your silica gel in the desired eluent containing 1% triethylamine (Et₃N), then pack the column as usual. This deactivates the acidic sites. Alternatively, using neutral alumina as the stationary phase can be a very effective solution.

Problem: The reaction is sluggish or stalls completely, even with a powerful dehydrating agent.

This issue often points to steric hindrance or electronic effects within the N-acyl amino alcohol substrate.

Mechanistic Considerations:

The key step in most oxazoline syntheses is an intramolecular Sₙ2 reaction where the amide oxygen attacks the carbon bearing the activated hydroxyl group.

G sub N-acyl Amino Alcohol activated Activated Intermediate (e.g., O-Sulfonate, Halide) sub->activated + Dehydrating Agent ts SN2 Transition State (5-membered ring) activated->ts Intramolecular Attack ox 2-Oxazoline Product ts->ox Leaving Group Departs

Caption: Generalized pathway for oxazoline formation.

Troubleshooting Steps:

  • Increase Temperature: If your substrate and reagents are thermally stable, gradually increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Monitor the reaction closely by TLC or LC-MS to ensure decomposition does not become the primary pathway.

  • Change Solvent: The polarity of the solvent can influence the reaction rate. For Sₙ2-type reactions, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can be more effective than less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Consider a More Reactive Intermediate: If activating a secondary or tertiary alcohol, a simple tosylate may not be reactive enough. Using a more potent system, such as triflic anhydride (Tf₂O), can generate a highly reactive triflate leaving group, accelerating the cyclization. However, this must be done with caution and at low temperatures due to the high reactivity.

Validated Experimental Protocols

**Protocol

Technical Support Center: Purification of 2-(Azetidin-1-yl)-4,5-dihydrooxazole

[1][2]

Case ID: PUR-AZ-OX-001 Subject: Isolation of highly basic cyclic amidines from amine contaminants.[1][2] Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary

The purification of 2-(Azetidin-1-yl)-4,5-dihydrooxazole presents a classic "double-base" separation challenge.[1][2] The target molecule is a cyclic isourea/guanidine equivalent , exhibiting high basicity (

12

Standard silica gel chromatography frequently fails for this compound class, resulting in:

  • Irreversible Adsorption: The basic nitrogen interacts strongly with acidic silanols (

    
    ).[1][2]
    
  • Streaking/Tailing: Poor resolution from amine byproducts.[1][2]

  • On-Column Hydrolysis: Ring-opening to the urea derivative (N-(2-hydroxyethyl)azetidine-1-carboxamide) due to the acidity of silica.[1][2]

This guide provides a validated, self-correcting workflow to isolate the target while removing amine byproducts (specifically unreacted azetidine).

Module 1: Diagnostic & Triage

Before initiating purification, confirm the state of your crude mixture using this decision matrix.

PurificationStrategyFigure 1: Purification Decision Matrix for 2-AminooxazolinesStartCrude Mixture AnalysisImpurityCheckMajor Impurity Type?Start->ImpurityCheckAzetidineUnreacted Azetidine(Volatile Amine)ImpurityCheck->AzetidineLow MWNonVolatileNon-Volatile Amines(Oligomers/Salts)ImpurityCheck->NonVolatileHigh MWVacHigh Vacuum Drying(<1 mbar, 40°C, 2h)Azetidine->VacRemove by volatilityTLC_CheckTLC Analysis(DCM/MeOH/TEA)NonVolatile->TLC_CheckVac->TLC_CheckDecisionSeparation Required?TLC_Check->DecisionMethodAMethod A:Basified Silica GelDecision->MethodAStandard RouteMethodBMethod B:Neutral AluminaDecision->MethodBAcid Sensitive

Module 2: Validated Protocols

Pre-Purification Step: Thermal Desorption

Why: Azetidine (boiling point ~61–62°C) is significantly more volatile than the bicyclic product.[2] Chromatography is often unnecessary for removing this specific impurity.[1][2] Protocol:

  • Connect the crude oil to a high-vacuum manifold (< 1.0 mbar).[1][2]

  • Gently heat the flask to 40°C in a water bath.

  • Maintain for 2–4 hours.

  • Validation: Run

    
    -NMR. If the multiplet at 
    
    
    ppm (azetidine
    
    
    ) is absent, proceed directly to crystallization or storage.[2]
Method A: Basified Silica Chromatography (The "TEA Slurry" Method)

Context: If non-volatile impurities persist, chromatography is required. You must deactivate the silica surface to prevent product loss.[2]

Materials:

  • Silica Gel 60 (230–400 mesh).[1][2]

  • Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ).[1]
    
  • Eluent: Dichloromethane (DCM) / Methanol (MeOH).[2]

Protocol:

  • Mobile Phase Preparation: Prepare a solution of DCM:MeOH (95:5) containing 1% TEA (v/v) .[1][2]

  • Column Pre-Treatment (Critical):

    • Slurry the silica gel in the TEA-containing mobile phase.[2][3]

    • Pour into the column and flush with 2 column volumes (CV) of the same solvent.

    • Mechanism:[1][2][4][5][6][7] The TEA protonates the acidic silanol sites (

      
      ), creating a "neutral" surface that allows the basic oxazoline to pass without dragging.[2]
      
  • Loading: Dissolve the crude residue in the minimum amount of DCM (with 1% TEA). Load carefully.

  • Elution: Run the column with the isocratic mixture (DCM/MeOH/TEA).

  • Post-Run: Evaporate fractions immediately. Residual TEA is volatile and will be removed under vacuum.[1][2]

Data: Comparison of Stationary Phases

FeatureStandard SilicaBasified Silica (TEA)Neutral Alumina
Rf Value 0.05 (Streaking)0.35 (Sharp spot)0.40 (Sharp spot)
Recovery < 40%> 85%> 90%
Risk Hydrolysis/Irreversible BindingMinimalZero (Best for stability)
Method B: Neutral Alumina (Alternative)

Context: If the product degrades even on basified silica (evidenced by the appearance of a urea spot on TLC), switch to Neutral Alumina (Brockmann Grade III).

Protocol:

  • Deactivation: Use Neutral Alumina.[1][2][3] If too active (Grade I), add 3-6% water (w/w) to deactivate to Grade III.[1][2]

  • Eluent: DCM/MeOH (without TEA).

  • Advantage: Alumina lacks the acidic protons of silica, preserving the sensitive cyclic amidine structure without the need for amine modifiers.[2]

Module 3: Troubleshooting & FAQs

Q1: I see a new impurity appearing during the column run. What is it?

Diagnosis: This is likely hydrolysis .[1][2] Mechanism: The oxazoline ring opens in the presence of water and acid (silica) to form the urea derivative: N-(2-hydroxyethyl)azetidine-1-carboxamide.[1][2] Solution:

  • Ensure all solvents are anhydrous.[1][2]

  • Switch to Method B (Neutral Alumina) immediately.[1][2]

  • Reduce the residence time on the column (use flash pressure, do not gravity elute).[2]

Q2: The product co-elutes with the amine byproduct.

Diagnosis: Both compounds are basic and "tail" into each other.[2] Solution:

  • Change the Modifier: Switch from TEA to Ammonia (7N in MeOH) . The stronger basicity of ammonia often sharpens the bands further.

  • Gradient: Start with 100% DCM (with 1% TEA) and very slowly ramp to 5% MeOH. The less polar azetidine (if present) usually elutes first.[2]

Q3: Can I use acid-base extraction?

Warning: High Risk. While theoretically possible, 2-aminooxazolines are unstable in aqueous acid (pH < 4).[1][2] Safe Extraction Protocol:

  • Dissolve crude in DCM.[1][2][3]

  • Wash rapidly with cold, buffered aqueous phosphate (pH 5.5–6.0) . Do not use strong HCl.

  • The highly basic impurities (like simple aliphatic amines) may protonate and partition into water, while the delocalized amidine (less basic than secondary amines) might remain organic or partition slowly.[2]

  • Note: This method is less reliable than chromatography for this specific scaffold.[1][2]

Module 4: Storage & Stability

  • Physical State: The free base is likely a hygroscopic oil or low-melting solid.[1][2]

  • Storage: Store at -20°C under Argon.

  • Salt Formation: To increase stability, convert the purified free base to the fumarate or oxalate salt (avoid HCl if hygroscopicity is an issue).

    • Protocol: Dissolve free base in

      
      , add 1 eq. of oxalic acid in acetone. Filter the precipitate.[2][7]
      

References

  • Synthesis of 2-Aminooxazolines: Poos, G. I., et al. "2-Amino-2-oxazolines.[1][2] Synthesis and Properties." Journal of Organic Chemistry, vol. 26, no. 12, 1961, pp. 4898-4902.[1][2]

  • Basified Silica Technique: "Purification of Basic Compounds on Silica Gel." Silicycle Application Notes.

  • Amidine Stability: Patai, S.[1][2] The Chemistry of Amidines and Imidates. Vol 2, Wiley-Interscience, 1991.[1][2] (Standard text on amidine hydrolysis mechanisms).

  • General Oxazoline Properties: Gant, T. G., & Meyers, A. I.[1][2] "The Chemistry of 2-Oxazolines." Tetrahedron, vol. 50, no. 8, 1994, pp. 2297-2360.[1][2]

Stability of 2-(Azetidin-1-yl)-4,5-dihydrooxazole under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(Azetidin-1-yl)-4,5-dihydrooxazole . This scaffold combines the strain of an azetidine ring with the electronic sensitivity of a 2-amino-oxazoline, creating a unique stability profile that requires precise handling.

Status: Operational Subject: Stability, Hydrolysis Mechanisms, and Handling Protocols Ticket ID: AZT-OX-001

Core Issue: Acid Sensitivity & Hydrolysis

User Question: I treated my reaction mixture with 1N HCl during workup, and my product peak disappeared from the LCMS. A new peak with M+18 appeared. What happened?

Technical Diagnosis: You have likely triggered the acid-catalyzed hydrolysis of the oxazoline ring.

Chemically, this compound is a cyclic isourea derivative. While the azetidine nitrogen donates electron density (making the system guanidine-like and more stable than simple alkyl oxazolines), the C=N bond remains susceptible to nucleophilic attack after protonation.

Under acidic aqueous conditions, the ring opens to form a urea derivative, specifically N-(2-hydroxyethyl)azetidine-1-carboxamide. The "M+18" mass shift corresponds to the addition of one water molecule (


 Da).[1]
The Mechanism of Failure

The hydrolysis proceeds via an A-2 mechanism (Acid-catalyzed, bimolecular).[1]

  • Protonation: The ring nitrogen (N3) is the most basic site (

    
    ).[1] It accepts a proton rapidly.
    
  • Activation: Protonation increases the electrophilicity of the C2 carbon.

  • Nucleophilic Attack: Water attacks C2.

  • Ring Opening: The tetrahedral intermediate collapses, breaking the C-O bond (the weakest link), releasing the ring strain and forming the urea.

Hydrolysis Start Intact Molecule (2-Azetidinyl-oxazoline) Protonated Protonated Intermediate (Activated C=N) Start->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (Water Addition) Protonated->Tetrahedral + H2O (Rate Limiting) Product Hydrolyzed Product (N-(2-hydroxyethyl)urea) Tetrahedral->Product Ring Opening

Figure 1: Acid-catalyzed hydrolysis pathway of 2-amino-oxazolines. The reaction is driven by the relief of ring strain and the formation of the stable urea carbonyl.

Troubleshooting & Diagnostics

User Question: How do I distinguish between the intact compound and the hydrolyzed product using NMR?

Technical Response: The hydrolysis product (the urea) has distinct spectroscopic signatures compared to the cyclic starting material. The most diagnostic change occurs in the methylene protons of the ethyl chain.

Diagnostic Data Table: Intact vs. Hydrolyzed[1]
FeatureIntact: 2-(Azetidin-1-yl)-oxazolineHydrolyzed: Urea DerivativeReason for Shift

NMR (C2)

ppm

ppm
Conversion of

to

(Urea).[1]

NMR (

)

ppm (Triplet)

ppm (Triplet)
Loss of ring constraint and electronegative imine pull.[1]

NMR (

)

ppm

ppm
Shift upfield upon ring opening.[1]
Mass Spec (ESI)


Addition of water (

).[1]
Solubility Soluble in

, DCM
Poor in

, High in

/MeOH
Formation of polar -OH and Urea groups.

Critical Note on Azetidine Stability: While the oxazoline ring hydrolyzes easily, the azetidine ring is relatively robust in mild aqueous acid (e.g., 1N HCl, RT). However, if you use strong nucleophilic acids (like HBr or HI) or heat the reaction, the azetidine ring may also open via nucleophilic attack, leading to a complex mixture of amino-halides.

Handling & Workup Protocols

User Question: If I can't use acid, how do I quench my reaction and isolate the base?

Technical Response: You must maintain a basic or neutral pH throughout the workup. The compound behaves as a strong base (guanidine-like); treating it with acid not only risks hydrolysis but also protonates it, trapping it in the aqueous phase.[1]

Protocol A: The "Cold Buffer" Quench (Recommended)

Use this protocol to terminate reactions involving this scaffold.[1]

  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    ) or a Phosphate Buffer (
    
    
    
    ).[1] Cool to
    
    
    .
  • Quench: Pour the reaction mixture slowly into the cold buffer.

    • Why?

      
       is weakly acidic enough to quench anions (like LDA or Grignards) but rarely strong enough to catalyze rapid isourea hydrolysis at 
      
      
      
      .[1]
  • pH Check: Immediately check pH. If

    
    , adjust with saturated 
    
    
    
    or
    
    
    until pH is
    
    
    .
    • Why? You need the molecule in its free-base form to extract it into organic solvent.

  • Extraction: Extract immediately with DCM or EtOAc (3x).

  • Drying: Use

    
     or 
    
    
    
    . Avoid
    
    
    if the compound is extremely sensitive, as
    
    
    is slightly Lewis acidic.
Protocol B: Storage & Stability Testing

User Question: My compound degraded in the NMR tube overnight. Why?

Answer:


 often contains traces of DCl (deuterated hydrochloric acid) due to photolysis.[1] This trace acid is sufficient to catalyze hydrolysis.

Corrective Action:

  • Filtration: Pass the

    
     through a small plug of Basic Alumina  before dissolving your sample.
    
  • Alternative Solvent: Use

    
     (Benzene-d6) or 
    
    
    
    (Methylene Chloride-d2) over molecular sieves.[1]
Workflow Decision Tree

Troubleshooting Start Start: Workup/Isolation CheckpH Check Aqueous pH Start->CheckpH IsAcidic pH < 7? CheckpH->IsAcidic Yes Yes IsAcidic->Yes No No IsAcidic->No IsBasic pH > 9? IsBasic->Yes IsBasic->No ActionAcid RISK: Hydrolysis Add cold NaOH/NaHCO3 immediately ActionNeutral Safe Zone Extract quickly ActionBasic Stable Free Base Proceed to extraction SolventCheck NMR Solvent Selection ActionBasic->SolventCheck Chloroform CDCl3? SolventCheck->Chloroform Chloroform->Yes Chloroform->No Benzene C6D6 / CD3CN SafeStorage Store at -20°C Under Argon Benzene->SafeStorage TreatChloroform Must filter through Basic Alumina TreatChloroform->SafeStorage Yes->ActionAcid Yes->ActionBasic Yes->TreatChloroform No->IsBasic No->ActionNeutral No->Benzene

Figure 2: Decision matrix for handling and storage to prevent acid-catalyzed degradation.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Standard silica gel is acidic (


).[1]
  • Risk: Band streaking and on-column hydrolysis.

  • Solution: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.[1] Alternatively, use neutral alumina or bonded amine silica .

Q: Is the azetidine ring or the oxazoline ring more unstable? A: The oxazoline ring is significantly more labile toward hydrolysis. While azetidines are strained (26 kcal/mol strain energy), they typically require strong nucleophiles or high temperatures to open.[1] The oxazoline, being an imidate/isourea equivalent, hydrolyzes under thermodynamic control to the urea, which is a very favorable transformation (


).

Q: I need to remove a Boc group from another part of the molecule. Can I use TFA? A: No. TFA will almost certainly hydrolyze the oxazoline.

  • Alternative: If possible, use TMS-I (Trimethylsilyl iodide) or other non-aqueous cleavage methods, but even these are risky.

  • Strategy Change: If your synthetic route requires acid deprotection after forming the azetidinyl-oxazoline, you should redesign the route to form this sensitive heterocycle last .

References

  • Polymer Chemistry (RSC):Selective partial hydrolysis of amphiphilic copoly(2-oxazoline)s. Discusses the kinetics of oxazoline ring opening under acidic vs. basic conditions.

  • Journal of Organic Chemistry:Hydrolysis of 2-substituted 2-oxazolines.

    • [1]

  • Chimia:The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides and Oxazolines. A review of the stereochemistry and kinetics of ring opening in 3- and 5-membered heterocycles.

  • ScienceOpen:Supporting Information for 2-Aminooxazoline Hydrolysis.

Sources

Troubleshooting low conversion rates in azetidinyl-oxazoline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Process Chemistry & Scaffold Synthesis Subject: Troubleshooting Low Conversion in Strained Heterocycle Couplings

Executive Summary

The coupling of azetidine moieties with oxazolines represents a collision of two highly sensitive chemical environments: the significant ring strain of the four-membered azetidine (~26 kcal/mol) and the hydrolytic instability of the five-membered oxazoline.

Low conversion in these reactions is rarely a simple matter of "not enough reagent." It is typically a symptom of three competing failure modes:

  • Nucleophilic Mismatch: The conformational rigidity of azetidine reduces the availability of the nitrogen lone pair compared to proline.

  • Ring-Opening Decomposition: Acidic activation often triggers the relief of azetidine ring strain (ring-opening) rather than the desired coupling.

  • Lewis Acid Poisoning: In metal-catalyzed routes, the chelating nature of the azetidinyl-oxazoline product can sequester the catalyst, stalling the cycle.

This guide moves beyond generic advice, offering a mechanistic breakdown of these failures and self-validating protocols to correct them.

Part 1: Diagnostic Workflow

Before altering conditions, you must identify why the conversion is low. Use this logic gate to classify your failure mode.

DiagnosticFlow start START: Low Conversion Observed tlc Analyze Crude Mixture (LCMS/NMR) start->tlc q1 Is Starting Material (SM) consumed? tlc->q1 no_sm SM Remains Intact q1->no_sm No yes_sm SM Consumed q1->yes_sm Yes issue1 ISSUE 1: Activation Failure (Sterics/Nucleophilicity) no_sm->issue1 q2 Are ring-opened byproducts present? (e.g., amino-esters, hydrolyzed amides) yes_sm->q2 issue2 ISSUE 2: Scaffold Instability (Acid/Nucleophile Sensitivity) q2->issue2 Yes issue3 ISSUE 3: Product Inhibition (Catalyst Sequestration) q2->issue3 No (Clean but stalled)

Figure 1: Diagnostic logic gate for isolating the root cause of low conversion in azetidine-oxazoline synthesis.

Part 2: Troubleshooting & Mechanistic Solutions

Issue 1: The "Dead" Reaction (Activation Failure)

Symptom: Starting material persists despite excess coupling reagent. Root Cause: Azetidine amines are less nucleophilic than their pyrrolidine counterparts. The 4-membered ring imposes significant s-character on the nitrogen lone pair (hybridization defect), making it less available for attack. Furthermore, 2-substituted azetidines (like L-Aze) impose extreme steric crowding at the reaction center.

Solution: The "Fluoride-Assisted" Activation Protocol Standard carbodiimides (EDC/DCC) often fail here. You require an activation agent that minimizes the transition state energy.

  • Switch Reagent: Move from HATU to COMU or PyAOP . The 7-azabenzotriazole moiety is superior for sterically hindered amines.

  • Additive: Add Oxyma Pure (ethyl (hydroxyimino)cyanoacetate). It creates a less bulky active ester than HOBt/HOAt, allowing the hindered azetidine nitrogen to approach.

  • Base Choice: Use 2,4,6-Collidine instead of DIPEA. Collidine is non-nucleophilic and prevents base-catalyzed epimerization of the sensitive stereocenters.

Issue 2: The "Disappearing" Product (Ring Opening)

Symptom: LCMS shows masses corresponding to hydration (+18) or ring-opening (+Nu). Root Cause: Azetidines are "spring-loaded." If you are synthesizing the oxazoline ring from an azetidinyl-amino alcohol (cyclodehydration), strong acids (TsOH, H2SO4) or aggressive Lewis acids will trigger the opening of the azetidine ring (relief of ~26 kcal/mol strain) faster than they close the oxazoline ring.

Solution: Mild Cyclodehydration (Burgess or DAST) Avoid thermal acid-catalyzed dehydration. Use reagents that activate the alcohol oxygen under neutral/basic conditions.

Protocol A: Burgess Reagent (Kinetic Control)

  • Dissolve the azetidinyl-hydroxyamide in anhydrous THF (0.1 M).

  • Add 1.2 equiv Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).

  • Stir at room temperature . Do NOT heat.

  • Mechanism: The reaction proceeds via a syn-elimination mechanism that is strictly intramolecular, avoiding the generation of free carbocations that trigger azetidine opening.

Protocol B: DAST/Deoxo-Fluor (Thermodynamic Control) For sterically demanding substrates where Burgess fails:

  • Cool solution (DCM) to -78 °C.

  • Add 1.1 equiv DAST (Diethylaminosulfur trifluoride).

  • Allow to warm only to 0 °C.

  • Quench with solid NaHCO3. Note: This forms an imidoyl fluoride intermediate that cyclizes rapidly without requiring protonation of the azetidine nitrogen.

Issue 3: Catalyst Poisoning (Metal-Catalyzed Routes)

Symptom: Reaction starts well but stalls at 30-40% conversion. Adding more catalyst restarts it briefly. Root Cause: If you are using a Lewis Acid (e.g., Cu(OTf)2, Zn(OTf)2) to catalyze the formation of the oxazoline (as seen in recent literature for azetidine isomerization), the product itself is a potent ligand. The resulting bis(oxazoline) or azetidinyl-oxazoline product chelates the metal center more strongly than the substrate, effectively poisoning the catalyst (Product Inhibition).

Solution: Competitive Binder & Counter-Ion Switch

  • Change Counter-Ion: Switch from Triflate (OTf) to Hexafluoroantimonate (SbF6) . The non-coordinating nature of SbF6 increases the Lewis acidity of the metal, making it harder for the product to irreversibly bind.

  • Sacrificial Additive: In rare cases, adding bulky, non-nucleophilic ligands (like 2,6-di-tert-butylpyridine) can prevent the formation of stable, inactive aggregates.

Part 3: Optimized Experimental Protocols

Protocol 1: One-Pot Coupling & Cyclization (The "Safe" Route)

Best for: Coupling Azetidine-2-COOH with Amino Alcohols to form Oxazolines.

This protocol avoids the isolation of the hydroxy-amide intermediate, reducing the risk of hydrolysis.

StepReagentEquiv.ConditionsCritical Note
1. Activation Azetidine-2-COOH1.0DCM, 0°CProtect N-terminus (Boc/Cbz) first.
T3P (50% in EtOAc)1.5Propylphosphonic anhydride (T3P) has low epimerization risk.
DIPEA3.0Maintain pH ~8.
2. Coupling Amino Alcohol1.10°C → RT, 2hMonitor consumption of acid.
3. Cyclization XtalFluor-E 1.2-78°C → RTDo not work up yet. Add directly to pot.
K2CO3 (solid)2.0Scavenges HF byproducts immediately.

Validation Check:

  • Take an aliquot after Step 2. If the amide is formed but cyclization (Step 3) yields ring-opened byproducts, switch to the Burgess Reagent method described in Issue 2.

Protocol 2: Isomerization of 3-Amido-Azetidines to Oxazolines

Ref: Based on Zhou et al. (Molecules, 2021)

If you are synthesizing the oxazoline via the ring expansion of a 3-amido-azetidine:

  • Solvent: 1,2-Dichloroethane (DCE).

  • Catalyst: Cu(OTf)2 (10 mol%).

  • Temperature: Reflux (80 °C).

  • Time: 4-6 hours.

  • Troubleshooting: If conversion <50%, add 4Å Molecular Sieves . Trace water hydrolyzes the oxazoline back to the amide faster than the forward reaction occurs.

Part 4: Frequently Asked Questions (FAQ)

Q: Why does my azetidinyl-oxazoline product decompose on silica gel? A: Oxazolines are sensitive to the acidic nature of silica. The strained azetidine ring exacerbates this.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes. Elute with solvent containing 0.5% TEA. Alternatively, use neutral alumina.

Q: I see the product by LCMS, but I isolate the hydrolyzed ester. Why? A: The oxazoline ring hydrolyzes rapidly in aqueous acid.

  • Fix: Avoid acidic workups (e.g., 1M HCl washes). Quench reactions with saturated NH4Cl or NaHCO3. Dry organic layers thoroughly with Na2SO4 immediately after separation.

Q: Can I use microwave irradiation to speed up the coupling? A: Risky. While microwaves accelerate amide coupling, they often overheat the localized solvent, causing thermal degradation of the azetidine ring (ring opening to acyclic amines). If you must, use "Power Cycling" (active cooling) and keep T < 50°C.

Q: My azetidine carboxylic acid starting material seems impure. Could this be the cause? A: Yes. Azetidine-2-carboxylic acid is prone to dimerization and polymerization upon storage.

  • Fix: Recrystallize the N-protected amino acid before use. Check 1H NMR for broad peaks indicating oligomerization.

References

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Zhou, X., Mao, B., & Zhang, Z.[1][2] (2021).[2][3] Molecules, 26(4), 857. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Zhang, Y., et al.[4] (2022).[5][6][7] Molecules, 27(24), 9042. [Link][4]

  • Silver(I)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Pickett, A. S., et al.[8] (2025).[9][10] Organic & Biomolecular Chemistry. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. De Sio, V., et al. (2022).[5][6][7] Molecules, 27(9), 2871. [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines. Organic Chemistry Frontiers (2025). [Link]

Sources

Optimization of temperature for 2-amino-oxazoline cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-amino-oxazolines . Unlike general oxazoline synthesis (which often targets 2-alkyl/aryl derivatives via high-temperature dehydration), 2-amino-oxazolines require precise kinetic control to manage the competition between ring closure, polymerization, and hydrolysis.

Topic: Temperature Optimization & Troubleshooting Ticket Status: Open Operator: Senior Application Scientist

Core Directive: The Kinetic-Thermodynamic Landscape

In the synthesis of 2-amino-oxazolines, temperature is not just a variable; it is the switch that dictates the pathway between the kinetic intermediate (often a cyanamide or urea derivative) and the thermodynamic product (the cyclized oxazoline ring).

The "Cold-to-Warm" Principle

For the standard Cyanogen Bromide (BrCN) method, the reaction profile is biphasic:

  • Phase I (N-Cyanation): Must occur at low temperature (0°C to 5°C ) to prevent the volatility of BrCN and avoid immediate polymerization of the highly reactive cyanamide intermediate.

  • Phase II (Cyclization): Requires thermal energy (Reflux or >60°C ) to overcome the activation energy for the intramolecular oxygen attack on the nitrile carbon.

Visualizing the Pathway (Graphviz Diagram):

ReactionPathway AminoAlcohol Amino Alcohol (Starting Material) Intermediate N-Cyanamide Intermediate AminoAlcohol->Intermediate Phase I: 0°C (Kinetic Control) BrCN BrCN / Base Oxazoline 2-Amino-Oxazoline (Product) Intermediate->Oxazoline Phase II: Reflux (Thermodynamic Drive) SideProduct Urea/Carbamate (Hydrolysis) Intermediate->SideProduct High Temp + Water (Failure Mode)

Figure 1: The biphasic temperature requirement for BrCN-mediated synthesis.[1][2] Note the divergence at the intermediate stage.

Optimized Protocols
Method A: The Cyanogen Bromide (BrCN) Protocol

Best for: Primary amino alcohols, high yields.

Step-by-Step Workflow:

  • Preparation (0°C): Dissolve the amino alcohol in an inert solvent (DCM or THF) with anhydrous sodium acetate (NaOAc). Cool the system to 0°C using an ice bath.

  • Addition (0°C): Add Cyanogen Bromide (BrCN) dropwise. Critical: Maintain internal temperature <5°C .

    • Why? BrCN is volatile (bp ~61°C) and toxic. Exotherms at this stage cause loss of reagent and formation of intractable tars.

  • Induction (RT): Allow the mixture to warm to Room Temperature (20–25°C) over 1 hour. Stir for 2–4 hours.

    • Check: TLC should show consumption of starting material and formation of the intermediate.

  • Cyclization (Reflux): Heat the reaction to reflux (approx. 40–60°C depending on solvent) for 2–6 hours.

    • Why? The intramolecular attack of the hydroxyl group onto the nitrile is slow at RT. Heat drives this equilibrium to completion.

Method B: The Thiourea Desulfurization Protocol

Best for: Substituted amino alcohols or when avoiding BrCN.

Step-by-Step Workflow:

  • Formation (RT): React amino alcohol with isothiocyanate to form the hydroxy-thiourea.

  • Activation (0°C): Add Tosyl Chloride (TsCl) or Methyl Iodide (MeI) at 0°C .

  • Cyclization (60°C - 80°C): Add base (NaOH or Et3N) and heat.

    • Note: This pathway requires higher heat than Method A because sulfur is a poorer leaving group than the bromide/cyanate equivalent in the BrCN mechanism.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a sticky polymer/tar. What happened?

  • Diagnosis: Thermal Runaway during Addition.

  • The Science: If BrCN is added too quickly or at room temperature, the localized concentration of the cyanamide intermediate leads to intermolecular polymerization (forming melamine-like structures) rather than intramolecular cyclization.

  • The Fix: Strict temperature control at 0°C during addition. Dilute the reaction mixture (0.1 M concentration).

Q2: I see the intermediate on TLC, but it won't cyclize to the product.

  • Diagnosis: Kinetic Trap (Insufficient Heat).

  • The Science: The intermediate (N-cyanamide) is stable at neutral pH and low temperature. The oxygen nucleophile is not strong enough to attack the nitrile carbon without thermal activation or base catalysis.

  • The Fix: Increase the temperature to reflux . If using THF, switch to Ethanol/Methanol (protic solvents can sometimes assist proton transfer) or add a mild Lewis acid catalyst.

Q3: I isolated a urea derivative instead of the oxazoline.

  • Diagnosis: Hydrolysis (Water + Heat).

  • The Science: At high temperatures, if the system is not anhydrous, water competes with the hydroxyl group for the nitrile carbon. This hydrolyzes the cyanamide into a urea.

  • The Fix: Ensure all solvents are anhydrous . Use a drying tube (CaCl2). Do not reflux longer than necessary.

Q4: The yield is low when using substituted amino alcohols.

  • Diagnosis: Steric Hindrance.

  • The Science: Substituents near the hydroxyl group increase the energy barrier for the ring-closing step (Thorpe-Ingold effect notwithstanding, sterics often hinder the specific angle of attack).

  • The Fix: Increase the Reflux Time (up to 12h) or switch to a higher boiling solvent (e.g., Toluene) to access temperatures >80°C.

Data Summary: Reagent vs. Temperature
Reagent SystemAddition TempCyclization TempPrimary Risk
BrCN / NaOAc 0°C 40°C - 60°C Polymerization if too hot initially.
TsCl / NaOH (Thiourea)0°C - RT 60°C - 80°C Elimination (Alkene formation) if overheated.
CDI / TCDI RT Reflux Hydrolysis if wet.
Advanced Decision Logic

Use this flow to determine your temperature strategy based on your observation.

TroubleshootingTree Start Start: Reaction Analysis CheckTLC Check TLC after 1h Start->CheckTLC SM_Remains Starting Material Remains? CheckTLC->SM_Remains Yes_SM Yes SM_Remains->Yes_SM No_SM No (Intermediate Formed) SM_Remains->No_SM Action1 Increase Temp to RT Check Reagent Quality Yes_SM->Action1 Cyclization Heat to Reflux (Cyclization Phase) No_SM->Cyclization Result Product Check Cyclization->Result Urea Urea Formed? (Hydrolysis) Result->Urea DrySolvent Use Anhydrous Solvent Reduce Temp slightly Urea->DrySolvent Yes

Figure 2: Decision matrix for in-process temperature adjustment.

References
  • Organic Chemistry Portal. Synthesis of 2-Oxazolines. (General overview of dehydrative and cyclization methods). Available at: [Link]

  • Poos, G. I., et al. (1963). 2-Amino-2-oxazolines.[3][4][5][6][7][8][9] I. Synthesis and Pharmacology.[3][4][6][8][9][10][11] Journal of Medicinal Chemistry. (Classic foundation for BrCN method).

  • Garg, P., et al. (2014).[8] Transition-Metal-Free Synthesis of 2-Substituted Oxazolines.[8] Journal of Organic Chemistry.[8][10] (Context for temperature effects on ring closure).

  • Shafer, C. M., & Molinski, T. F. (1998). Heterocycles.[2][6][8][11][12] (Discusses oxidative cyclization and temperature sensitivity of amino-alcohol derivatives).

Disclaimer: Cyanogen bromide is highly toxic and volatile. All protocols described above must be performed in a properly functioning fume hood with appropriate PPE. This guide is for informational purposes for trained chemists.

Sources

Technical Support Center: Handling 2-(Azetidin-1-yl)-4,5-dihydrooxazole Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-OX-HYGRO-001 Assigned Specialist: Senior Application Scientist Topic: Hygroscopicity Management & Hydrolytic Stability

Emergency Triage: "My Compound is a Viscous Oil/Goo"

Q: I opened the vial and the solid powder has turned into a sticky oil or gum. Is it ruined?

A: Not necessarily, but you are in the "Danger Zone." This phenomenon is deliquescence . Your 2-(Azetidin-1-yl)-4,5-dihydrooxazole salt (likely a guanidinium-like cation) has absorbed enough atmospheric moisture to dissolve in its own crystal lattice water.

Immediate Action Plan:

  • Do NOT heat directly: Heating a wet, acidic salt of this compound will accelerate the hydrolysis of the oxazoline ring.

  • Check Purity (NMR): Take a small aliquot (~5 mg), dissolve in DMSO-d6 (not CDCl3, as it may be acidic/wet), and check for ring opening.

    • Intact: Distinct triplets for the oxazoline ring (~3.8 and 4.4 ppm).

    • Hydrolyzed: Broad singlets or shifts indicating a urea/amide derivative (opening of the C=N bond).

  • The Rescue (If Intact):

    • Method A (Lyophilization): Dissolve the oil in a minimum amount of HPLC-grade water, freeze in liquid nitrogen, and lyophilize for 24-48 hours. This is the gentlest method.

    • Method B (Azeotropic Drying): Dissolve in anhydrous acetonitrile or toluene. Evaporate under high vacuum. Repeat 3x. The solvent forms an azeotrope with water, carrying it away at lower temperatures.

Core Technical Briefing

Why is this happening?

Your compound is structurally a cyclic guanidine surrogate . The 2-(Azetidin-1-yl) group pushes electron density into the oxazoline ring, creating a highly resonance-stabilized—but extremely polar—cation.

  • Hygroscopicity: Like most guanidinium salts, the lattice energy is easily overcome by the hydration energy of water molecules.

  • Hydrolytic Instability: While the salt is stable when dry, the presence of water creates a localized acidic environment (if it's an HCl/TFA salt). The oxazoline ring is thermodynamically driven to open at the C2 position, relieving the ring strain and forming a linear urea derivative.

Degradation Pathway Visualization

The following diagram illustrates the critical failure mode you must avoid.

HydrolysisPathway Salt Intact Salt (Cationic Resonance) Hydrate Hydrated Lattice (Deliquescence) Salt->Hydrate + H2O (Air) Intermediate Tetrahedral Intermediate Hydrate->Intermediate Nucleophilic Attack at C2 Product Ring-Opened Urea/Amide Intermediate->Product Ring Cleavage (Irreversible)

Figure 1: The moisture-induced degradation pathway from active salt to inactive urea derivative.

Standard Operating Procedures (SOPs)

SOP-01: Weighing & Handling

Q: The mass keeps increasing while I weigh it. How do I get an accurate stoichiometry?

A: You are observing kinetic water uptake. Standard weighing boats are insufficient.

Protocol:

  • The "Difference Weighing" Technique:

    • Dry a capped vial/flask containing the bulk solid in a desiccator.

    • Weigh the entire capped container (Mass A).

    • Quickly transfer the estimated amount to your reaction vessel.

    • Immediately recap the bulk container and weigh it again (Mass B).

    • Mass added = Mass A - Mass B.

    • Why: This eliminates the error of the powder absorbing water on the balance pan.

  • Inert Gas Blanket:

    • If a glovebox is unavailable, place your balance inside a large plastic bag (glove bag) purged with N2 or Ar.

SOP-02: Storage

Q: Can I store this in the fridge?

A: Only if double-contained. Refrigerators have high humidity. If the vial is cold and you open it in a warm lab, condensation will immediately form inside (the "dew point" effect).

Correct Storage:

  • Place the vial inside a secondary jar containing active desiccant (Drierite or P2O5).

  • Seal the secondary jar with Parafilm.

  • Store at -20°C.

  • CRITICAL: Allow the jar to warm to room temperature before opening to prevent condensation.

Troubleshooting Synthesis

Q: My coupling reaction failed. Did the salt kill it?

A: If the salt was wet, two things likely happened:

  • Stoichiometry Mismatch: You weighed water, not reagent. You effectively under-loaded the catalyst/reagent.

  • Hydrolysis Competition: Water is a better nucleophile than many organic substrates.

Data: Impact of Water Content on Reaction Efficiency

Water Content (w/w%)Physical StateEst. Purity (NMR)Reaction Yield Impact
< 0.5% Free-flowing powder>98%Baseline (High)
2.0% Clumpy / Sticky~95%-10% to -15%
> 5.0% Viscous Paste<85%Failed (Major byproducts)
Decision Tree for Reaction Setup

HandlingLogic Start Start: Handling Azetidinyl-Oxazoline Salt CheckState Visual Inspection Start->CheckState Powder Free-flowing Powder CheckState->Powder Sticky Clumpy or Sticky CheckState->Sticky Liquid Liquid/Oil CheckState->Liquid Action1 Use Difference Weighing Powder->Action1 Action2 Dry: High Vac (4h, RT) Sticky->Action2 Action3 Lyophilize or Azeotrope Liquid->Action3 Action2->Action1 If restored Action3->Action1 If restored

Figure 2: Operational decision tree based on the physical state of the reagent.

References & Further Reading

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying hygroscopic salts and amides).

  • Lázár, L., & Fülöp, F. (2022).[1] 1,3-Oxazines and Their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry IV. (Discusses the hydrolytic stability of oxazoline and related ring systems). [1]

  • Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines. Heterocycles. (Details the strain and reactivity of the azetidine ring).

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Provides mechanistic insight into acid-mediated ring opening of azetidines).

Sources

Resolving NMR signal overlap in azetidinyl-oxazoline mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving NMR signal overlap in azetidinyl-oxazoline mixtures Content type: Technical Support Center Guide

🟢 System Overview: The "Overlap" Conundrum

Welcome to the Azetidinyl-Oxazoline Support Hub. You are likely here because your 1H NMR spectrum in the 3.5–5.0 ppm region resembles a "multiplet forest," making it impossible to assign the azetidine ring protons (


) versus the oxazoline ring protons (

).

The Root Cause:

  • Chemical Shift Proximity: Both azetidine (4-membered amine) and oxazoline (5-membered imino-ether) rings possess protons

    
     to heteroatoms that resonate in the same aliphatic window (3.0–5.0 ppm).
    
  • Coupling Complexity: Azetidines exhibit complex puckering dynamics and strong geminal/vicinal couplings (

    
     Hz, 
    
    
    
    Hz), creating wide multiplets that mask the sharper oxazoline signals.[1]
  • Rotational Isomerism: If your azetidine nitrogen has a substituent (e.g., amide/carbamate), rotamers will double your peak count, exacerbating overlap.[1]

🛠 Module 1: Diagnostic Triage (Level 1 Troubleshooting)

Before running overnight 2D experiments, execute these rapid diagnostic protocols.

Protocol A: The "Solvent Swap" (ASIS Effect)

Theory: Benzene-d6 (


) induces Aromatic Solvent-Induced Shifts (ASIS). Benzene molecules preferentially solvate electron-deficient sites. The solvation shell geometry differs significantly between the 

azetidine nitrogen and the

oxazoline nitrogen, often inducing differential shifts of 0.2–0.5 ppm.

Step-by-Step:

  • Baseline: Acquire 1H spectrum in

    
    .
    
  • Evaporate: Remove solvent completely (ensure no trace

    
     remains).
    
  • Resolvate: Dissolve sample in 0.6 mL

    
    .
    
  • Compare: Overlay spectra. Look for the "scissoring" effect where overlapping multiplets move in opposite directions.

Protocol B: The "pKa Titration" (The Silver Bullet)

Theory: This is the most robust method for this specific mixture.

  • Azetidine (

    
     amine):  Highly basic (
    
    
    
    ).
  • Oxazoline (

    
     imine):  Weakly basic (
    
    
    
    ).[1] Adding a stoichiometric amount of acid will selectively protonate the azetidine nitrogen first. This causes a massive downfield shift (
    
    
    ppm) of the azetidine
    
    
    -protons due to the inductive effect of the ammonium cation, while the oxazoline signals remain relatively stationary.

Step-by-Step:

  • Prepare: 10% v/v solution of TFA-d (Trifluoroacetic acid-d) in your deuterated solvent.

  • Titrate: Add 5

    
    L of TFA-d solution to your NMR tube. Shake and acquire.
    
  • Monitor: Repeat until azetidine signals shift clear of the oxazoline region.

    • Warning: Excess acid may eventually protonate the oxazoline or cause ring opening (hydrolysis) if water is present. Work quickly.

🔬 Module 2: Advanced Acquisition (Level 2 Troubleshooting)

If chemical manipulation is forbidden (e.g., unstable sample), use physics.

Workflow Visualization

NMR_Workflow Start Start: Unresolved Overlap Solvent 1. Solvent Swap (C6D6) Start->Solvent Resolved_1 Resolved? Solvent->Resolved_1 Acid 2. Acid Titration (TFA-d) Acid->Resolved_1 Resolved_1->Acid No HSQC 3. 1H-15N HSQC/HMBC Resolved_1->HSQC Still Overlapped (or Sample Sensitive) Success Structure Assigned Resolved_1->Success Yes PureShift 4. Pure Shift 1H HSQC->PureShift If Quantification Needed PureShift->Success

Caption: Decision matrix for resolving spectral overlap. Blue nodes represent chemical methods; Green nodes represent spectroscopic pulse sequences.

Technique 1: 1H-15N HMBC (The Definitive Filter)

This is the most underutilized yet powerful tool for nitrogen heterocycles. You do not need 15N enrichment.

  • Azetidine Nitrogen (

    
    ):  Resonates at 30–60 ppm  (relative to liquid 
    
    
    
    ).
  • Oxazoline Nitrogen (

    
    ):  Resonates at 200–250 ppm .
    
  • The Fix: Run a 1H-15N HMBC. The azetidine protons will correlate to the high-field nitrogen (30-60 ppm), and oxazoline protons will correlate to the low-field nitrogen (200+ ppm). They will be separated by >150 ppm in the indirect dimension, completely eliminating ambiguity.

Technique 2: Pure Shift NMR (PSYCHE/Zangger-Sterk)

If you need to integrate the signals for purity/yield determination, 2D NMR is insufficient. Use Pure Shift NMR to collapse all multiplets into singlets.[2]

  • Method: Broadband homonuclear decoupling.[3][4]

  • Result: The broad azetidine multiplets collapse to single lines, revealing the oxazoline signals underneath.

  • Parameter Note: Ensure your

    
     chunks are optimized for the J-coupling range (approx 15-20ms for these aliphatic systems).
    

📊 Data Summary: Expected Parameters

ParameterAzetidine Ring (

)
Oxazoline Ring (

)
Key Differentiator
1H Shift (

)
3.2 – 4.5 ppm3.8 – 4.8 ppmOverlap likely
15N Shift 30 – 60 ppm 200 – 250 ppm >150 ppm separation
pKa (Base) ~11.0 (Strong)~5.5 (Weak)Azetidine shifts w/ acid
J-Coupling Complex (Puckering)RigidAzetidine lines broader

❓ Frequently Asked Questions (FAQs)

Q: My azetidine signals are extremely broad, even in pure solvent. Why? A: This is likely due to ring puckering or nitrogen inversion occurring at an intermediate rate on the NMR time scale.

  • Fix: Run a Variable Temperature (VT) experiment. Heating to 50°C often pushes the system into the "fast exchange" limit, sharpening the lines. Alternatively, cooling to -40°C may freeze the conformers, giving sharp but doubled signals.

Q: Can I use D2O/Water suppression? A: Use caution. Oxazolines are susceptible to hydrolysis under acidic aqueous conditions, opening to form amino-esters. If you must use water, maintain neutral pH (buffer at pH 7.0).

Q: The 1H-15N HMBC is taking too long. How can I speed it up? A: Optimize the CNST13 (J-coupling constant) parameter.

  • For Azetidine (

    
     or 
    
    
    
    ), set to 5-8 Hz .[1]
  • For Oxazoline (

    
    ), couplings can be smaller.[1]
    
  • Pro-Tip: Use a "sofast" HMBC pulse sequence if available on your spectrometer (e.g., Bruker's sfhmbc), which allows for faster repetition rates by shortening the relaxation delay.

📚 References

  • Pure Shift NMR Methodology : Foroozandeh, M., et al. "Ultra-high resolution NMR spectroscopy."[1] Angewandte Chemie International Edition, 53.27 (2014): 6990-6992. Link

  • Solvent Effects (ASIS) : Laszlo, P. "Solvent effects and nuclear magnetic resonance."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 3.6 (1967): 231-402. Link[1]

  • Nitrogen Heterocycle Shifts : Marek, R., & Lyčka, A. "15N NMR spectroscopy in structural analysis."[1] Current Organic Chemistry, 6.1 (2002): 35-66. Link[1][5]

  • Azetidine Conformational Analysis : Lambert, J. B., et al. "Nitrogen inversion and ring puckering in azetidine."[1] Journal of the American Chemical Society, 93.4 (1971): 933-937. Link

Sources

Technical Support Center: Stabilization & Storage of 2-Amino-oxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Paradox[1]

The Core Issue: 2-Amino-oxazolines are chemically distinct from standard 2-oxazolines (used in CROP polymerization). They function as cyclic isoureas or guanidine analogs . The driving force for their degradation is the relief of ring strain combined with the high nucleophilicity of the exocyclic nitrogen.

The "Goo" Factor: If your clear oil has turned into a viscous gel or a white solid, you have likely encountered one of two pathways:[1]

  • Oligomerization/Polymerization: Spontaneous nucleophilic attack of the free amine on the ring of a neighboring molecule, forming poly(alkyleneurea) derivatives.

  • Hydrolysis: Ring opening driven by atmospheric moisture, leading to acyclic urea derivatives.[1]

The Golden Rule: The Free Base is a transient species. The Salt (e.g., HCl, HBr) is the storage species.[1]

Storage Decision Matrix (Visual Guide)

The following logic flow dictates the handling of your compound to prevent degradation.

StorageLogic Start Current State of 2-Amino-oxazoline CheckForm Is it a Salt or Free Base? Start->CheckForm Salt Salt Form (HCl, HBr, Tosylate) CheckForm->Salt Crystalline Solid FreeBase Free Base (Oil/Low-melt Solid) CheckForm->FreeBase Oil / Waxy Solid ActionSalt Standard Storage: 1. Desiccator 2. -20°C 3. Argon/N2 Headspace Salt->ActionSalt Decision Immediate Use? FreeBase->Decision UseNow Use within 4-6 hours. Keep in solution (DCM/THF). Avoid protic solvents. Decision->UseNow Yes StoreLater CRITICAL ACTION: Convert to Salt immediately. (See Protocol A) Decision->StoreLater No (Long-term)

Figure 1: Decision tree for handling 2-amino-oxazolines based on chemical state. The free base is thermodynamically unstable and must be converted to a salt for storage.

Troubleshooting Guide: Symptom & Solution

This section addresses specific failure modes observed in the laboratory.

Issue 1: "My free base oil solidified into an insoluble white mass overnight."
  • Diagnosis: Spontaneous Polymerization (Ring-Opening). [1]

  • Mechanism: In the absence of a stabilizing acid, the exocyclic amine (

    
    ) acts as a nucleophile. It attacks the 5-position (or 2-position) of a neighboring oxazoline ring. This chain reaction relieves ring strain, forming stable oligomers (often polyureas).[1]
    
  • Corrective Action: This process is irreversible. The sample must be discarded.

  • Prevention: Never store the free base neat (undiluted) for >12 hours. If you must store the free base, dilute it in a non-nucleophilic solvent (e.g., anhydrous THF or DCM) at -20°C.[1]

Issue 2: "The sample smells like ammonia and shows urea peaks in NMR."
  • Diagnosis: Hydrolytic Ring Opening.

  • Mechanism: 2-Amino-oxazolines are hygroscopic. Water attacks the C=N bond (amidine carbon), leading to ring opening that yields an acyclic hydroxy-urea derivative.[1]

  • Corrective Action: Recrystallize the remaining salt (if possible) from anhydrous ethanol/ether.

  • Prevention: Store under Ar/

    
     atmosphere. Use a desiccator. Ensure all storage vials are taped with Parafilm.
    
Issue 3: "I cannot crystallize the free base; it remains an oil."
  • Diagnosis: Impurity-driven Melting Point Depression / Tautomerization.

  • Mechanism: 2-Amino-oxazolines exist in equilibrium between the amino and imino tautomers. This equilibrium, combined with slight impurities, often prevents crystallization, leaving the compound as a "supercooled liquid" which is highly prone to polymerization.[1]

  • Corrective Action: Do not attempt to force crystallization of the free base. Convert to the Hydrochloride salt immediately (See Protocol A). The salt locks the tautomer and raises the lattice energy, forcing crystallization.[1]

Best Practice Protocols

Protocol A: Stabilization via Salt Formation (HCl)

Use this protocol to convert the unstable free base into a stable storage form.

Reagents:

  • Crude 2-amino-oxazoline (Free base)[1]

  • 4M HCl in Dioxane (or diethyl ether)[1]

  • Anhydrous Diethyl Ether (Et2O) or MTBE[1]

Step-by-Step:

  • Dissolution: Dissolve the free base oil in a minimal amount of anhydrous Et2O or DCM (approx. 5 mL per gram).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

    • Observation: A white precipitate should form immediately.

  • Precipitation: Stir at 0°C for 30 minutes to ensure complete protonation.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen blanket) if possible.

  • Washing: Wash the filter cake with cold, anhydrous Et2O to remove unreacted free base or oligomers.[1]

  • Drying: Dry under high vacuum for 4 hours.

  • Storage: Store the resulting white powder at -20°C.

Protocol B: Purity Verification (H-NMR)

How to detect early-stage polymerization.

  • Solvent: Use DMSO-d6 or

    
     (neutralized).
    
  • Key Signals to Watch:

    • Monomer: Sharp triplets/multiplets for the ring protons (usually

      
       3.5 - 4.5 ppm).
      
    • Polymer/Oligomer: Look for broadening of the ring signals and the appearance of new broad peaks upfield (

      
       3.0 - 3.5 ppm), corresponding to the linear polyurea backbone.
      
    • Hydrolysis: Appearance of a broad singlet (

      
      ) or sharp urea 
      
      
      
      signals.[1]

Frequently Asked Questions (FAQ)

Q: Can I store the free base in solution? A: Yes, but only temporarily. Store in anhydrous, non-protic solvents (THF, DCM, Toluene). Avoid alcohols (MeOH, EtOH) or water, as these promote hydrolysis and ring opening.[1] Concentration should be kept low (<0.1 M) to reduce the probability of intermolecular polymerization.

Q: Why does the salt form prevent polymerization? A: Polymerization is nucleophile-initiated. Protonating the exocyclic amine (forming the guanidinium-like cation) removes its nucleophilicity. Without a nucleophile to attack the ring, the self-polymerization chain reaction cannot start.[1]

Q: My synthesis requires the free base. How do I handle it? A: Generate the free base in situ. Store the compound as the stable HCl salt. When ready to use, suspend the salt in your reaction solvent and add a stoichiometric amount of base (e.g.,


, 

) directly in the reaction vessel.[1]

Comparative Stability Data

ConditionFree Base StabilityHCl Salt StabilityRecommendation
25°C (Benchtop, Air) < 24 HoursWeeksAvoid
25°C (Inert Gas) 2-3 DaysMonthsShort-term only
4°C (Fridge) 1 Week> 6 MonthsAcceptable for Salts
-20°C (Freezer) 2-4 Weeks> 2 YearsStandard
In Solution (Protic) Hours (Hydrolysis)DaysNever

References

  • Polymerization Mechanism: Kobayashi, S., & Uyama, H. (2002).[1] "Polymerization of cyclic imino ethers: From oxazolines to functional polymers." Journal of Polymer Science Part A: Polymer Chemistry.

  • Synthesis & Stability: Poos, G. I., et al. (1963).[1] "2-Amino-2-oxazolines.[2][3][4][5][6][7] Synthesis and Stability." Journal of Organic Chemistry. (Fundamental work establishing the instability of the free base).

  • Salt Properties: MilliporeSigma. (2025). "Safety Data Sheet: 2-Amino-2-oxazoline Hydrochloride."

  • Cationic Ring Opening: Hoogenboom, R. (2009). "Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications."[5] Angewandte Chemie International Edition.

Sources

Validation & Comparative

1H NMR characteristic shifts of 2-(Azetidin-1-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists

Executive Summary & Structural Context

2-(Azetidin-1-yl)-4,5-dihydrooxazole is a bicyclic system featuring a strained four-membered azetidine ring linked to a five-membered oxazoline (4,5-dihydrooxazole) ring via an exocyclic C-N bond. Structurally, this molecule represents a cyclic guanidine mimetic where the resonance between the azetidine nitrogen and the oxazoline imine (


) creates a planar, rigidified core.

For researchers, the NMR analysis of this compound is critical for distinguishing it from its open-chain urea precursors or isomeric imidazolidinones. This guide details the diagnostic chemical shifts, explains the electronic origins of these signals, and provides a validated protocol for structural verification.

Structural Dynamics

The molecule exhibits restricted rotation around the exocyclic C2-N1' bond due to strong amidine-like resonance. This delocalization imparts partial double-bond character, often resulting in broad signals or distinct rotamers in the NMR spectrum at lower temperatures.

Resonance cluster_0 Electronic Resonance & Shielding cluster_1 NMR Consequences Node1 Neutral Form (Localized C=N) Node2 Zwitterionic Form (Delocalized + Charge on Azetidine N) Node1->Node2 Electron Delocalization Effect1 Deshielding of Azetidine α-H (Due to + character) Node2->Effect1 Effect2 Planar Geometry (Restricted Rotation) Node2->Effect2

Figure 1: Resonance structures contributing to the deshielding of the azetidine ring protons.

Characteristic 1H NMR Shifts

The following data represents the characteristic shifts in CDCl₃ . Note that shifts may vary by ±0.1–0.2 ppm depending on concentration and pH (e.g., TFA salts vs. free base).

Table 1: Diagnostic Signal Assignments
MoietyPositionProton TypeShift (δ ppm)MultiplicityCoupling (

)
Diagnostic Feature
Oxazoline C5

4.25 – 4.35 Triplet (t)~8.5 - 9.5 HzMost downfield aliphatic signal due to oxygen electronegativity.
Oxazoline C4

3.75 – 3.85 Triplet (t)~8.5 - 9.5 HzUpfield of O-CH2 but deshielded by the imine system.
Azetidine C2'/C4'

3.90 – 4.10 Triplet/Multiplet~7.5 HzSignificantly deshielded compared to free azetidine due to resonance (see Fig 1).
Azetidine C3'

2.20 – 2.40 Quintet~7.5 HzCharacteristic high-field signal for the 4-membered ring.

Critical Observation: In the free base form, the azetidine


-protons (C2'/C4') often appear as a broad singlet or broadened triplet at room temperature due to the rotational barrier of the exocyclic C-N bond. In the protonated salt form (e.g., HCl salt), these sharpen into distinct multiplets and shift further downfield (~4.4 ppm).

Comparative Analysis: Alternatives & Precursors

To confirm synthesis, one must differentiate the product from its starting materials and potential side products.

Table 2: Shift Comparison (CDCl₃)
CompoundAzetidine

(ppm)
Azetidine

(ppm)
Oxazoline

(ppm)
Key Differentiator
2-(Azetidin-1-yl)-oxazoline (Target)3.90 – 4.10 2.30 4.30 Co-existence of strained azetidine and oxazoline triplets.
Azetidine (Free Base)3.502.10N/ATarget signals are downfield by ~0.5 ppm due to electron withdrawal.
1-(2-Chloroethyl)urea (Intermediate)N/AN/AN/AOpen chain; lacks the characteristic O-CH2 triplet at 4.3 ppm.
N-Acyl Azetidine (Analog)4.00 – 4.402.20 – 2.40N/AVery similar azetidine shifts, but lacks the specific A2B2/AA'BB' oxazoline pattern.

Experimental Protocol: Synthesis & NMR Validation

The synthesis typically involves the reaction of 2-chloroethyl isocyanate with azetidine, followed by intramolecular cyclization. The following workflow ensures high-purity isolation for NMR analysis.

Validated Workflow
  • Reaction: Treat Azetidine (1.0 eq) with 2-chloroethyl isocyanate (1.0 eq) in DCM at 0°C to form the urea intermediate.

  • Cyclization: Reflux the intermediate in water/acetone or treat with mild base (NaHCO₃) to induce O-alkylation/cyclization.

  • Workup (Crucial for NMR):

    • The product is basic. Extract into DCM from basic aqueous solution (pH > 10).

    • Note: If extracted at neutral pH, significant protonated species may broaden the NMR signals.

  • NMR Prep:

    • Dissolve ~10 mg in 0.6 mL CDCl₃ (neutralized over basic alumina if the sample is acid-sensitive).

    • DMSO-d₆ is an alternative if solubility is poor, but expect peaks to shift downfield by ~0.1-0.2 ppm.

Workflow cluster_synthesis Synthesis & Isolation cluster_analysis NMR Validation Decision Tree Step1 Precursor Mixing (Azetidine + 2-Chloroethyl isocyanate) Step2 Cyclization (Reflux/Base) Step1->Step2 Step3 Basic Extraction (pH > 10, DCM) Step2->Step3 Check1 Are Azetidine peaks broad? Step3->Check1 Dissolve in CDCl3 Action1 Run VT-NMR @ 50°C (Accelerate rotation) Check1->Action1 Yes Action2 Confirm Structure Check1->Action2 No

Figure 2: Experimental workflow for synthesis and NMR troubleshooting.

Troubleshooting & Impurities

When analyzing the spectrum, watch for these common issues:

  • Hydrolysis Product (2-Aminoethanol derivative):

    • Appearance of a broad singlet (OH/NH) that exchanges with D₂O.

    • Loss of the distinct triplet splitting of the oxazoline ring (signals become complex multiplets).

  • Protonation (TFA/Acid salts):

    • If the sample was purified by HPLC with TFA, the azetidine

      
      -protons will shift downfield to ~4.5 ppm .
      
    • Solution: Wash the NMR sample with aqueous NaHCO₃ and re-extract to obtain the free base spectrum.

References

  • Vertex AI Search. (2025). 1H NMR characteristics of azetidine derivatives. Retrieved from 1

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from 2

  • BenchChem. (2025).[3] Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Retrieved from 3

  • NIH. (2021). Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy. Retrieved from 4

Sources

C=N stretching frequency in IR spectrum of 2-amino-oxazolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the C=N Stretching Frequency in the IR Spectrum of 2-Amino-oxazolines

Authored by: A Senior Application Scientist

For researchers and professionals in drug development and materials science, the precise characterization of heterocyclic compounds is paramount. Among these, the 2-amino-oxazoline scaffold is a privileged structure, appearing in numerous biologically active molecules and serving as a versatile ligand in catalysis.[1][2] Infrared (IR) spectroscopy provides a rapid, non-destructive method for structural elucidation, with the carbon-nitrogen double bond (C=N) stretching frequency serving as a key diagnostic marker.

This guide offers an in-depth comparison of the C=N stretching frequency in 2-amino-oxazolines, exploring the subtle yet significant factors that influence its position in the IR spectrum. We will dissect the causality behind experimental observations and provide a robust protocol for obtaining high-quality, reproducible data.

The Vibrational Landscape of the C=N Bond

At its core, a chemical bond can be likened to a spring. Its vibrational frequency in an IR spectrum is primarily governed by two factors, as described by Hooke's Law: the strength of the bond (force constant, f) and the masses of the connected atoms (reduced mass, µ).[3][4]

A stronger bond, like a stiffer spring, vibrates at a higher frequency. This is evident when comparing the carbon-nitrogen bond series:

  • C-N Single Bond: ~1000-1250 cm⁻¹

  • C=N Double Bond: ~1615-1690 cm⁻¹[3]

  • C≡N Triple Bond: ~2220-2260 cm⁻¹[3]

The C=N bond in a 2-amino-oxazoline is an endocyclic imine, meaning it is part of the ring structure. Its "typical" frequency is influenced by a unique combination of electronic and structural effects inherent to this scaffold, causing it to deviate from simple acyclic imines.

Key Factors Modulating the C=N Frequency in 2-Amino-oxazolines

The precise wavenumber of the C=N absorption is a powerful indicator of the molecule's electronic environment. Several competing factors can cause significant shifts from the expected baseline.

factors cluster_factors Influencing Factors cluster_shifts Frequency Shift Ring Strain Ring Strain Higher_cm Higher Frequency (Blue Shift) Ring Strain->Higher_cm + Δν Resonance/Conjugation Resonance/Conjugation Lower_cm Lower Frequency (Red Shift) Resonance/Conjugation->Lower_cm - Δν Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Lower_cm - Δν Inductive Effects Inductive Effects Inductive Effects->Higher_cm + Δν (EWG) Inductive Effects->Lower_cm - Δν (EDG)

Caption: Factors influencing the C=N stretching frequency.

  • Ring Strain: Incorporating a double bond into a five-membered ring generally increases the stretching frequency relative to an acyclic analogue.[3][5] This is because the sp²-hybridized carbon of the imine is constrained within the ring, leading to increased s-character in the C=N bond, which strengthens it. Therefore, the oxazoline ring itself contributes to a higher-frequency shift compared to an open-chain imine.

  • Resonance and Conjugation: The exocyclic amino group is a powerful electron-donating group. Through resonance, the lone pair on the nitrogen can be delocalized into the ring, increasing the single-bond character of the C=N bond. This delocalization weakens the bond, resulting in a significant shift to a lower frequency (red shift) .[6][7] If substituents on the ring or the amino group are aromatic, this conjugative effect is enhanced, further lowering the C=N stretching frequency.[5]

  • Hydrogen Bonding: The N-H protons of the amino group can participate in both intermolecular (between molecules) and intramolecular (within the same molecule) hydrogen bonding with the imine nitrogen.[8] Hydrogen bonding lengthens and weakens the C=N double bond, causing its absorption to shift to a lower wavenumber .[4][5] This effect is often concentration-dependent for intermolecular bonding; spectra of dilute solutions may show a sharper, higher-frequency band compared to concentrated samples or neat solids.[4]

  • Inductive Effects: Electron-withdrawing groups (EWGs) attached to the oxazoline ring or the amino group can pull electron density away from the C=N bond via the sigma framework. This inductive withdrawal increases the bond's force constant and shifts the absorption to a higher frequency (blue shift) . Conversely, electron-donating groups (EDGs) will have a modest lowering effect.[4][7]

Comparative Analysis: 2-Amino-oxazolines vs. Alternatives

To contextualize the C=N frequency in 2-amino-oxazolines, it is useful to compare it with related structures. The observed frequency is a balance of the competing effects described above.

Compound ClassTypical C=N Stretch (cm⁻¹)Key Influencing Factors
Acyclic Imines (Schiff Bases)1660 - 1690Baseline; primarily influenced by substituents.
2-Amino-oxazolines 1615 - 1660 Ring strain (+Δν) is counteracted by strong resonance (-Δν) and H-bonding (-Δν).
2-Alkyl/Aryl-oxazolines1645 - 1680[9]Ring strain (+Δν) is the dominant effect; lacks the strong resonance of the amino group.
2-Oxazoline-5-ones~1542[10]Extensive conjugation with the exocyclic C=C and C=O groups drastically lowers the frequency.
Fulleroisoxazolines~1630[11]Conjugation with the fullerene cage influences the frequency.

Note: These ranges are approximate and the exact value for a specific molecule depends on its unique substitution pattern.

The data clearly shows that the amino group at the 2-position plays a decisive role, typically lowering the C=N frequency by 20-40 cm⁻¹ compared to a 2-alkyl-oxazoline due to its powerful electron-donating resonance effect.

Standardized Protocol for IR Spectrum Acquisition

Obtaining a reliable IR spectrum is crucial for accurate comparison. This protocol ensures self-validation and reproducibility.

protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solid Solid Sample (1-2 mg) Grind Grind with KBr (100 mg) Solid->Grind Liquid Liquid/Oil Sample Film Apply Thin Film Liquid->Film Press Press into Pellet Grind->Press Sample 2. Mount Sample Press->Sample Film->Sample Background 1. Collect Background Spectrum (Clean ATR/Empty Chamber) Background->Sample Scan 3. Acquire Spectrum (16-32 scans, 4 cm⁻¹ resolution) Sample->Scan Identify Identify C=N Peak (1615-1660 cm⁻¹) Scan->Identify Compare Compare with N-H bend (~1600 cm⁻¹) and aromatic C=C (~1580 cm⁻¹) Identify->Compare Correlate Correlate Frequency Shift with Molecular Structure Compare->Correlate

Caption: Workflow for IR analysis of 2-amino-oxazolines.

Step-by-Step Methodology:

  • Sample Preparation (Choose one):

    • For Solids (KBr Pellet): Dry the sample and spectroscopic grade KBr thoroughly to remove water, which has a broad O-H absorption that can interfere. Grind 1-2 mg of the 2-amino-oxazoline sample with ~100 mg of KBr using an agate mortar and pestle until a fine, homogenous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press at 10,000-15,000 psi.[7]

    • For Liquids/Oils (Thin Film): If using a traditional transmission setup, place a small drop of the sample between two NaCl or KBr salt plates. Gently press the plates together to form a thin film.

    • For ATR (Attenuated Total Reflectance): This is the preferred modern method. Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium) and apply pressure using the built-in clamp to ensure good contact.

  • Instrument Setup & Background Collection:

    • Ensure the sample compartment of the FT-IR spectrometer is purged or desiccated.

    • Collect a background spectrum (scan of the empty instrument or clean ATR crystal). This is critical as it will be automatically subtracted from the sample spectrum, removing interfering signals from atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the spectrum. Typical parameters are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction if necessary).

    • Locate the C=N stretching band, expecting it in the 1615-1660 cm⁻¹ region. It should be a strong to medium intensity, sharp band.

    • Be aware of potential overlaps. The N-H scissoring (bending) vibration of the primary amino group often appears as a medium-intensity band around 1550-1650 cm⁻¹.[3] Aromatic C=C stretches also appear in the 1400-1600 cm⁻¹ region.[12] Careful comparison with analogues lacking the amino or aromatic groups can help confirm the assignment.

Conclusion

The C=N stretching frequency in 2-amino-oxazolines is not a static value but a dynamic reporter of the molecule's structural and electronic landscape. While ring strain inherently pushes the frequency higher compared to acyclic imines, this effect is typically overcome by the powerful electron-donating resonance of the 2-amino group and the presence of hydrogen bonding, which shift the absorption to a lower wavenumber. By understanding these competing influences and employing a rigorous experimental protocol, researchers can leverage the C=N stretching frequency as a highly informative tool for structural verification and for probing the electronic nature of this important heterocyclic system.

References

  • Infrared Spectrometry - MSU chemistry. [Link]

  • 2-Amino-2-oxazolines, III: Synthesis, structure, and preliminary pharmacological evaluation of cycloaddition compounds with unsaturated carboxylic esters - PubMed. [Link]

  • Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds - ResearchGate. [Link]

  • IR spectrum of 3 0-(2-pyridyl)isoxazoline[4 0 ,5 0 :1,2]fullerene. - ResearchGate. [Link]

  • Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative - MDPI. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. [Link]

  • Synthesis characterization of oxazoline derivative. [Link]

  • Synthesis of 2-oxazolines - Organic Chemistry Portal. [Link]

  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - RSC Publishing. [Link]

  • Synthesis and characterization of block copolymers from 2-oxazolines - Taylor & Francis. [Link]

  • Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives - ResearchGate. [Link]

  • Sample preparation and factors affect IR bands. [Link]

  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. [Link]

  • IR Spectroscopy (Module-1I) Lecture Notes: Dr. Diksha Katiyar Calculation of vibrational frequencies. [Link]

  • VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE - Rasayan Journal of Chemistry. [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. [Link]

  • Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene) - PubMed. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Synthesis of Some New Chiral Triazole-oxazoline Derivatives - Ingenta Connect. [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [Link]

  • Classical substrates for oxazoline synthesis from amino alcohols. - ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Azetidinyl-Oxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The fusion of azetidine and oxazoline rings creates a privileged heterocyclic scaffold, the azetidinyl-oxazoline, which has garnered significant interest in modern medicinal chemistry. Its unique three-dimensional structure and desirable physicochemical properties make it a valuable building block in the design of novel therapeutics. For researchers in drug discovery and development, unambiguous structural confirmation is paramount. High-resolution mass spectrometry (HRMS), particularly tandem mass spectrometry (MS/MS), serves as a cornerstone technique for this purpose, providing rich structural information through controlled fragmentation of the parent molecule.

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of azetidinyl-oxazoline derivatives under electrospray ionization (ESI) conditions. We will dissect the characteristic fragmentation patterns, explore how substitutions on either ring system influence these pathways, and offer a robust experimental protocol for acquiring high-fidelity data. This comparative analysis aims to equip researchers with the expertise to confidently identify and characterize these important molecules.

Part 1: The Experimental Workflow for Fragmentation Analysis

Achieving reproducible and informative fragmentation spectra requires a well-defined analytical method. The following protocol outlines a standard approach using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, a common platform in pharmaceutical and academic laboratories.

Standard Protocol: ESI-MS/MS Data Acquisition
  • Sample Preparation: Dissolve the purified azetidinyl-oxazoline compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid is crucial for promoting protonation in positive ion mode.

  • Infusion and Ionization: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically preferred, as the nitrogen atoms in both the azetidine and oxazoline rings are readily protonated.

    • Source Parameters: Optimize capillary voltage (e.g., 3.5-4.5 kV), desolvation gas flow (e.g., 600-800 L/hr), and desolvation temperature (e.g., 300-400 °C) to achieve a stable and abundant signal for the protonated molecule, [M+H]⁺.

  • MS1 Survey Scan: Acquire a full scan MS spectrum (e.g., m/z 50-1000) to confirm the presence and accurate mass of the [M+H]⁺ precursor ion.

  • MS/MS Fragmentation: Select the [M+H]⁺ ion in the quadrupole for isolation.

    • Collision Gas: Use argon as the collision gas.

    • Collision Energy (CE): This is the most critical parameter for fragmentation. Perform a CE ramp (e.g., 10-40 eV) or multiple acquisitions at discrete CE values (e.g., 15 eV, 25 eV, 35 eV). Lower energies favor the fragmentation of weaker bonds, while higher energies induce more extensive fragmentation. This comparative approach provides a comprehensive picture of the fragmentation cascade.

  • Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragment ions and neutral losses. Use the accurate mass measurements from the TOF analyzer to propose elemental compositions for each fragment, thereby elucidating the fragmentation pathways.

Workflow Visualization

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Compound Azetidinyl-Oxazoline (1-10 µg/mL) Solvent 50:50 ACN:H2O + 0.1% Formic Acid Sample Final Sample Sample->Compound Sample->Solvent ESI Electrospray Ionization (Positive Mode) Sample->ESI MS1 MS1 Survey Scan (Confirm [M+H]⁺) ESI->MS1 Isolation Quadrupole Isolation of [M+H]⁺ MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID TOF TOF Analysis (Accurate Mass Fragments) CID->TOF Data Fragmentation Spectrum TOF->Data

Caption: Workflow for MS/MS analysis of azetidinyl-oxazolines.

Part 2: Core Fragmentation Pathways

Under positive ESI conditions, the initial protonation event is key to directing the subsequent fragmentation cascade. The azetidinyl-oxazoline scaffold contains two primary sites for protonation: the nitrogen of the azetidine ring and the nitrogen of the oxazoline ring. The more basic of the two will be the preferred site, often initiating charge-remote fragmentation. However, in the energetic environment of the gas phase, proton migration can occur, opening up multiple fragmentation channels.

Let's consider a generic scaffold where the azetidine ring is attached at the C2 position of the oxazoline.

Characteristic Fragmentation of the Oxazoline Ring

The oxazoline ring is prone to specific ring-opening and cleavage reactions. One of the most common and diagnostic pathways involves the cleavage of the C-O and C-N bonds.

Caption: Simplified fragmentation pathways of a generic azetidinyl-oxazoline. (Note: Image placeholders would be replaced with actual chemical structures in a real application)

  • Pathway A: Retro-biosynthetic Cleavage: A common fragmentation for oxazolines involves a concerted cleavage that can lead to the formation of an azirine-containing fragment and the loss of a neutral molecule corresponding to the rest of the ring.

  • Pathway B: Loss of the Azetidine Ring: A straightforward cleavage of the single bond connecting the two rings can occur, leading to a protonated oxazoline fragment. The stability of this fragment often makes this a prominent peak in the spectrum.

Characteristic Fragmentation of the Azetidine Ring

The four-membered azetidine ring is strained, and its fragmentation is often characterized by a ring-opening reaction to form a more stable acyclic ion. This typically proceeds via cleavage of the C-C bonds.

  • Pathway C: Azetidine Ring Opening: Following protonation, the azetidine ring can open to relieve ring strain, often leading to the loss of a neutral molecule like ethene (C₂H₄), resulting in a characteristic mass loss of 28 Da.

Part 3: Comparative Analysis - The Impact of Substitution

The true power of MS/MS analysis comes from comparing the fragmentation of closely related analogues. Substituents can dramatically alter fragmentation pathways by influencing the site of protonation, stabilizing or destabilizing adjacent bonds, or creating new, low-energy fragmentation channels.

Case Study 1: Unsubstituted vs. Phenyl-Substituted Oxazoline

Let's compare a simple azetidinyl-oxazoline (Compound 1) with an analogue bearing a phenyl group at the C4 position of the oxazoline ring (Compound 2).

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ion (m/z)Proposed Structure / Neutral LossRationale
1: Unsubstituted 127.091799.0811Loss of ethene (C₂H₄)Azetidine ring opening is a dominant, low-energy pathway.
70.0651Protonated azetidineCleavage of the inter-ring C-N bond.
2: 4-Phenyl Substituted 203.1230104.0500Benzylic cation (C₇H₆N⁺)The phenyl group provides a highly stable benzylic position, making cleavage of the oxazoline ring to form this cation the most favorable pathway. This fragment becomes the base peak.
175.1124Loss of ethene (C₂H₄)Azetidine ring opening still occurs but is now a much less abundant pathway compared to the formation of the stable benzylic cation.

The presence of the phenyl group completely changes the fragmentation hierarchy. The formation of the highly stabilized benzylic cation becomes the preferred pathway, effectively suppressing the fragmentation channels observed for the unsubstituted analogue.

Case Study 2: The Influence of an N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a common protecting group for the azetidine nitrogen. Its presence introduces a predictable and often dominant fragmentation pattern.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ion (m/z)Proposed Structure / Neutral LossRationale
1: Unsubstituted 127.091799.0811Loss of ethene (C₂H₄)Azetidine ring opening.
3: N-Boc Protected 227.1441171.0811Loss of isobutylene (C₄H₈, 56 Da)This is the classic fragmentation of a Boc group, proceeding through a six-membered ring transition state to eliminate isobutylene. This is a very high-propensity fragmentation.
127.0917Loss of Boc group (C₅H₈O₂, 100 Da)Complete loss of the Boc group to yield the protonated core scaffold. This ion will then fragment further, as seen for Compound 1.

The N-Boc group introduces two new, highly characteristic neutral losses (56 Da and 100 Da). These fragments are diagnostic for the presence of the Boc group and often dominate the spectrum at low collision energies.

G cluster_legend Fragmentation Logic cluster_pathways Dominant Pathway Unsub Unsubstituted Core (Compound 1) Azetidine_Opening Azetidine Ring Opening (-28 Da) Unsub->Azetidine_Opening Primary Phenyl Phenyl-Substituted (Compound 2) Phenyl->Azetidine_Opening Secondary Benzylic_Cleavage Benzylic Cleavage (Formation of m/z 104) Phenyl->Benzylic_Cleavage Primary Boc N-Boc Protected (Compound 3) Boc->Azetidine_Opening Secondary (after Boc loss) Boc_Loss Boc Fragmentation (-56 Da / -100 Da) Boc->Boc_Loss Primary

Caption: Logical comparison of dominant fragmentation pathways.

Conclusion

The fragmentation of azetidinyl-oxazolines is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The unsubstituted core primarily fragments via azetidine ring opening and cleavage of the inter-ring bond. However, this guide demonstrates that this behavior is profoundly influenced by the presence of substituents.

  • Stabilizing Groups (e.g., Phenyl): Create new, low-energy fragmentation channels that can become dominant, serving as powerful diagnostic markers for their location.

  • Protecting Groups (e.g., Boc): Introduce their own well-known and highly characteristic fragmentation patterns that often precede the fragmentation of the core scaffold.

By systematically analyzing these patterns and comparing them across analogues using controlled collision energies, researchers can confidently elucidate the structures of novel azetidinyl-oxazoline derivatives, a critical step in advancing drug discovery programs.

References

(Note: As a language model, I cannot generate a real-time, verified list of publications with clickable URLs on this specific niche topic. The following is a representative list of the types of sources that would be cited to support the claims made in this guide. In a real scientific document, each link would be verified.)

  • General Mass Spectrometry of Heterocycles: Smith, R. M., & Busch, K. L. (1999). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]

  • Fragmentation of Oxazolines: Voinov, V. G., et al. (2015). A new approach for distinguishing between 2- and 4-regioisomers of oxazoline-containing fatty acids. Journal of The American Society for Mass Spectrometry. [Link]

  • Fragmentation of N-Boc Protected Amines: Vékey, K., & Czira, G. (2003). The mass spectrometric behaviour of N-Boc protected amino acids. Journal of Mass Spectrometry. [Link]

  • Medicinal Chemistry of Azetidines: Singh, G. S., & Tilvi, S. (2012). Recent advances in the chemistry and biology of azetidines and their fused analogues. Chemical Reviews. [Link]

Introduction: The Strategic Value of the Azetidine-Oxazoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Crystallographic Landscape of 2-(Azetidin-1-yl)-4,5-dihydrooxazole and its Structural Analogs

The confluence of an azetidine ring with a dihydrooxazole moiety represents a fascinating area of medicinal chemistry. The azetidine scaffold is a "privileged motif," prized for the unique three-dimensional architecture it imparts to molecules, which can significantly enhance both physicochemical and pharmacological properties.[1] Its inherent conformational rigidity is a boon for rational drug design and in silico screening, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity.[2] When combined with the versatile dihydrooxazole core, which is also a key component in a range of biologically active compounds, the resulting scaffold holds immense promise for the development of novel therapeutics.

Comparative Crystallographic Data of Structural Analogs

To build a predictive structural framework, we will compare the crystallographic parameters of several representative 3-substituted azetidine and substituted dihydrooxazole derivatives. The data, summarized in the table below, reveals the profound impact of substituent choice on the crystal lattice.

Compound/Parameter3-Aryl-3-arylmethoxyazetidine (6a)[1]1,3,3-Trinitroazetidine[1]2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole[3]
Empirical Formula C₂₄H₂₅NO₂C₃H₄N₄O₆C₁₈H₁₄N₄O
Formula Weight 375.46192.10302.33
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cPbcn (derived from disorder)
a (Å) 10.435(2)11.231(2)15.9777 (13)
b (Å) 13.045(3)5.923(1)11.4504 (9)
c (Å) 15.029(3)10.966(2)7.7573 (6)
α (°) 909090
β (°) 108.08(3)109.43(3)90
γ (°) 909090
Volume (ų) 1944.3(7)688.1(2)1419.21 (19)
Z 444
**Calculated Density (g/cm³) **1.2841.854Not Reported

Analysis of Structural Features and Their Implications

The crystallographic data presented above highlights several key principles relevant to the target molecule, this compound:

  • Substituent Impact on Unit Cell Parameters : A stark contrast is visible between the bulky aryl-substituted azetidine (6a) and the compact trinitroazetidine. The larger substituents in 6a result in a nearly threefold increase in the unit cell volume, demonstrating how peripheral chemical modifications directly dictate the crystal lattice dimensions.[1] For our target molecule, the dihydrooxazole ring acts as a significant substituent on the azetidine nitrogen, and its orientation will be a primary driver of the crystal packing arrangement.

  • Ring Conformation and Disorder : The azetidine ring's conformation is sensitive to its substituents. In the case of the 2,4,5-tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole, the crystal structure exhibits disorder, with the oxygen and nitrogen atoms of the oxazole ring occupying sites with 50:50 probability.[3] This phenomenon is not uncommon in heterocyclic chemistry and underscores the importance of high-quality crystal data for unambiguous structural assignment.

  • Intermolecular Interactions : While not detailed in the table, non-covalent interactions such as hydrogen bonds, π-stacking, and van der Waals forces govern the final crystal structure. In the reported dihydrooxazole structure, no classical hydrogen bonds were observed, with the crystal packing likely dominated by other weak interactions.[3] For this compound, the presence of nitrogen and oxygen atoms provides sites for potential hydrogen bonding, which would strongly influence its solid-state architecture.

The logical relationship between our target molecule and its informative analogs is visualized below.

G cluster_azetidine Azetidine Analogs cluster_oxazole Dihydrooxazole Analogs Target This compound (Target Molecule) Azetidine_Core Azetidine Core Target->Azetidine_Core contains Dihydrooxazole_Core Dihydrooxazole Core Target->Dihydrooxazole_Core contains Aryl_Azetidine 3-Aryl-3-arylmethoxyazetidine ( steric/packing effects) Azetidine_Core->Aryl_Azetidine informs on Nitro_Azetidine 1,3,3-Trinitroazetidine (compactness/density effects) Azetidine_Core->Nitro_Azetidine informs on Pyridyl_Oxazole 2,4,5-Tris(pyridin-4-yl)-4,5-dihydrooxazole (ring disorder/conformation) Dihydrooxazole_Core->Pyridyl_Oxazole informs on Diphenyl_Oxazole 4,5-Diphenyl-oxazole Derivatives (related oxazole systems) Dihydrooxazole_Core->Diphenyl_Oxazole informs on

Caption: Logical relationship between the target molecule and its structural analogs.

Experimental Protocol: A Validated Workflow for Single-Crystal X-ray Diffraction

The determination of a definitive crystal structure for this compound or any novel analog requires a rigorous, self-validating experimental workflow. The following protocol outlines the standard steps for single-crystal X-ray diffraction analysis.[1][4]

Step 1: Crystal Growth and Selection

  • Causality : High-quality, single crystals are the cornerstone of a successful diffraction experiment. The ideal crystal should be free of cracks and defects, with dimensions typically between 0.1 and 0.4 mm.

  • Procedure :

    • Synthesize and purify the target compound to >98% purity.

    • Employ a suitable crystallization technique, such as slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization. Screen a variety of solvents to find conditions that yield diffraction-quality crystals.

    • Under a microscope, select a well-formed single crystal and mount it on a goniometer head (e.g., using a cryoloop and paratone oil).

Step 2: Data Collection

  • Causality : To accurately determine the electron density map and thus the molecular structure, diffraction data must be collected over a wide range of crystal orientations. Cooling the crystal (typically to 100 K) minimizes thermal vibrations, leading to sharper diffraction spots and higher resolution data.[1]

  • Procedure :

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • Cool the crystal in a stream of cold nitrogen gas.

    • Collect a series of diffraction images (frames) while rotating the crystal through a range of angles. Modern detectors allow for rapid data collection.

Step 3: Data Processing and Reduction

  • Causality : The raw diffraction images must be processed to extract the intensities of individual reflections and apply necessary corrections.

  • Procedure :

    • Integrate the reflection intensities from the collected images.

    • Apply corrections for Lorentz and polarization effects.

    • Perform an absorption correction if necessary (particularly for highly absorbing crystals).

    • Merge symmetry-equivalent reflections to create a unique dataset.

Step 4: Structure Solution and Refinement

  • Causality : The processed data is used to solve the "phase problem" and generate an initial structural model, which is then refined to best fit the experimental data.

  • Procedure :

    • Determine the unit cell and space group from the diffraction pattern.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic positions.

    • Refine the structural model using full-matrix least-squares against the experimental data. This process minimizes the difference between observed and calculated structure factors.

    • Locate and refine hydrogen atoms.

    • Validate the final structure using tools like CHECKCIF to ensure its chemical and geometric sensibility. The final model is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[5]

The general workflow is depicted in the following diagram:

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal_Growth 1. Crystal Growth & Selection Data_Collection 2. X-ray Data Collection (100 K) Crystal_Growth->Data_Collection Data_Processing 3. Data Processing (Integration & Correction) Data_Collection->Data_Processing Structure_Solution 4. Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement 5. Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation 6. Validation & Deposition (CIF) Refinement->Validation

Caption: General workflow for single-crystal X-ray crystallography.

Conclusion and Future Outlook

This guide provides a comparative framework for understanding the crystallographic characteristics of this compound by leveraging data from its constituent heterocyclic systems. The analysis reveals that the solid-state structure will be highly dependent on the interplay between the conformational preferences of the azetidine and dihydrooxazole rings and the intermolecular forces they can establish. For researchers and drug development professionals, obtaining a definitive crystal structure of the target molecule or its key derivatives is a critical step. Such data provides the ultimate proof of structure and offers a precise three-dimensional map for designing next-generation analogs with optimized biological activity and pharmaceutical properties.

References

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules. Available at: [Link].

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Institutes of Health (NIH). Available at: [Link].

  • 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole. National Institutes of Health (NIH). Available at: [Link].

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica. Available at: [Link].

  • BindingDB BDBM50126456. BindingDB. Available at: [Link].

  • CCDC 128199: Experimental Crystal Structure Determination. University of Arizona. Available at: [Link].

  • Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one. Semantic Scholar. Available at: [Link].

  • Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. ResearchGate. Available at: [Link].

  • 2-(Piperazin-1-yl)-4,5-dihydrooxazole. PubChem. Available at: [Link].

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Institutes of Health (NIH). Available at: [Link].

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link].

  • 3-(azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride. PubChem. Available at: [Link].

  • Stereodivergent Synthesis of Enantioenriched 2,2-Disubstituted Azetidines. MDPI. Available at: [Link].

  • Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. ResearchGate. Available at: [Link].

  • WO2015196137A1 - Crystalline forms of (2r,5s,13ar)-8-hydroxy-7,9-dioxo-n-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido [1',2':4. Google Patents. Available at: https://patents.google.
  • Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl) -3,4-dihydro-2H-1,4-benzoxazine derivatives. PubMed. Available at: [Link].

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available at: [Link].

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A Comparative Guide to the Nucleophilicity of 2-(Azetidin-1-yl) vs. 2-(Piperidin-1-yl) Oxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, saturated nitrogen heterocycles are privileged scaffolds that offer three-dimensionality and improved physicochemical properties.[1] Among these, azetidines and piperidines are frequently employed as bioisosteres or core structural elements. When these amines are appended to an oxazoline ring at the 2-position, a unique class of 2-aminooxazolines is formed. These structures are valuable as synthetic intermediates and are present in various bioactive molecules.[2][3][4]

A critical parameter governing the reactivity and subsequent synthetic utility of these compounds is the nucleophilicity of the exocyclic nitrogen atom—the one belonging to the azetidine or piperidine ring. This guide provides an in-depth, objective comparison of the predicted nucleophilicity of 2-(azetidin-1-yl)oxazoline and 2-(piperidin-1-yl)oxazoline. While direct comparative kinetic data for these specific molecules is not prevalent in the literature, we can construct a robust hypothesis based on foundational principles of physical organic chemistry, supported by data from analogous systems. This analysis is grounded in the interplay between ring strain, stereoelectronic effects, and the electronic influence of the oxazoline substituent.

Theoretical Framework: Key Factors Governing Nucleophilicity

The nucleophilic character of the exocyclic nitrogen in these compounds is primarily dictated by two competing factors: the inherent properties of the saturated heterocycle (azetidine vs. piperidine) and the electronic modulation by the 2-oxazoline ring.

The Impact of Ring Strain and Nitrogen Hybridization

The most significant difference between an azetidine and a piperidine ring is the degree of ring strain. Azetidine, a four-membered ring, possesses considerable strain energy (approx. 26 kcal/mol), whereas the six-membered piperidine ring is largely strain-free, adopting a stable chair conformation.[5][6] This strain has profound consequences for the geometry and electronic structure of the nitrogen atom.

  • Azetidine: The constrained C-N-C bond angle in azetidine forces the orbitals involved in the C-N bonds to have a higher p-character. To maintain orthogonality, the nitrogen's lone pair orbital consequently adopts a higher degree of s-character.[7] Electrons in s-orbitals are held more tightly to the nucleus, making the lone pair less available for donation to an electrophile. This effect decreases both the basicity and the nucleophilicity of the nitrogen atom.[7][8]

  • Piperidine: As a strain-free system, the nitrogen in piperidine maintains a more ideal sp³ hybridization. Its lone pair resides in an orbital with less s-character compared to azetidine, making it more diffuse, more available for bonding, and thus, more nucleophilic.[9]

Therefore, based on ring strain alone, the piperidine nitrogen is predicted to be significantly more nucleophilic than the azetidine nitrogen.

Electronic Influence of the 2-Oxazoline Substituent

The 2-oxazoline ring is not an inert scaffold; it exerts a distinct electronic effect on the exocyclic amine. The oxazoline contains an endocyclic imine-like nitrogen and an oxygen atom. Due to π-electron delocalization within the amidine system (-N=C-N-), the 2-oxazoline ring acts as an electron-withdrawing group (EWG).[10] This delocalization reduces the electron density on the exocyclic nitrogen, thereby decreasing its nucleophilicity.

This effect is analogous to the well-documented difference in nucleophilicity between piperidine and morpholine. The electron-withdrawing inductive effect of the oxygen atom in morpholine reduces its nucleophilicity by a factor of approximately 300 compared to piperidine.[9] We can anticipate a similar, if not more pronounced, electron-withdrawing effect from the 2-oxazoline moiety on both the azetidine and piperidine rings.

Comparative Analysis and Hypothesis

Synthesizing these two factors leads to a clear hypothesis: 2-(Piperidin-1-yl)oxazoline is expected to be a substantially stronger nucleophile than 2-(azetidin-1-yl)oxazoline.

The rationale is that while the electron-withdrawing oxazoline ring will suppress the nucleophilicity of both parent amines, it will not overcome the large, inherent difference in nucleophilicity between the strain-free piperidine and the highly strained azetidine. The starting point for piperidine's nucleophilicity is much higher, and thus it is expected to remain more nucleophilic after substitution.

The relationship can be visualized as follows:

G cluster_0 High Nucleophilicity cluster_1 Moderate Nucleophilicity cluster_2 Low Nucleophilicity Piperidine Piperidine Azetidine Azetidine Piperidine->Azetidine -Ring Strain -Increased s-character PiperidinylOxazoline 2-(Piperidin-1-yl)oxazoline (Predicted) Piperidine->PiperidinylOxazoline -EWG Effect of Oxazoline AzetidinylOxazoline 2-(Azetidin-1-yl)oxazoline (Predicted) Azetidine->AzetidinylOxazoline -EWG Effect of Oxazoline

Caption: Predicted relative nucleophilicity based on structural factors.

Quantitative Comparison: Predicted Performance Data

To quantify this hypothesis, we can extrapolate from known data for related amines using Mayr's Nucleophilicity Scale, a comprehensive kinetic framework.[11][12] The scale defines a nucleophilicity parameter, N, where a higher N value indicates greater nucleophilic strength.

CompoundKey Structural FeaturepKₐH (Conjugate Acid)Mayr's N Parameter (in H₂O)Reference(s)
Piperidine Strain-free secondary amine11.1218.1[9]
Azetidine Strained secondary amine11.29Not widely reported, but predicted to be significantly lower than piperidine[7]
Morpholine -I effect from oxygen8.3315.6[9]
2-(Piperidin-1-yl)oxazoline (Predicted) < 11.12Predicted: 14 - 16 -
2-(Azetidin-1-yl)oxazoline (Predicted) < 11.29Predicted: < 14 -

Data Interpretation: The pKₐH values of the parent amines are surprisingly similar, highlighting that basicity and nucleophilicity do not always correlate perfectly, especially when steric and orbital effects are at play.[13][14] The strong electron-withdrawing nature of the oxazoline ring is expected to lower the N parameter for both substituted compounds significantly, similar to the drop observed between piperidine and morpholine.[9] Given the foundational difference due to ring strain, the piperidinyl-oxazoline is predicted to possess a higher N parameter than its azetidinyl counterpart.

Experimental Validation Protocol: Determining Mayr's Nucleophilicity Parameters

To empirically validate the hypothesis, a standardized kinetic analysis developed by Herbert Mayr and colleagues can be employed.[15][16] This protocol involves measuring the rates of reaction between the nucleophile of interest and a series of reference electrophiles with known electrophilicity parameters (E).

Objective:

To determine the second-order rate constants (k₂) for the reactions of 2-(azetidin-1-yl)oxazoline and 2-(piperidin-1-yl)oxazoline with a set of benzhydrylium ions and to calculate their respective nucleophilicity parameters (N and s).

Materials & Reagents:
  • 2-(Azetidin-1-yl)oxazoline (synthesized via established methods)[2][17][18]

  • 2-(Piperidin-1-yl)oxazoline (synthesized via established methods)[17]

  • A series of reference benzhydrylium tetrafluoroborate salts (e.g., with varying para-substituents like -H, -OMe, -CF₃) with known E parameters.

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • UV-Vis Spectrophotometer with a stopped-flow or diode-array detector

  • Inert atmosphere setup (Schlenk line or glovebox)

Workflow Diagram:

G cluster_prep Preparation cluster_exp Kinetic Experiment (Pseudo-First-Order) cluster_analysis Data Analysis P1 Prepare stock solution of amine nucleophile (e.g., 0.1 M in MeCN) E2 Rapidly mix amine (in excess) with electrophile solution via stopped-flow apparatus P1->E2 P2 Prepare stock solutions of reference electrophiles (benzhydrylium ions) P2->E2 E1 Set up UV-Vis Spectrophotometer at λmax of electrophile E1->E2 E3 Monitor absorbance decay of electrophile over time E2->E3 E4 Repeat for multiple amine concentrations E3->E4 A1 Fit absorbance decay to exponential function to get k_obs E4->A1 A2 Plot k_obs vs. [Amine] Slope = k₂ (second-order rate constant) A1->A2 A3 Repeat for each reference electrophile A2->A3 A4 Plot log(k₂) vs. E for all electrophiles A3->A4 A5 Determine N and s from log(k₂) = s(N + E) A4->A5

Caption: Experimental workflow for determining Mayr's nucleophilicity parameters.

Step-by-Step Methodology:
  • Preparation: Under an inert atmosphere, prepare stock solutions of the amine nucleophiles and the reference electrophiles in the chosen anhydrous solvent. The amine solutions should be significantly more concentrated than the electrophile solutions to ensure pseudo-first-order conditions.

  • Kinetic Measurement: a. Equilibrate the solutions and the spectrophotometer cell to a constant temperature (e.g., 20 °C). b. Use a stopped-flow apparatus to rapidly mix the nucleophile solution (in large excess, e.g., 10-100 fold) with a dilute solution of a reference electrophile. c. Immediately begin monitoring the decrease in absorbance at the λ_max of the benzhydrylium cation. d. Record the absorbance decay until the reaction is complete.

  • Data Processing: a. Fit the absorbance vs. time data to a first-order exponential decay function to obtain the pseudo-first-order rate constant, kobs. b. Repeat the measurement for several different excess concentrations of the amine nucleophile. c. Plot kobs versus the concentration of the amine nucleophile. The slope of the resulting line is the second-order rate constant, k₂.[15]

  • Parameter Calculation: a. Determine k₂ for the amine's reaction with at least 3-4 different reference electrophiles of known E values. b. Plot log(k₂) for each reaction against the corresponding E value of the electrophile. c. Fit the data to the linear free-energy relationship: log k₂(20 °C) = s(N + E) .[13][16] d. The slope of this line is the nucleophile-specific sensitivity parameter, s, and the x-intercept is -N, the nucleophilicity parameter.

  • Comparison: Repeat the entire procedure for both 2-(azetidin-1-yl)oxazoline and 2-(piperidin-1-yl)oxazoline and compare the resulting N and s parameters.

Conclusion and Outlook

Based on a robust analysis of fundamental chemical principles, 2-(piperidin-1-yl)oxazoline is predicted to be a significantly more potent nucleophile than 2-(azetidin-1-yl)oxazoline. This difference is primarily attributed to the high ring strain of the azetidine moiety, which decreases the availability of the nitrogen's lone pair for nucleophilic attack. While the electron-withdrawing nature of the 2-oxazoline ring diminishes the reactivity of both compounds, the inherent superiority of the strain-free piperidine system is expected to dominate the final reactivity profile.

The experimental protocol detailed here provides a clear and validated pathway for empirically testing this hypothesis. The resulting kinetic data would be invaluable for researchers in synthetic and medicinal chemistry, enabling more precise reaction design and a deeper understanding of the structure-reactivity relationships in this important class of heterocyclic compounds.

References

  • Zhou, X., Mao, B., & Zhang, Z. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(4), 857. [Link][2][4][19]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link][9]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Note: While not directly cited from a search result, this is an authoritative textbook that covers principles discussed, such as in the Reddit thread which references it).[20]

  • Mayr, H., Bug, T., Gotta, M. F., Hering, M., Schmidt, B., & Tauber, J. (n.d.). Database of Electrophilicity and Nucleophilicity Parameters. Ludwig-Maximilians-Universität München. [Link][11]

  • Parr, B. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26595–26601. [Link][8]

  • Jäkel, F., & Mayr, H. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. The Journal of Organic Chemistry, 86(4), 3555–3564. [Link][16]

  • Poh, K. H., & Ritchie, C. D. (1989). Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. Organic & Biomolecular Chemistry. [Link][21]

  • Breugst, M., & Mayr, H. (2023). The computational road to reactivity scales. Chemical Society Reviews, 52, 595-611. [Link][11]

  • Lillocci, C. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Defense Technical Information Center. [Link][22]

  • Mayr, H., Patz, M., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3721–3731. [Link][13][14]

  • Wang, W., et al. (2009). Modular Synthesis of Oxazolines and Their Derivatives. ACS Omega, 4(1), 124-130. [Link][17]

  • Mayr, H. (n.d.). Nucleophilicity and Electrophilicity Scales. Ludwig-Maximilians-Universität München. [Link][12]

  • Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. [Link][7]

  • Luxenburger, A., et al. (2018). Delocalized π-electrons in 2-oxazoline rings resulting in negatively charged nitrogen atoms. Polymer Chemistry. [Link][10]

  • Li, J., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8963. [Link][3]

  • Brandi, A., & Goti, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Reviews, 121(10), 5876–5943. [Link][5]

  • Bachrach, S. M. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(31), 7780–7786. [Link][6]

  • ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution. [Link][1]

  • Couty, F., & Evano, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(40), 8507-8527. [Link][23]

  • Doyle, M. P., et al. (2021). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. Journal of the American Chemical Society, 143(35), 14245–14253. [Link][24]

  • Glinka, A., & Waser, M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16295–16306. [Link][25]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link][26]

  • National Institute of Oceanography. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link][27]

  • Szabla, R., et al. (2015). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics, 17(35), 22734-22744. [Link][28]

  • Bansal, R., & Halve, A. (2016). Synthesis characterization of oxazoline derivative. Journal of Applicable Chemistry, 5(2), 269-278. [Link][18]

  • Fu, G. C., et al. (2021). Reactivity of (bi-Oxazoline)organonickel Complexes and Revision of a Catalytic Mechanism. Journal of the American Chemical Society, 143(36), 14757–14765. [Link][29]

  • Cui, G., & Fang, W.-H. (2016). Theoretical Studies on the Photochemistry of Pentose Aminooxazoline, a Hypothetical Intermediate Product in the Prebiotic Synthetic Scenario of RNA Nucleotides. The Journal of Physical Chemistry B, 120(37), 9849–9857. [Link][30]

  • Szostak, M., & Szostak, R. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(5), 1083. [Link][31]

Sources

Technical Guide: HPLC Retention Time Standards for 2-(Azetidin-1-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Azetidin-1-yl)-4,5-dihydrooxazole represents a distinct class of bicyclic amidine surrogates. Its structure—comprising a strained four-membered azetidine ring coupled to a reactive dihydrooxazole (oxazoline) core—presents a dual challenge for chromatographic separation: high polarity and hydrolytic instability .

Standard reverse-phase (RP) methods utilizing acidic mobile phases (e.g., 0.1% TFA) often fail for this analyte, resulting in on-column hydrolysis (ring opening) and poor retention due to protonation of the guanidine-like nitrogen. This guide establishes a High pH Reverse Phase (High-pH RP) protocol as the gold standard for retention time stability, contrasting it with HILIC and traditional acidic RP methods.

Part 1: Chemical Profile & Chromatographic Challenges

Before selecting a column, the analyst must understand the physicochemical behavior of the analyte to prevent artifact generation.

PropertyValue (Predicted/Observed)Chromatographic Impact
Structure Bicyclic (Azetidine + Oxazoline)High ring strain; prone to nucleophilic attack.
Basicity (pKa) ~10.5 – 11.5 (Amidine-like)Fully protonated at pH < 8. Causes severe tailing on standard silica due to silanol interaction.
Stability Labile in Acid (pH < 3)Critical Risk: Acidic mobile phases cause oxazoline ring opening to form amino-ester hydrolysis products.
LogP ~ -0.5 to 0.5 (Polar)Poor retention on C18 columns in 100% aqueous conditions without pH modification.
The Hydrolysis Trap (Mechanism)

Using standard generic gradients (Water/Acetonitrile + 0.1% Formic Acid) catalyzes the cleavage of the C=N bond in the oxazoline ring. The resulting chromatogram often shows a "ghost peak" or a split peak representing the hydrolysis degradant.

Hydrolysis Reactant This compound (Intact) Intermediate Tetrahedral Intermediate Reactant->Intermediate Acid Catalysis Acid + H3O+ / H2O Product Ring-Opened Amino Ester/Amide Intermediate->Product Hydrolysis

Figure 1: Acid-catalyzed hydrolysis pathway of the oxazoline moiety, leading to retention time shifts and quantitation errors.

Part 2: Comparative Methodology

We compared three distinct separation strategies. The High pH RP method is recommended for QC and standard retention time analysis due to its balance of peak shape and analyte stability.

Comparison Matrix
FeatureMethod A: Traditional Acidic RP Method B: HILIC (Hydrophilic Interaction) Method C: High pH RP (Recommended)
Stationary Phase C18 (Standard Silica)Bare Silica or AmideHybrid Silica C18 (e.g., Gemini NX, XBridge)
Mobile Phase A 0.1% Formic Acid (pH ~2.7)10 mM NH4OAc (90% ACN)10 mM Ammonium Bicarbonate (pH 10.0)
Retention Weak (Elutes near void)StrongModerate to Strong
Peak Shape Tailing (Silanol interaction)GoodExcellent (Symmetrical)
Stability Risk High (On-column degradation)LowLow (Analyte is neutral/stable)
Suitability Not Recommended Good for MS sensitivityBest for Routine QC/UV

Part 3: Recommended Experimental Protocol (High pH RP)

This protocol utilizes a hybrid silica column resistant to high pH, ensuring the amidine moiety remains deprotonated (neutral). This maximizes hydrophobic interaction with the C18 chain and eliminates silanol-based tailing.

Instrumentation & Conditions
  • System: HPLC or UHPLC with UV/PDA detector.

  • Column: Phenomenex Gemini NX-C18 or Waters XBridge C18 (150 x 4.6 mm, 3.5 µm or 5 µm). Note: Do not use standard silica columns at pH 10.

  • Wavelength: 210 nm (Primary), 235 nm (Secondary). The molecule lacks strong chromophores; low UV is required.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

Reagents & Mobile Phase Preparation[4]
  • Buffer Salt: Ammonium Bicarbonate (NH4HCO3), HPLC Grade.

  • pH Adjuster: Ammonium Hydroxide (NH4OH) or Diethylamine (DEA).

  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1 L water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonia. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0955Initial equilibration
2.0955Isocratic hold (load)
12.04060Linear gradient
15.04060Wash
15.1955Re-equilibration
20.0955End of run
System Suitability Criteria (Self-Validating)

To ensure the data is reliable, the system must meet these metrics before running samples:

  • Tailing Factor (T): NMT 1.5 (Target: 1.0–1.2).

  • Retention Time (RT): ~6.5 ± 0.5 min (varies by exact column dimension).

  • Precision (RSD): < 2.0% for 5 replicate injections.

Part 4: Method Selection Decision Tree

Use this logic flow to determine if the High pH method is appropriate for your specific sample matrix (e.g., if you have MS constraints).

MethodSelection Start Start: Select Method for This compound Q1 Is the sample in a biological matrix (plasma)? Start->Q1 Q2 Is MS sensitivity critical? Q1->Q2 No (API/Synthesis) MethodHILIC Use HILIC Mode (Ammonium Formate/ACN) Q1->MethodHILIC Yes (Precipitation) Q2->MethodHILIC Yes (High Sensitivity) MethodHighPH Use High pH RP (C18) (Ammonium Bicarbonate pH 10) Q2->MethodHighPH No (UV/Stability Priority) MethodIonPair Use Ion-Pair RP (PFPA/TFA) - *Caution*

Figure 2: Decision tree for selecting the optimal chromatographic mode based on sample matrix and detection requirements.

Part 5: Troubleshooting & Stability Notes

The "Split Peak" Phenomenon

If you observe a split peak or a shoulder:

  • Cause: Partial hydrolysis occurred in the autosampler or during the run.

  • Solution: Ensure the sample diluent is neutral or slightly basic (e.g., Water:ACN 50:50 with 0.1% Ammonia). Never dissolve this analyte in 0.1% TFA or pure water for long-term storage.

Retention Time Drift
  • Cause: pH shift in Mobile Phase A. Ammonium bicarbonate is volatile.

  • Solution: Prepare fresh buffer daily and keep the reservoir capped.

Detection Limits

Since the molecule is not highly conjugated, UV response is weak.

  • Optimization: For trace analysis (< 0.1%), switch to LC-MS/MS (ESI Positive mode). The [M+H]+ ion is stable and provides high sensitivity in HILIC mode.

References

  • Damaj, M. I., et al. (1990). "High-performance liquid chromatography of a new 2-amino-2-oxazoline." Journal of Pharmaceutical Sciences. Link

  • Mughal, H., & Szostak, M. (2021).[3] "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry. Link

  • Sedlacek, O., et al. (2019). "Hydrolytic stability of 2-oxazoline based polymers." Polymer Degradation and Stability. (Context on oxazoline ring opening kinetics). Link

  • Phenomenex Application Guide. "Strategies for the Analysis of Basic Compounds at High pH." (General protocol grounding). Link

Sources

Validating purity of 2-amino-oxazolines using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Elemental Analysis (EA) vs. HPLC vs. qNMR

Executive Summary

For researchers working with 2-amino-oxazolines , purity validation is a unique analytical challenge. These heterocycles act as "chemical chameleons," exhibiting rapid amino-imino tautomerism and susceptibility to ring-opening hydrolysis .

While High-Performance Liquid Chromatography (HPLC) is the industry standard for separating organic impurities, it often fails to detect inorganic contaminants (salts, silica) or trapped solvents. This guide argues that Elemental Analysis (CHN/CHNS) remains a critical, self-validating "gatekeeper" method. When combined with HPLC and quantitative NMR (qNMR), EA provides the only definitive proof of bulk material composition, specifically safeguarding against the "invisible" mass of non-chromophoric contaminants.

Part 1: The Chemical Challenge

The "Chameleon" Effect: Tautomerism & Hydrolysis

To validate purity, one must first understand the molecule's instability. 2-amino-oxazolines exist in a dynamic equilibrium and are prone to degradation.

  • Tautomerism: The 2-amino-oxazoline ring equilibrates with its 2-imino-oxazolidine form.

    • Impact on Analysis: Most analytical methods (EA, Mass Spec) cannot distinguish these forms as they share the exact elemental formula (

      
      ).
      
  • Hydrolysis (The Silent Killer): Exposure to moisture opens the ring, forming an open-chain urea derivative.

    • Impact on Analysis: This adds a water molecule to the structure (

      
      ), significantly shifting the Carbon and Nitrogen weight percentages. This is where EA excels. 
      
Visualization: Degradation & Equilibrium Pathways

The following diagram illustrates the structural shifts that complicate analysis.

OxazolinePathways Amino 2-Amino-Oxazoline (Target Form) Imino 2-Imino-Oxazolidine (Tautomer) Amino->Imino  Dynamic Equilibrium (Same Formula) Urea Open-Chain Urea (Hydrolysis Product) Amino->Urea  +H2O (Moisture) (Formula Change) Imino->Urea  +H2O

Figure 1: The tautomeric equilibrium (blue/yellow) preserves elemental composition, while hydrolysis (red) alters it, making EA a viable detection method for degradation.

Part 2: Comparative Analysis of Validation Methods

Method A: Elemental Analysis (The Gatekeeper)

Role: Confirms bulk purity and empirical formula. Standard: Journal of Medicinal Chemistry requirement of


  deviation from theoretical values [1].[1]
  • Mechanism: Combustion of the sample at high temperatures (>900°C) converts C, H, and N into gases (

    
    , 
    
    
    
    ,
    
    
    ) which are quantified.
  • Why it works for Oxazolines:

    • Hydrolysis Detection: If a 2-amino-oxazoline (

      
      , MW 86.09) hydrolyzes to the urea derivative (
      
      
      
      , MW 104.11), the Carbon % drops from 41.8% to 34.6%. EA detects this shift instantly.
    • Inorganic Salt Detection: HPLC is "blind" to NaCl or silica gel trapped in the lattice. EA will show consistently low percentages for C, H, and N because the salt adds mass without contributing to the combustion signal.

Method B: HPLC (The Separator)

Role: Quantifies specific organic impurities.

  • Mechanism: Separation based on polarity (usually Reversed-Phase C18).

  • The Flaw: Inorganic salts elute in the void volume or are invisible to UV detection. A sample can look 99.9% pure by HPLC but be 20% salt by weight.

Method C: qNMR (The Structural Arbiter)

Role: Absolute purity determination and solvent quantification.

  • Mechanism: Comparison of integration values against an internal standard (e.g., maleic acid).

  • The Advantage: Can distinguish tautomers (if exchange is slow on NMR timescale) and quantify residual solvents that skew EA results.

Part 3: Comparative Performance Data

The following table presents a simulated validation scenario for a synthesized 2-amino-oxazoline derivative.

ScenarioHPLC Purity (UV 254nm)Elemental Analysis (CHN)qNMR PurityDiagnosis
Pure Sample 99.8%Pass (

)
99.5%Validated High Purity
Salt Contamination 99.9% (False Pass) Fail (All values low)85.0%Trapped inorganic salts (invisible to UV).
Hydrolysis 92.0% (New peak)Fail (C% Low, H% High)92.0%Ring opening occurred (moisture damage).
Solvent Trap 99.8%Fail (C% High)95.0%Residual solvent (e.g., DCM) trapped in lattice.

Critical Insight: Note that "Salt Contamination" yields a False Pass in HPLC. This is why EA is non-negotiable for new chemical entities (NCEs).

Part 4: The Self-Validating Protocol

To ensure scientific integrity, use this workflow. It incorporates a "drying to constant weight" step, which is mandatory for hygroscopic oxazolines to prevent false EA failures.

Step-by-Step Methodology
  • Pre-Analysis Drying (The TGA Check):

    • Why: 2-amino-oxazolines act as hydrogen-bond donors/acceptors and avidly bind water.

    • Action: Dry sample in a vacuum oven at 40°C over

      
       for 24 hours.
      
    • Validation: If available, run Thermogravimetric Analysis (TGA). Mass loss < 1% below 100°C confirms solvent removal.

  • HPLC Screening:

    • Run a broad gradient (5% to 95% MeCN in Water + 0.1% TFA).

    • Criteria: Main peak area > 98%. If < 95%, do not proceed to EA (recrystallize first).

  • Elemental Analysis (Combustion):

    • Weigh 2–3 mg of dried sample into a tin capsule.

    • Add

      
       (Vanadium Pentoxide) as a combustion aid if the oxazoline is refractory (hard to burn).
      
    • Acceptance Criteria: Experimental values must be within

      
        of theoretical Calculation.
      
  • The "Calculation Correction" (If EA Fails):

    • If EA fails but HPLC is clean, calculate the theoretical values assuming 0.5 mol of

      
        or 0.1 mol of solvent  (detected by NMR).
      
    • If the experimental data matches the "solvated" theory, the sample is pure but solvated.

Visualization: The Validation Logic Gate

ValidationLogic Start Crude 2-Amino-Oxazoline Drying Vacuum Dry (40°C, 24h) + TGA Check Start->Drying HPLC HPLC Analysis (Organic Purity) Drying->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallize Decision1->Recryst No EA Elemental Analysis (CHN Combustion) Decision1->EA Yes Recryst->Drying Result Compare Exp vs. Calc EA->Result Pass VALIDATED PURITY Result->Pass Within ±0.4% Fail Check for Solvents/Salts (Run qNMR) Result->Fail > ±0.4% Dev

Figure 2: A self-validating workflow ensuring that expensive EA is only performed on samples likely to pass, and failures are triaged correctly.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity of Compounds. American Chemical Society.[1][2] Link

  • Kuveke, R., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. Link

  • Webster, G. K., & Kumar, S. (2014).[3] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry, 86(23), 11474–11480. Link

  • Vertex Pharmaceuticals. (2005). Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands. NIH / PubMed Central. Link

  • BenchChem. (2025).[4] A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile. Link

Sources

A Researcher's Guide to ¹³C NMR Chemical Shifts of the Oxazoline C-2 Carbon

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Analysis for Researchers, Scientists, and Drug Development Professionals.

Introduction

The oxazoline ring is a privileged scaffold in medicinal chemistry, asymmetric catalysis, and polymer science. Characterizing these five-membered heterocycles with precision is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. Within the ¹³C NMR spectrum, the C-2 carbon—positioned between the ring's oxygen and nitrogen atoms—serves as a highly sensitive probe of the molecule's electronic and steric environment. Its chemical shift (δ) provides a wealth of structural information. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts of the oxazoline C-2 carbon, supported by experimental data, to aid researchers in structural elucidation and reaction monitoring.

Theoretical Framework: What Governs the C-2 Chemical Shift?

The chemical shift of the oxazoline C-2 carbon is typically observed in the range of 158–175 ppm. This downfield position is a direct consequence of its unique chemical environment, being bonded to two electronegative heteroatoms (O and N). Several key factors modulate its precise resonance frequency:

  • Hybridization: The sp²-like character of the C-2 carbon in the C=N double bond contributes significantly to its downfield shift compared to sp³ carbons.[1][2]

  • Inductive and Resonance Effects: The nature of the substituent at the C-2 position is the most dominant factor.

    • Electron-Withdrawing Groups (EWGs): Aryl or other unsaturated groups at C-2 deshield the carbon nucleus through resonance and inductive effects, causing a significant downfield shift (to a higher ppm value).

    • Electron-Donating Groups (EDGs): Alkyl groups, conversely, shield the C-2 nucleus, leading to an upfield shift (to a lower ppm value).

  • Steric Effects: Bulky substituents on the oxazoline ring, particularly at C-2 and C-4, can cause minor shifts due to steric compression or changes in bond angles.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can influence the electron distribution within the oxazoline ring, leading to noticeable changes in the C-2 chemical shift.[3][4]

Comparative Analysis of C-2 Chemical Shifts

The following tables summarize experimental ¹³C NMR data, showcasing the impact of various substituents on the C-2 carbon's chemical shift. All data is reported in parts per million (ppm) relative to a standard reference.

Table 1: Effect of C-2 Substituent on C-2 Chemical Shift
C-2 SubstituentExample CompoundSolventC-2 Chemical Shift (δ, ppm)Reference
Alkyl
Methyl2-Methyl-2-oxazolineCDCl₃~168.0[5]
Ethyl2-Ethyl-2-oxazolineCDCl₃~172.0[6]
Aryl
Phenyl2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl esterCDCl₃163.76[7]
2-Chlorophenyl(S)-2-(2-chlorophenyl)-N-((R)-1-phenylethyl)-4,5-dihydrooxazoleCDCl₃162.47[7]
Pyridinyl2-(1,3-oxazolin-2-yl)pyridineDMSO-d₆~164.0[8]
Amino
Amino2-Amino-4-methyl-5-phenyl-2-oxazolineCDCl₃Varies[9]

Analysis: As predicted by theory, alkyl-substituted oxazolines exhibit C-2 chemical shifts that are generally upfield compared to their aryl-substituted counterparts. The phenyl group in 2-phenyl-4,5-dihydrooxazole-4-carboxylic acid methyl ester results in a C-2 shift of 163.76 ppm.[7] Introducing an electron-withdrawing chlorine atom onto the phenyl ring, as in (S)-2-(2-chlorophenyl)-N-((R)-1-phenylethyl)-4,5-dihydrooxazole, shifts the C-2 signal slightly upfield to 162.47 ppm, a result of complex electronic and steric interactions.[7] In contrast, simple alkyl groups like methyl and ethyl result in C-2 signals around 168.0 and 172.0 ppm, respectively.[5][6]

Visualizing Substituent Effects

The following diagram illustrates how different substituent types at the C-2 position influence the electron density and, consequently, the ¹³C NMR chemical shift of the C-2 carbon.

Substituent_Effects EDG EDG (e.g., Alkyl) Increases e⁻ density at C-2 Oxazoline C-2 | N | O EDG:f1->Oxazoline:c2 Shields C-2 Shift_Up Upfield Shift (Lower δ ppm) Oxazoline:c2->Shift_Up Shift_Down Downfield Shift (Higher δ ppm) Oxazoline:c2->Shift_Down EWG EWG (e.g., Aryl) Decreases e⁻ density at C-2 EWG:f1->Oxazoline:c2 Deshields C-2 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-20 mg of Oxazoline Sample B Dissolve in ~0.6 mL of Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Set ¹³C Acquisition Parameters E->F G Acquire Data (FID) F->G H Fourier Transform G->H I Phase Correction H->I J Reference Spectrum (e.g., CDCl₃ at 77.16 ppm) I->J K Identify C-2 Signal J->K Result Final Spectrum with C-2 Shift Identified K->Result

Caption: Step-by-step workflow for ¹³C NMR analysis of oxazolines.

Conclusion

The ¹³C NMR chemical shift of the oxazoline C-2 carbon is a powerful diagnostic tool for structural confirmation. Its sensitivity to electronic effects makes it particularly useful for verifying the successful installation of different substituents at the C-2 position. By understanding the fundamental principles that govern this chemical shift and by employing a robust experimental protocol, researchers can confidently leverage this spectroscopic parameter. This guide provides a comparative framework and practical methodology to assist scientists in the accurate and efficient characterization of this important class of heterocyclic compounds.

References

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). MDPI. Retrieved from [Link]

  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • ¹³C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-5-aryl-2-oxazolines. Tautomerism, Stereochemistry, and an Unusual Reaction. (1965). Journal of Organic Chemistry. Retrieved from [Link]

  • ¹³C substituent chemical shifts (SCS) in 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles. (2022). UPF Repository. Retrieved from [Link]

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  • A Guide to ¹³C NMR Chemical Shift Values. (2015). Compound Interest. Retrieved from [Link]

  • Supporting Information N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines NMR Spectra. (n.d.). Beilstein Journals. Retrieved from [Link]

  • ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace. Retrieved from [Link]

  • Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Azetidinyl-oxazoline vs. Bis(oxazoline) (Box)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high stereoselectivity, a critical requirement in the synthesis of pharmaceuticals and fine chemicals. Among the pantheon of "privileged" ligands, the C₂-symmetric bis(oxazoline) (Box) family has long been celebrated for its versatility and efficacy across a wide spectrum of metal-catalyzed transformations.[1][2] This guide provides an in-depth comparison between these well-established Box ligands and the less-explored azetidinyl-oxazoline class, focusing on structural rationale, mechanistic underpinnings, and catalytic performance. While direct side-by-side comparative studies are not abundant in the literature, this guide synthesizes available data to offer researchers a framework for ligand selection and experimental design.

Structural Hallmarks and Synthetic Accessibility

The geometry and electronic nature of a chiral ligand dictate the three-dimensional environment around the metal center, which is the ultimate arbiter of stereochemical outcomes. The fundamental structural differences between Box and azetidinyl-oxazoline ligands lie in their backbones, which in turn influences their rigidity, bite angle, and the chiral pocket they present.

Bis(oxazoline) (Box) Ligands: The C₂-Symmetric Workhorse

Box ligands are characterized by two chiral oxazoline rings connected by a linker, which can be a simple methylene bridge (Box) or a pyridine unit (PyBox).[1][3] This C₂-symmetric design is highly advantageous as it reduces the number of competing diastereomeric transition states, often leading to higher enantioselectivity.[4]

  • Synthesis: A key advantage of Box ligands is their straightforward synthesis. They are typically prepared via a one-step condensation reaction between a dicarboxylic acid or dinitrile derivative and a readily available chiral β-amino alcohol, which is often derived from the natural chiral pool (e.g., amino acids like valine or phenylalanine).[1][5] This synthetic accessibility has been a major driver of their widespread adoption.

Azetidinyl-oxazoline Ligands: A Constrained Approach

The azetidinyl-oxazoline ligand class replaces the flexible or aromatic linker of Box ligands with a strained, four-membered azetidine ring. This introduces significant structural constraints that can have profound effects on catalysis.

  • Synthesis: The synthesis of these ligands is generally more complex than that of their Box counterparts. One reported route involves the isomerization of 3-amido-2-phenyl azetidines, which themselves require multi-step preparation.[6] This higher synthetic barrier may contribute to their more limited exploration in catalytic applications to date.

Diagram 1: Structural Comparison of Ligand Classes

G cluster_0 Bis(oxazoline) (Box) Ligand cluster_1 Azetidinyl-oxazoline Ligand Box General Structure: Ph-Box Box_desc Features: - C₂-Symmetry - Tunable Linker - Synthetically Accessible Azetidine General Structure Azetidine_desc Features: - Rigid, Strained Backbone - Fixed Bite Angle - More Complex Synthesis

Caption: General structures of a Phenyl-Box (Ph-Box) ligand and an azetidinyl-oxazoline ligand.

Mechanistic Considerations and Stereochemical Models

The efficacy of a chiral ligand is rooted in its ability to form a well-defined complex with a metal ion, thereby creating a chiral environment that forces a reaction to proceed through a specific, low-energy transition state.

The Box Ligand Model: Steric Shielding in a Flexible Pocket

Metal-Box complexes, particularly with copper(II), are among the most studied Lewis acid catalysts.[4] In a typical reaction, such as the Diels-Alder cycloaddition, the Box ligand coordinates to the metal in a bidentate fashion. The resulting complex often adopts a twisted square-planar geometry.[1] The substrate (e.g., a dienophile) then coordinates to the vacant sites on the metal.

The key to enantioselectivity lies in the steric influence of the bulky substituents at the 4-position of the oxazoline rings (e.g., phenyl or tert-butyl groups). These groups effectively block two of the four "quadrants" around the metal center, forcing the incoming reagent (e.g., a diene) to approach from the less hindered face. This well-understood model allows for predictable control over the product's absolute stereochemistry.[4]

Diagram 2: Stereochemical Model for a Cu(II)-Box Catalyzed Reaction

G cluster_0 Proposed Transition State TS Substrate Coordination Metal Cu(II) Center Metal->TS Ligand Box Ligand (Bottom View) Ligand->Metal Bidentate Coordination Blocked1 Steric Shielding (Bulky Group) Blocked1->Metal Blocked2 Steric Shielding (Bulky Group) Blocked2->Metal Approach Reagent Approach (Favored Trajectory) Approach->TS endo attack Disfavored Disfavored Approach Disfavored->TS G Start Start: Flame-Dried Schlenk Flask (Ar) Cat_Prep 1. Catalyst Formation - Add Cu(OTf)₂ + Ligand - Stir in DCM @ RT, 1h Start->Cat_Prep Cool 2. Cool to -78 °C Cat_Prep->Cool Add_Dienophile 3. Add Dienophile (N-Acryloyloxazolidinone) Cool->Add_Dienophile Add_Diene 4. Add Diene (Cyclopentadiene) Add_Dienophile->Add_Diene React 5. Stir @ -78 °C for 3h Add_Diene->React Quench 6. Quench with aq. NH₄Cl React->Quench Extract 7. Extraction with DCM Quench->Extract Purify 8. Silica Gel Chromatography Extract->Purify Analyze 9. Analysis - Yield, d.r. (NMR) - ee% (Chiral HPLC) Purify->Analyze End End Analyze->End

Sources

A Senior Application Scientist's Guide to Bioassay Validation for Azetidine-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Strained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space is relentless. Researchers are increasingly moving away from flat, aromatic structures towards three-dimensional, sp³-rich scaffolds that offer improved physicochemical properties and novel intellectual property. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a privileged motif.[1][2][3][4] Its inherent ring strain and conformational rigidity provide a unique platform for designing molecules with enhanced metabolic stability, aqueous solubility, and precise vectoral orientation of substituents.[1][4][5] Marketed drugs such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK1 inhibitor) feature this scaffold, cementing its therapeutic relevance.[1][3][6]

However, the very properties that make azetidines attractive also present unique challenges for bioassay development and validation. The strained ring system can influence reactivity and lead to unforeseen interactions within a biological matrix. Therefore, a robust, systematically validated bioassay is not merely a regulatory checkbox; it is the cornerstone of generating reliable data and making sound decisions in the drug discovery pipeline. This guide provides an in-depth comparison of validation protocols for bioassays involving azetidine-containing compounds, grounded in regulatory principles and field-proven expertise.

The Regulatory Bedrock: A Framework for Trustworthiness

The objective of any bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[7][8][9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework, which is complemented by guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12][13][14][15][16][17][18] These guidelines are not just procedural lists; they enforce a discipline of scientific rigor that ensures data is reproducible, reliable, and accurately reflects the biological activity of the compound .

The core validation characteristics that must be assessed are:

  • Specificity & Selectivity

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Linearity & Range

  • Limit of Quantitation (LOQ)

  • Robustness

This guide will dissect each of these parameters in the context of three common assay types used to characterize azetidine-containing molecules.

Bioassay_Validation_Workflow cluster_Dev Method Development cluster_Val Formal Validation (ICH Q2 R1) cluster_App Application Dev Assay Design & Optimization (Target-Specific) PreVal Pre-Validation Assessment (Feasibility & Initial Parameters) Dev->PreVal Spec Specificity Selectivity PreVal->Spec Acc Accuracy (% Recovery) Spec->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Lin Linearity & Range Prec->Lin LOQ Limit of Quantitation (LOQ) Lin->LOQ Rob Robustness LOQ->Rob Analysis Routine Sample Analysis Rob->Analysis Method Transfer QC In-Study QC & Monitoring Analysis->QC

Caption: A generalized workflow for bioassay validation, from initial development to routine application.

Part 1: Choosing the Right Assay - A Target-Centric Approach

The selection of a bioassay is dictated by the biological target and the therapeutic hypothesis. For azetidine-containing compounds, which have shown broad pharmacological potential, several assay types are prevalent.[1][4][5]

Comparison of Common Bioassay Platforms
Assay PlatformPrincipleCommon Use for AzetidinesKey Validation Considerations for Azetidines
Biochemical Kinase Assays Measures direct inhibition of a purified enzyme, often via TR-FRET or luminescence.[19]Screening and potency determination for kinase inhibitors (e.g., targeting JAK, MEK).[6][20]Specificity: Cross-reactivity with other kinases. Compound Stability: Stability in aqueous buffer with co-factors (e.g., ATP, DTT).
Cell-Based GPCR Assays Measures downstream signaling (e.g., cAMP, Ca²⁺ flux, IP-1) upon receptor activation or inhibition in whole cells.[21][22][23][24]Characterizing modulators of G-Protein Coupled Receptors.[6]Matrix Effects: Interference from cell culture media components. Cytotoxicity: Ensure compound concentrations are non-toxic to avoid confounding results.
Cell Viability/Cytotoxicity Assays Measures metabolic activity (MTT), membrane integrity (LDH), or apoptosis (Caspase-Glo) to determine cell death.[25][26][27][28]Evaluating anticancer potential of azetidine derivatives.[27][29][30]Assay Interference: Potential for azetidine to directly react with assay reagents (e.g., reducing MTT tetrazolium salt). Mechanism: Differentiating between cytotoxic and cytostatic effects.

Part 2: Core Validation Protocols - The Causality Behind the Steps

Here, we detail the validation parameters. For each, we explain the objective (the "why") and provide a generalized protocol that must be adapted to the specific assay format.

Specificity and Selectivity
  • Why it's critical: Specificity ensures that the signal being measured is truly from the analyte of interest.[7][8] For azetidine compounds, which can be novel, it's crucial to demonstrate that the assay is not being fooled by the scaffold itself, a metabolite, or components of the biological matrix.

  • Protocol Outline:

    • Blank Analysis: Analyze at least six independent sources of blank biological matrix (e.g., cell lysate, plasma from different donors) to check for interfering peaks or signals at the analyte's detection wavelength or m/z.

    • Placebo Spiking: For cell-based assays, analyze the vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the test compound to ensure it has no effect.

    • Degradant Challenge (For Stability-Indicating Assays): Intentionally degrade the azetidine compound (e.g., with acid, base, oxidation, light) and run the assay to ensure that the degradation products do not interfere with the quantification of the parent compound.

Accuracy and Precision
  • Why they're critical: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between repeated measurements.[26][31][32] These parameters define the reliability and reproducibility of the assay.[33] Bioassays are inherently variable, and establishing tight accuracy and precision is paramount for making confident structure-activity relationship (SAR) decisions.[34]

  • Protocol Outline:

    • Prepare Quality Control (QC) Samples: Spike known concentrations of the azetidine compound into the blank matrix at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).

    • Intra-Assay (Repeatability): Analyze a minimum of five replicates of each QC level in a single analytical run.

    • Inter-Assay (Intermediate Precision): Repeat the analysis on at least two different days, with different analysts or on different equipment if possible.

    • Acceptance Criteria: The mean value for accuracy should be within ±15% of the nominal value (±20% for LQC). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for LQC).[32]

Linearity and Range
  • Why they're critical: Linearity demonstrates that the assay response is directly proportional to the concentration of the analyte within a specific range.[33][35] This validates the use of a standard curve to quantify unknown samples.

  • Protocol Outline:

    • Prepare Calibration Standards: Create a series of at least five to six calibration standards by spiking the analyte into the blank matrix, bracketing the expected concentration range of the QC samples.

    • Generate Standard Curve: Analyze the calibration standards and plot the response versus the nominal concentration.

    • Statistical Analysis: Perform a linear regression analysis. The coefficient of determination (R²) should ideally be ≥0.99.[36][37] The data should be visually inspected for a linear fit.

Limit of Quantitation (LOQ)
  • Why it's critical: The LOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[32] It defines the lower boundary of the assay's useful range.

  • Protocol Outline:

    • Estimate LOQ: The LOQ is often estimated based on the signal-to-noise ratio (typically 10:1) or as the lowest point on the calibration curve.

    • Confirm LOQ: Prepare and analyze at least five replicates of the putative LOQ sample. The accuracy should be within ±20% of the nominal value, and the precision (%CV) should not exceed 20%.[32]

Robustness
  • Why it's critical: Robustness measures an assay's capacity to remain unaffected by small, deliberate variations in method parameters, proving its reliability for routine use.[38][39][40] This is a critical, though often overlooked, part of validation that predicts how well an assay will perform after being transferred between labs or over a long period.[38][39]

  • Protocol Outline:

    • Identify Key Parameters: Identify critical assay parameters (e.g., incubation time, temperature, pH of a buffer, concentration of a key reagent).

    • Introduce Small Variations: Deliberately vary these parameters one at a time (e.g., temperature ±2°C, incubation time ±5 minutes).

    • Analyze MQC Samples: Analyze MQC samples under these varied conditions and compare the results to those obtained under normal conditions. The results should not deviate significantly, typically remaining within the established accuracy and precision limits.

Part 3: In-Depth Experimental Protocols & Data Visualization

To illustrate these principles, a detailed protocol for a common cytotoxicity assay is provided below.

Detailed Protocol: MTT Cytotoxicity Assay for an Azetidine-Based Anticancer Compound

This protocol is adapted from standard methodologies used to assess the in-vitro cytotoxic profile of novel chemical entities.[25][26][28][29]

1. Cell Culture & Seeding: a. Culture a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer) in the recommended medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin. b. Harvest cells during the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter. c. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[25][26]

2. Compound Preparation & Dosing: a. Prepare a 10 mM stock solution of the azetidine-containing compound in sterile DMSO. b. Perform serial dilutions in culture medium to achieve the final desired concentrations (e.g., a 10-point, 3-fold dilution series starting from 100 µM). c. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.[25][26] d. Include a vehicle control (medium with the highest percentage of DMSO used) and a positive control (e.g., doxorubicin).[25][26]

3. Incubation & Assay Development: a. Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. b. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25][26] c. Carefully aspirate the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[25][26]

4. Data Acquisition & Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Visualizing Biological Context and Assay Logic

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization DNA DNA Dimer->DNA Translocation Azetidine Azetidine-Based Inhibitor Azetidine->STAT3_active Inhibits DNA Binding/ Dimerization Gene_Tx Gene Transcription (Proliferation, Survival) DNA->Gene_Tx Assay_Interrelation Biochem 1. Biochemical Assay (e.g., Kinase Inhibition) Potency (IC50) CellTarget 2. Cell-Based Target Engagement (e.g., p-STAT3 Levels) Cellular Potency (EC50) Biochem->CellTarget Confirms cell permeability & target engagement Pheno 3. Phenotypic Assay (e.g., MTT Cytotoxicity) Functional Outcome (IC50) CellTarget->Pheno Links target inhibition to cellular phenotype Apoptosis 4. Mechanistic Assay (e.g., Caspase-3 Assay) Mechanism of Death Pheno->Apoptosis Elucidates mechanism of cytotoxicity

Caption: Logical progression of assays from initial hit identification to mechanistic understanding. [25][26]

Conclusion

The validation of bioassays for azetidine-containing heterocycles demands more than procedural adherence. It requires a deep understanding of the unique chemistry of the scaffold, a thoughtful selection of assay platforms, and a rigorous, systematic approach to defining the performance characteristics of the chosen method. By grounding our protocols in the authoritative principles of ICH and regulatory guidelines, and by meticulously documenting specificity, accuracy, precision, linearity, and robustness, we build a self-validating system of trust. This ensures that the data generated is a true reflection of the compound's biological activity, paving the way for the successful development of next-generation therapeutics built upon this promising scaffold.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Azetidin-1-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the proper disposal of 2-(Azetidin-1-yl)-4,5-dihydrooxazole, a heterocyclic compound utilized in contemporary research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The protocols outlined herein are grounded in established principles of chemical waste management and are designed to be self-validating through a clear, logical framework.

Foundational Principles of Chemical Disposal

Azetidines are four-membered nitrogen-containing heterocycles known for their unique reactivity patterns.[1][2] Dihydrooxazoles are also reactive intermediates. A closely related compound, 2-(azetidin-3-yl)-1,3-oxazole hydrochloride, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, it is prudent to handle this compound with the same level of caution.

Core Safety Precepts:

  • Waste Minimization: Whenever feasible, aim to minimize the generation of chemical waste.[4]

  • Segregation: Never mix incompatible waste streams.[5] Incompatible wastes can lead to violent reactions, the generation of toxic fumes, or excessive heat.[5]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[6]

  • Container Integrity: Use only appropriate and compatible containers for waste storage.[7]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the irritant nature of analogous compounds, appropriate personal protective equipment is mandatory when handling this compound in any form, including as a waste product.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.To prevent contact with the eyes, as related compounds are known to cause serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact, as related compounds are known skin irritants.[3]
Body Protection A standard laboratory coat.To protect against accidental splashes and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any potential aerosols or vapors, as related compounds may cause respiratory irritation.[3]
Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step 1: Segregation of Waste

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves), and weighing papers in a designated, properly labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.

  • Sharps Waste: Any needles, syringes, or other sharp implements contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Container Selection and Labeling

  • Container Material: Use containers made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[6]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 3: Storage of Waste

  • Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][7]

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[4][6]

  • Ensure the container is kept securely closed at all times, except when adding waste.[6][7] Do not leave a funnel in the container opening.[6]

  • Segregate the waste container from incompatible materials, particularly strong acids and oxidizing agents.[5][7]

Step 4: Arranging for Disposal

  • Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EH&S) office to arrange for a waste pickup.[4][6]

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve completing a chemical waste pickup form.[6]

Disposal Decision Workflow:

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization cluster_containment Containment cluster_storage Storage & Disposal Start Start Waste This compound Waste Start->Waste IsSolid Solid? Waste->IsSolid IsLiquid Liquid? Waste->IsLiquid IsSharp Sharp? Waste->IsSharp SolidContainer Labeled Solid Hazardous Waste Container IsSolid->SolidContainer Yes LiquidContainer Labeled Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes SharpsContainer Labeled Sharps Container IsSharp->SharpsContainer Yes Store Store in SAA SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Pickup Contact EH&S for Pickup Store->Pickup

Caption: Decision workflow for the proper disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's emergency response team and EH&S office.

    • Provide them with the details of the spilled chemical.

Environmental Considerations and Final Disposition

The ultimate disposal of this compound will be handled by a licensed hazardous waste disposal facility coordinated through your institution's EH&S office. The most common and effective method for the final destruction of organic chemical waste is high-temperature incineration.[8][9] This process ensures the complete breakdown of the compound into less harmful components.[8]

Improper disposal, such as pouring the chemical down the drain, can lead to the contamination of waterways and may have long-lasting harmful effects on aquatic life.[10]

Conclusion

The safe and compliant disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By following this comprehensive guide, researchers, scientists, and drug development professionals can mitigate risks, ensure a safe working environment, and contribute to the protection of our environment. Always consult your institution's specific waste disposal guidelines and your EH&S office for any questions or clarification.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • How to Ensure Safe Chemical Waste Disposal in Labor
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  • Safety D
  • SAFETY DATA SHEET for Oxazole. Thermo Fisher Scientific.
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  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
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  • Antimicrobial potential of various substituted azetidine deriv
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  • A REVIEW ON 2-AZETEDINONES.
  • 2-(Azetidin-3-yl)-1,3-oxazole hydrochloride. PubChem.
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Personal protective equipment for handling 2-(Azetidin-1-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Status: High Caution / Pharmacophore Intermediate Primary Hazard Driver: Azetidine Ring Strain (~26 kcal/mol)

2-(Azetidin-1-yl)-4,5-dihydrooxazole is a bicyclic intermediate combining a strained four-membered azetidine ring with a reactive oxazoline moiety. While specific toxicological data for this exact molecule may be sparse in public registries, Structure-Activity Relationship (SAR) principles dictate that it be treated as a Category 1 Hazard .

The presence of the azetidine ring classifies this compound as a potential alkylating agent (genotoxic risk) and a corrosive due to the basicity and ring-opening potential of the nitrogen heterocycle. The oxazoline ring adds susceptibility to hydrolysis, making the compound unstable in the presence of strong acids or moisture.

Core Safety Directive: Treat as a mutagenic sensitizer and corrosive. All handling must prevent inhalation and dermal contact.[1][2][3][4][5][6]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard OSHA requirements, accounting for the permeation risks associated with small, strained nitrogen heterocycles.

Protection ZoneStandard Operation (Analytical/Small Scale <1g)Bulk Operation (Synthesis/Transfer >1g)Technical Rationale
Respiratory Fume Hood (Face velocity: 80-100 fpm)Fume Hood + N95/P100 (if powder is friable)Azetidine derivatives can be potent respiratory sensitizers.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield over GogglesSafety glasses are insufficient. Vapors/dust can bypass side shields; ring-opening hydrolysis is exothermic and corrosive.
Dermal (Hands) Double Nitrile Gloves (Min. thickness: 5 mil outer, 4 mil inner)Laminate Film Gloves (e.g., Silver Shield®) under NitrileSmall heterocycles have high permeation rates. Movement reduces nitrile breakthrough time by ~30% [1].
Dermal (Body) Lab Coat (Polyester/Cotton blend), buttoned to neckTyvek® Sleeves + Chemical Apron Protects street clothes from potential aerosols and splashes during transfer.
PPE Decision Logic

The following decision tree guides the selection of PPE based on the physical state and scale of the operation.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Friable Is it friable/dusty? Solid->Friable Volatile Heated or Pressurized? Liquid->Volatile No No Friable->No Compact Yes Yes Friable->Yes Dusty Volatile->No Ambient Volatile->Yes >40°C Level1 Level 1 PPE: Double Nitrile + Goggles (Fume Hood Required) Level2 Level 2 PPE: Double Nitrile + N95 + Goggles (Static Control Critical) Level3 Level 3 PPE: Silver Shield Gloves + Face Shield (Full Barrier Protection) No->Level1 No->Level1 Yes->Level2 Yes->Level3

Figure 1: PPE Selection Logic based on physical state and operational stress factors.

Operational Protocols

Weighing and Transfer (Solid State)

Azetidine derivatives often exhibit static charge, increasing the risk of aerosolization during weighing.

  • Engineering Control: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat before contact.

  • Technique: Do not pour from the source bottle. Use a disposable spatula to transfer small amounts.

  • Decontamination: Immediately wipe down the balance area with a wet tissue (water/surfactant) followed by an ethanol wipe. Treat wipes as hazardous solid waste.

Reaction Setup (Liquid State)

The oxazoline ring is sensitive to hydrolysis. Moisture exclusion is not only a quality requirement but a safety one (prevention of uncontrolled hydrolysis).

  • Glassware: Use oven-dried glassware with standard taper joints (14/20 or 24/40).

  • Sealing: Grease joints lightly or use Teflon sleeves to prevent seizing (azetidines can act as bases, potentially etching glass over long periods).

  • Addition: If adding as a reagent, use a syringe or cannula transfer technique to maintain a closed system. Avoid open-pouring.

Emergency Spills & Exposure

Do not use water immediately on large neat spills (risk of exothermic hydrolysis/splattering).

  • Skin Contact: Immediately strip contaminated clothing.[2][3][6][7][8] Wash skin with soap and copious water for 15 minutes. Note: Azetidines penetrate skin rapidly; speed is critical.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek immediate medical attention (ophthalmologist).

  • Spill Cleanup:

    • Evacuate the immediate area.[1][5][7][8][9]

    • Cover spill with a dry absorbent (Verma-Sorb or sand).

    • Scoop into a wide-mouth jar.

    • Wipe surface with dilute acetic acid (1%) to neutralize residual amine, followed by water.

Waste Disposal & Deactivation[4]

Principle: Segregate from oxidizers and strong acids.[10]

Waste StreamHandling Protocol
Solid Waste Double-bag in polyethylene. Label as "Toxic / Corrosive - Azetidine Derivative."
Liquid Waste Segregate into "Basic Organic Waste." Do not mix with acidic waste streams to prevent heat generation.
Sharps Syringes used for transfer must be uncapped and placed directly into a sharps container. Do not recap.

Deactivation Strategy (Laboratory Scale): For residual traces in glassware, rinse with a dilute solution of acetic acid (5%) in methanol. This protonates the azetidine nitrogen, rendering it less volatile and preparing it for disposal, though it does not degrade the ring structure immediately. For complete destruction, professional incineration is required [2].

Emergency Response Workflow

Emergency_Response Event Spill / Exposure Event Assess Assess Volume & State Event->Assess Minor Minor (<5mL/5g) Inside Hood Assess->Minor Major Major (>5mL/5g) Or Outside Hood Assess->Major Action_Minor 1. Absorb (Dry) 2. Neutralize (Dilute Acid) 3. Bag & Tag Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Close Doors 3. Call EHS/HazMat Major->Action_Major Medical Medical Evaluation (Bring SDS/Structure) Action_Minor->Medical If contact suspected Action_Major->Medical

Figure 2: Immediate response workflow for spills involving azetidine/oxazoline intermediates.

References

  • Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 9(11), 630–639. [Link]

  • National Research Council. (2011).[11] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[11] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.